molecular formula C11H14O B1583672 1-Cyclopropyl-1-phenylethanol CAS No. 5558-04-3

1-Cyclopropyl-1-phenylethanol

Cat. No.: B1583672
CAS No.: 5558-04-3
M. Wt: 162.23 g/mol
InChI Key: ODESSVLMCLJHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1-phenylethanol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODESSVLMCLJHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5558-04-3
Record name α-Cyclopropyl-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5558-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyclopropyl-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5558-04-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-cyclopropyl-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-phenylethanol is a tertiary alcohol characterized by the presence of a cyclopropyl ring and a phenyl group attached to the same carbon atom bearing the hydroxyl group. This unique structural combination imparts specific physical and chemical properties that make it a molecule of interest in organic synthesis and medicinal chemistry. The strained cyclopropyl ring and the aromatic phenyl group influence the compound's reactivity, polarity, and potential biological activity. This guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and spectroscopic characterization of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Properties

The structural and electronic characteristics of this compound are foundational to understanding its behavior.

Molecular Formula and Weight

The molecular formula of this compound is C₁₁H₁₄O, and its calculated molecular weight is 162.23 g/mol .[1][2]

Structural Diagram

The molecular structure of this compound is depicted below, illustrating the spatial arrangement of the cyclopropyl, phenyl, and hydroxyl groups around the central tertiary carbon atom.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are based on computational predictions or data from structurally similar compounds.

PropertyValueSource
Molecular Formula C₁₁H₁₄O[1][2]
Molecular Weight 162.23 g/mol [1][2]
Physical Form Liquid
Boiling Point 241-242 °C
Melting Point Not available
Density 1.060 g/mL[3]
Refractive Index 1.536
Solubility Soluble in most organic solvents. Limited solubility in water is expected based on its structure and the properties of analogous compounds like 1-phenylethanol.[4][5]
Topological Polar Surface Area 20.2 Ų[1]
Rotatable Bond Count 2[1]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[6][7]

Reaction Pathway

The synthesis is typically achieved by reacting cyclopropyl phenyl ketone with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide.

Synthesis_Workflow start Cyclopropyl Phenyl Ketone (Starting Material) intermediate Magnesium Alkoxide Intermediate start->intermediate Nucleophilic Addition reagent Methylmagnesium Bromide (Grignard Reagent) reagent->intermediate solvent Anhydrous Ether or THF solvent->intermediate product This compound (Final Product) intermediate->product Protonation workup Aqueous Acidic Workup (e.g., NH4Cl solution) workup->product

Caption: General workflow for the Grignard synthesis of this compound.

Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of this compound based on standard Grignard reaction procedures.[6][7]

Materials:

  • Cyclopropyl phenyl ketone

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen or argon inlet. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

  • Addition of Reactants: Place a solution of cyclopropyl phenyl ketone in anhydrous diethyl ether or THF in the flask. Cool the flask in an ice bath.

  • Grignard Addition: Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the ketone. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methyl protons, and the protons of the cyclopropyl ring. The hydroxyl proton will appear as a singlet, the position of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the methyl group, the cyclopropyl ring, and the quaternary carbon attached to the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic components, and C=C stretching bands for the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 162. The fragmentation pattern would likely involve the loss of a methyl group, a cyclopropyl group, or a water molecule.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the care appropriate for a laboratory chemical. Based on its structure and the safety information for analogous compounds like 1-phenylethanol, the following precautions are recommended.[8]

  • Hazard Statements: May be harmful if swallowed (H302).

  • Precautionary Statements:

    • Wear protective gloves/protective clothing/eye protection/face protection (P280).

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable tertiary alcohol with potential applications in various fields of chemical synthesis. Its preparation via the Grignard reaction is a standard and efficient method. This technical guide has provided a detailed overview of its physical properties, a representative synthetic protocol, and the expected spectroscopic characteristics. The information compiled herein serves as a foundational resource for researchers and professionals working with this compound, enabling a better understanding of its properties and facilitating its use in further research and development.

References

Introduction: Unveiling a Structurally Unique Tertiary Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Cyclopropyl-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This compound stands as a molecule of significant interest at the confluence of synthetic chemistry and pharmaceutical sciences. Its architecture, featuring a strained cyclopropyl ring, an aromatic phenyl group, and a tertiary alcohol, creates a unique stereoelectronic profile. The cyclopropyl moiety, in particular, is not merely an alkyl substituent; its inherent ring strain and unusual bonding characteristics impart properties that are highly sought after in modern drug design.[1][2] This guide provides a detailed exploration of the structure, bonding, synthesis, and spectroscopic properties of this compound, offering a foundational understanding for its application in research and development.

Part 1: Molecular Architecture and Stereochemistry

The fundamental identity of this compound is captured in its structural and physical properties. It is a chiral molecule, with the stereocenter located at the tertiary carbinol carbon (C1). This chirality is a critical consideration in drug development, where enantiomers often exhibit different pharmacological activities.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 5558-04-3[3][4]
Molecular Formula C₁₁H₁₄O[3][4]
Molecular Weight 162.23 g/mol [3]
Topological Polar Surface Area 20.2 Ų[3][4]
Rotatable Bond Count 2[4]
Boiling Point 241-242°C[5]
Density 1.06 g/cm³[5]

The molecule's three-dimensional structure is defined by the tetrahedral geometry of the central carbon atom, which is bonded to a methyl group, a hydroxyl group, a phenyl ring, and a cyclopropyl ring. The free rotation around the single bonds connecting the rings to the central carbon allows for various conformations, though steric hindrance will favor certain spatial arrangements.

Caption: 2D structure of this compound.

Part 2: A Deep Dive into Chemical Bonding

The electronic properties and reactivity of this compound are a direct consequence of its unique bonding arrangement, particularly within the highly strained cyclopropyl ring.

The Enigmatic Cyclopropyl Ring

The three-membered cyclopropyl ring is characterized by significant angle strain, with internal C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons.[6] This strain fundamentally alters the nature of the C-C bonds. Two primary models describe this phenomenon:

  • Coulson-Moffitt (Bent Bond) Model: This model proposes that the C-C sigma bonds are formed by the overlap of sp-hybrid orbitals that are not aligned directly between the nuclei.[6] This creates "bent" or "banana" bonds, which possess a degree of π-character.[6]

  • Walsh Orbital Model: This alternative model describes the bonding in terms of a basis set of molecular orbitals. It suggests that the cyclopropyl group has a high-lying HOMO (Highest Occupied Molecular Orbital) that is π-like in character, enabling it to interact with adjacent π-systems and p-orbitals.[6]

Regardless of the model, the consensus is that the cyclopropyl ring's C-C bonds have enhanced p-character, making the group a good electron donor through hyperconjugation.[6][7] This electronic feature is crucial, as it can stabilize adjacent carbocations, a key factor in the reactivity of this compound.

Interplay of Functional Groups

The overall electronic nature of the molecule is a composite of its three key components:

  • Cyclopropyl Group: As discussed, this group acts as an electron donor, capable of stabilizing positive charge on the adjacent carbinol carbon.[8]

  • Phenyl Group: The aromatic ring is a delocalized π-system. Depending on the reaction, it can act as an electron-withdrawing group via induction or participate in resonance stabilization.

  • Hydroxyl Group: The polar O-H bond makes the molecule a hydrogen bond donor and acceptor. The oxygen's lone pairs also contribute to the electronic environment of the carbinol carbon.

The proximity of the electron-donating cyclopropyl group and the phenyl ring to the tertiary alcohol function creates a rich chemical landscape, influencing everything from reaction mechanisms to binding interactions with biological targets.

Part 3: Synthesis and Experimental Protocols

The most direct and common method for synthesizing this compound is the Grignard reaction, which involves the nucleophilic addition of a cyclopropyl organometallic reagent to a ketone.

Workflow: Grignard Synthesis

G start Starting Materials: - Acetophenone - Cyclopropylmagnesium bromide - Anhydrous THF step1 Step 1: Nucleophilic Addition Acetophenone is dissolved in anhydrous THF under an inert atmosphere (N₂ or Ar). The solution is cooled to 0°C. start->step1 step2 Step 2: Grignard Reaction Cyclopropylmagnesium bromide solution is added dropwise. The reaction is stirred and allowed to warm to room temperature. step1->step2 step3 Step 3: Quenching The reaction is cooled again and quenched by slow addition of a saturated aqueous NH₄Cl solution. step2->step3 step4 Step 4: Extraction & Purification The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography. step3->step4 end_product Final Product: This compound step4->end_product

Caption: Grignard synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from acetophenone.

Materials:

  • Acetophenone

  • Cyclopropylmagnesium bromide (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A round-bottom flask is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon). Acetophenone (1.0 eq) is dissolved in anhydrous THF.

  • Grignard Addition: The solution is cooled to 0°C in an ice bath. Cyclopropylmagnesium bromide solution (1.1 eq) is added slowly (dropwise) via a syringe or dropping funnel.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Workup: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield pure this compound.

Part 4: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation of this compound. The unique structural motifs give rise to characteristic signals in various spectroscopic techniques.

Spectroscopic DataPredicted Chemical Shifts (δ, ppm) and Key Features
¹H NMR (in CDCl₃)~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl ring).~1.5 ppm: Singlet, 3H (methyl protons).~1.0-1.2 ppm: Multiplet, 1H (methine proton of the cyclopropyl ring).~0.2-0.6 ppm: Multiplet, 4H (methylene protons of the cyclopropyl ring).Variable (broad singlet): 1H (hydroxyl proton).
¹³C NMR (in CDCl₃)~145-150 ppm: Quaternary carbon of the phenyl ring attached to the carbinol.~125-129 ppm: Aromatic carbons.~75-80 ppm: Tertiary carbinol carbon.~25-30 ppm: Methyl carbon.~15-20 ppm: Methine carbon of the cyclopropyl ring.~0-5 ppm: Methylene carbons of the cyclopropyl ring.
IR Spectroscopy ~3600-3200 cm⁻¹: Broad peak (O-H stretch, alcohol).~3100-3000 cm⁻¹: Sharp peaks (C-H stretch, aromatic and cyclopropyl).~3000-2850 cm⁻¹: Sharp peaks (C-H stretch, aliphatic).~1600, 1495, 1450 cm⁻¹: Sharp peaks (C=C stretch, aromatic ring).
Mass Spectrometry (EI) m/z 162: Molecular ion (M⁺).m/z 147: [M - CH₃]⁺ (loss of a methyl group).m/z 144: [M - H₂O]⁺ (loss of water).m/z 121: [M - C₃H₅]⁺ (loss of the cyclopropyl group).

Note: Predicted NMR values are estimates. Actual experimental values may vary slightly.[3][9]

Part 5: Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is governed by its functional groups. The tertiary alcohol can undergo oxidation to form a ketone (though this requires forcing conditions and may lead to side reactions) or substitution reactions. Under strongly acidic conditions, the strained cyclopropyl ring can undergo ring-opening reactions.[10][11]

The true value of the cyclopropyl moiety, and by extension molecules like this compound, lies in its application in medicinal chemistry. Incorporating a cyclopropyl ring into a drug candidate can:

  • Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in other alkyl groups, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][12]

  • Improve Potency: The rigid nature of the ring can act as a conformational lock, forcing the molecule into a bioactive conformation that binds more effectively to its target receptor.[12] This can lead to a more favorable entropic contribution to binding affinity.

  • Modulate Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other groups, like a vinyl or gem-dimethyl group, to fine-tune properties such as lipophilicity and pKa, thereby optimizing the drug's ADME (absorption, distribution, metabolism, and excretion) profile.[12]

Conclusion

This compound is more than a simple tertiary alcohol; it is a molecule whose properties are profoundly shaped by the unique electronic nature of the cyclopropyl ring. Its strained bonding imparts electron-donating characteristics that, in concert with the phenyl and hydroxyl groups, create a versatile chemical entity. A thorough understanding of its structure, bonding, and synthesis is essential for chemists aiming to leverage its unique attributes in the rational design of new pharmaceuticals and complex organic molecules.

References

Spectroscopic data of 1-Cyclopropyl-1-phenylethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-1-phenylethanol

Introduction

This compound is a tertiary alcohol featuring a unique combination of a phenyl ring, a cyclopropyl group, and a methyl group all attached to a single carbinol carbon. This structure presents an interesting case for spectroscopic analysis, as the electronic and steric interactions between these moieties give rise to a distinct spectral fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for reaction monitoring, quality control, and structural confirmation.

The methodologies and interpretations presented herein are grounded in fundamental principles of spectroscopy and are supplemented with comparative data from structurally related analogs to provide a comprehensive analytical framework.

Molecular Structure and Key Features

The central analytical challenge is to unambiguously identify the signals corresponding to each distinct functional group and to understand how their chemical environments influence their spectral properties.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the number of unique protons and carbons, their connectivity, and their chemical environments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex in the upfield region due to the cyclopropyl protons and will show characteristic aromatic signals. The absence of a proton on the carbinol carbon is a key feature for a tertiary alcohol.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~ 7.20 - 7.50Multiplet5HAr-HThe five protons of the monosubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region.
~ 1.90Singlet1H-OHThe hydroxyl proton is a singlet and its chemical shift can vary depending on concentration and solvent.
~ 1.50Singlet3H-CH₃The methyl protons are deshielded by the adjacent phenyl ring and oxygen atom, appearing as a singlet.
~ 1.10 - 1.30Multiplet1HCyclopropyl-CHThe single proton on the carbon of the cyclopropyl ring attached to the carbinol center.
~ 0.20 - 0.60Multiplet4HCyclopropyl-CH₂The four protons of the two CH₂ groups in the cyclopropyl ring are highly shielded and appear far upfield as complex multiplets.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the presence of all 11 carbon atoms in their unique chemical environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~ 145 - 148Quaternary Ar-CThe ipso-carbon of the phenyl ring, attached to the carbinol center.
~ 128.0Ar-CHAromatic carbons ortho and para to the substituent.
~ 127.0Ar-CHAromatic carbon meta to the substituent.
~ 75 - 78Quaternary Carbinol-CThe tertiary carbinol carbon, deshielded by the oxygen and phenyl group.
~ 25 - 28-CH₃The methyl carbon.
~ 18 - 22Cyclopropyl-CHThe methine carbon of the cyclopropyl ring.
~ 1 - 5Cyclopropyl-CH₂The two equivalent methylene carbons of the cyclopropyl ring, appearing at a very high field.
Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal.

Structural Elucidation Workflow

NMR_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Integration Integration Values (Proton Count) Structure Proposed Structure: This compound H_Integration->Structure Confirms H count per group H_Multiplicity Multiplicity (Neighboring Protons) H_Multiplicity->Structure Establishes H-H connectivity H_Shift Chemical Shift (Electronic Environment) H_Shift->Structure Identifies functional group proximity C_Count Number of Signals (Unique Carbons) C_Count->Structure Confirms total unique carbons C_Shift Chemical Shift (Functional Groups) C_Shift->Structure Identifies C functional groups MS_Fragmentation M [C₁₁H₁₄O]⁺˙ m/z = 162 (Molecular Ion) F147 [M - CH₃]⁺ m/z = 147 M->F147 - •CH₃ F121 [M - C₃H₅]⁺ m/z = 121 M->F121 - •C₃H₅ F105 [PhCO]⁺ m/z = 105 F121->F105 - CH₄ (rearrangement) F77 [Ph]⁺ m/z = 77 F105->F77 - CO

CAS number 5558-04-3 properties and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Properties and Hazards of Benzoguanamine (CAS No. 91-76-9)

Introduction: Understanding Benzoguanamine

Benzoguanamine, identified by CAS Number 91-76-9, is a triazine-based organic compound with the systematic IUPAC name 6-Phenyl-1,3,5-triazine-2,4-diamine[1][2]. Structurally, it is related to melamine, where one of the amino groups is substituted with a phenyl group[2]. This substitution imparts distinct chemical properties that make it a critical component in the synthesis of specialized polymer systems.

Primarily, benzoguanamine serves as a monomer and cross-linking agent in the production of thermosetting resins, particularly amino resins formulated with formaldehyde[3]. These benzoguanamine-formaldehyde resins exhibit enhanced flexibility, chemical resistance, and surface hardness compared to their melamine-based counterparts. Consequently, they are extensively used in high-performance coatings for appliances and automobiles, adhesives, and laminated materials[3]. Its significance in industrial chemistry necessitates a thorough understanding of its physicochemical properties and, critically, its hazard profile to ensure safe handling and application by researchers and chemical professionals.

Physicochemical Characteristics

Benzoguanamine is a white, crystalline solid under standard conditions[1][4]. Its phenyl group reduces its water solubility compared to melamine, making it soluble in various organic solvents such as alcohols and ethers[5]. A comprehensive summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 91-76-9[6][7]
Molecular Formula C₉H₉N₅[2][3][6]
Molecular Weight 187.20 g/mol [1][3][6][8]
Appearance White crystalline powder/solid[1][3][4][5]
Melting Point 227–228 °C[2]
Boiling Point >320 °C (literature)
Density 1.42 g/cm³[2]
Water Solubility 0.03 g/100mL at 20°C (Very Poor)[1]
Storage Temperature Store in a cool, dry, well-ventilated area below +30°C[3][4]

Hazard Assessment and Toxicological Profile

Benzoguanamine is classified as a hazardous substance. The primary routes of occupational exposure are inhalation of dust particles and ingestion[1]. Understanding its toxicological profile is fundamental to implementing appropriate safety protocols.

GHS Classification and Labeling

According to the Globally Harmonized System (GHS), benzoguanamine is classified with the following hazards:

  • Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning[4][8][9]

  • Hazard Statements:

    • H302: Harmful if swallowed. [4][9][10][11][12] This classification is based on acute oral toxicity data.

    • H332: Harmful if inhaled. [8][11] Inhalation of dust can lead to systemic effects.

    • H319: Causes serious eye irritation. [8] Direct contact with eyes can cause significant irritation.

    • H412: Harmful to aquatic life with long lasting effects. [4][9][10][12] The substance poses a chronic risk to aquatic ecosystems.

Toxicological Data Summary

The toxicity of benzoguanamine is primarily characterized by its acute effects following oral or inhalation exposure. While comprehensive data on chronic effects are limited, available information indicates a moderate hazard level.

EndpointSpeciesRouteValueSource(s)
LD₅₀ (Lethal Dose, 50%) RatOral1470 mg/kg[2]
LD₅₀ (Lethal Dose, 50%) MouseIntraperitoneal100 mg/kg[5][13]
LC₅₀ (Fish, Leuciscus idus) -Aquatic99 mg/L (48 h)[14]
EC₅₀ (Crustacea, Daphnia magna) -Aquatic52 mg/L (48 h)[14]
  • Skin Corrosion/Irritation: Not classified as a skin irritant, but prolonged contact should be avoided. Open wounds or abraded skin should not be exposed, as this could allow entry into the bloodstream[5].

  • Serious Eye Damage/Irritation: Classified as causing serious eye irritation[8]. Direct contact can result in redness and discomfort[5].

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: Based on available data, benzoguanamine is not classified for carcinogenicity, germ cell mutagenicity, or reproductive toxicity[4][9]. No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%[4].

Risk Management and Experimental Protocols

Effective risk management hinges on the implementation of rigorous safety protocols grounded in the known hazards of the substance. The following sections detail the necessary procedures for handling, storage, and emergency response.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling powdered benzoguanamine is to minimize dust generation and ensure adequate ventilation.

  • Workflow Protocol:

    • Work Area: Conduct all weighing and transfer operations within a chemical fume hood or a well-ventilated area with local exhaust ventilation to capture dust at the source[4].

    • Personal Protective Equipment (PPE): The selection of PPE is critical to prevent exposure.

      • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a particulate filter respirator is mandatory to prevent inhalation[8][15].

      • Eye Protection: Chemical safety glasses with side-shields conforming to EN166 or NIOSH standards are required at all times[4].

      • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected before use. Use proper glove removal technique to avoid skin contact[4].

      • Skin and Body Protection: Wear a lab coat. For larger quantities or where significant dust is expected, additional protective clothing may be necessary.

The logical workflow for ensuring personal safety during handling is illustrated below.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action A Assess Task: Weighing, Transfer, Synthesis B Is Dust Generation Likely? A->B C Standard PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat B->C No D Add Respiratory Protection: - N95 Dust Mask or - Particulate Respirator B->D Yes E Proceed with Task in Chemical Fume Hood or Ventilated Area C->E D->E

Figure 1: PPE Selection Workflow for Handling Benzoguanamine.
Safe Storage and Handling

Proper storage is essential to maintain chemical integrity and prevent accidental release.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][4]. Keep away from heat sources and strong oxidizing agents, as they are incompatible materials[3][5]. The storage area should not have drain or sewer access to prevent environmental release in case of a spill[1][15].

  • Handling Practices: Do not eat, drink, or smoke when using this product[4][9][12]. Avoid contact with skin and eyes and prevent the formation of dust and aerosols[4]. Wash hands thoroughly after handling[9][12].

Emergency and First-Aid Procedures

A clear, systematic approach to emergencies is critical. The following diagram and protocols outline the necessary steps in case of accidental exposure.

Emergency_Response cluster_routes Identify Exposure Route cluster_actions Immediate First Aid Actions Start Exposure Incident Occurs Inhalation Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion Action_Inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin 1. Wash off with soap and plenty of water. 2. Remove contaminated clothing. Skin->Action_Skin Action_Eye 1. Rinse with plenty of water for at least 15 mins. 2. Also rinse under eyelids. Eye->Action_Eye Action_Ingest 1. Rinse mouth with water. 2. NEVER give anything by mouth to an unconscious person. Ingestion->Action_Ingest End Consult a Physician / Seek Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Figure 2: First-Aid Protocol for Benzoguanamine Exposure.
  • Step-by-Step First-Aid Protocol:

    • General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS)[4].

    • If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[4][11].

    • In Case of Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing[4][11].

    • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids[4][11].

    • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell[4][9][11].

Accidental Release and Disposal
  • Spill Cleanup Protocol:

    • Evacuate & Secure: Evacuate non-essential personnel from the area. Remove all sources of ignition[5].

    • Ventilate: Ensure adequate ventilation.

    • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways[4][11].

    • Cleanup: Wear appropriate PPE. Moisten the spilled solid lightly to prevent dusting, then carefully sweep or shovel it into a suitable, labeled container for disposal[4][15].

  • Waste Disposal: Disposal must be conducted in accordance with local, regional, and national regulations. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of it into the environment[4][12].

Conclusion

Benzoguanamine (CAS 91-76-9) is an industrially valuable compound, essential for creating high-performance polymers and coatings. However, its utility is accompanied by a clear hazard profile that necessitates rigorous safety measures. It is harmful if swallowed or inhaled and poses a long-term risk to aquatic ecosystems. Researchers and drug development professionals must adhere strictly to the outlined protocols for engineering controls, personal protective equipment, and emergency procedures. By integrating a comprehensive understanding of its properties and hazards into daily laboratory practice, the risks associated with benzoguanamine can be effectively managed, ensuring a safe research environment.

References

An In-Depth Technical Guide to the Synthesis and Discovery of 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "privileged" structural motif.[1][2] Its incorporation into drug candidates is a deliberate strategy to overcome common roadblocks in discovery and development.[2][3] The unique stereoelectronic properties of this strained three-membered ring—such as shorter, stronger C-H bonds and enhanced π-character in its C-C bonds—can confer significant advantages.[1][2] These include enhanced metabolic stability by shielding adjacent groups from enzymatic degradation, improved binding potency through conformational rigidity, and modulation of physicochemical properties like lipophilicity and pKa to optimize a drug's ADME profile.[3][4]

1-Cyclopropyl-1-phenylethanol (CAS No. 5558-04-3) serves as a quintessential model compound embodying this principle.[5][6] As a tertiary alcohol, it is a versatile synthetic intermediate for creating more complex molecules. Understanding its synthesis is fundamental for researchers looking to leverage the cyclopropyl fragment in novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic routes, grounded in mechanistic principles and supported by detailed, field-proven protocols.

Physicochemical and Structural Data

A summary of the key properties for this compound is presented below for quick reference.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 5558-04-3Guidechem[5]
Molecular Formula C₁₁H₁₄OPubChem[6]
Molecular Weight 162.23 g/mol PubChem[6]
Canonical SMILES CC(C1CC1)(C2=CC=CC=C2)OPubChem[6]
Topological Polar Surface Area 20.2 ŲGuidechem[5]
Complexity 156Guidechem[5]

Primary Synthetic Methodologies

The synthesis of this compound is most efficiently achieved through carbon-carbon bond-forming reactions that construct the tertiary alcohol functionality. Two principal strategies are discussed: a direct, one-step Grignard addition and a two-step approach commencing with a Friedel-Crafts acylation.

Method 1: Direct Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability.[7][8] This methodology is arguably the most direct route to this compound. The core principle involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a ketone.[9]

Causality and Mechanistic Insight: The reaction's efficacy hinges on the reversal of polarity ("umpolung") of the carbon atom bonded to the halogen.[9] In an alkyl/aryl halide, this carbon is electrophilic. Upon insertion of magnesium, it becomes highly nucleophilic due to the polarized C-Mg bond. This potent carbon nucleophile readily attacks the electrophilic carbonyl carbon of a ketone. The reaction proceeds through a six-membered ring transition state, leading to a magnesium alkoxide intermediate.[10] This intermediate is stable until a subsequent acidic workup protonates the oxygen, liberating the final tertiary alcohol.[7][8]

Crucially, this reaction must be conducted under strictly anhydrous conditions. Grignard reagents are powerful bases and will be quenched by any protic source, including water, alcohols, or even atmospheric moisture.[8][10] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard, as they solvate and stabilize the Grignard reagent without reacting with it.[7][9]

There are two logical Grignard approaches to the target molecule:

  • Pathway A: Reaction of Cyclopropyl Phenyl Ketone with Methylmagnesium Bromide.

  • Pathway B: Reaction of Acetophenone with Cyclopropylmagnesium Bromide.

Pathway A is often preferred due to the commercial availability and stability of the starting ketone.

Grignard Reaction Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Cyclopropyl Phenyl Ketone + Anhydrous THF Addition Slow, dropwise addition of Grignard reagent at 0°C Start->Addition Grignard Methylmagnesium Bromide (Commercial Solution) Grignard->Addition Stir Stir at room temperature (Reaction completion) Addition->Stir Quench Quench with saturated aqueous NH₄Cl Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry organic layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify via column chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the Grignard synthesis of this compound.

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add cyclopropyl phenyl ketone (14.6 g, 0.1 mol) dissolved in 100 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Charge the dropping funnel with a 3.0 M solution of methylmagnesium bromide in diethyl ether (37 mL, 0.11 mol). Add the Grignard reagent dropwise to the stirred ketone solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion. The mixture may become a thick slurry.[8]

  • Work-up (Quenching): Cool the reaction mixture again in an ice bath. Cautiously add 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing & Drying: Combine all organic layers and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Method 2: Two-Step Synthesis via Friedel-Crafts Acylation

Causality and Mechanistic Insight: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[13][14] The reaction requires a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the acyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion.[15] This acylium ion is then attacked by the nucleophilic π-system of the benzene ring. Unlike Friedel-Crafts alkylations, rearrangements are not observed with acylium ions, and the resulting ketone product is less reactive than the starting material, which effectively prevents polyacylation.[13][15] A stoichiometric amount of AlCl₃ is necessary because the catalyst complexes with the carbonyl oxygen of the ketone product, deactivating it.[14]

Friedel_Crafts_Acylation Benzene Benzene Ketone Cyclopropyl Phenyl Ketone Benzene->Ketone Electrophilic Aromatic Substitution AcylChloride Cyclopropanecarbonyl Chloride Acylium Acylium Ion [Electrophile] AcylChloride->Acylium + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Catalyst->Acylium Acylium->Ketone Electrophilic Aromatic Substitution

Caption: Logical flow of the Friedel-Crafts acylation to form the ketone intermediate.

This protocol is adapted from a standard procedure for the synthesis of cyclopropyl phenyl ketone.[11]

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of dry benzene.[11]

  • Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.[11]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours. Evolution of HCl gas should be observed.[11]

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).[11]

  • Washing & Drying: Combine the organic layers and wash successively with 10% HCl (50 mL), water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.[11]

  • Concentration: Filter and concentrate the solution under reduced pressure to obtain the crude cyclopropyl phenyl ketone, which can be purified by vacuum distillation or used directly in the next step.[11]

The cyclopropyl phenyl ketone synthesized in the previous step is then converted to the final product using the Grignard reaction with methylmagnesium bromide, as detailed in Method 1 .

Comparative Analysis of Synthetic Routes

FeatureMethod 1: Direct GrignardMethod 2: Friedel-Crafts + Grignard
Starting Materials Cyclopropyl Phenyl Ketone, Methylmagnesium BromideBenzene, Cyclopropanecarbonyl Chloride, AlCl₃, Methylmagnesium Bromide
Number of Steps OneTwo
Key Advantages High atom economy, direct, rapid.Robust, starts from simple bulk chemicals, avoids handling potentially unstable Grignard reagents prepared in-house.
Key Considerations Requires the availability of the precursor ketone.Generates more waste (e.g., aluminum salts), involves handling corrosive AlCl₃ and venting HCl gas.
Overall Yield Typically high ( >80%)Can be high, but overall yield is a product of two steps.

References

Molecular formula C11H14O structural isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Isomers of C₁₁H₁₄O

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₁₁H₁₄O represents a diverse landscape of structural isomers, each possessing unique physicochemical properties, spectroscopic signatures, and potential biological activities. This guide provides a comprehensive exploration of these isomers, moving beyond simple enumeration to delve into the causality behind their structural differentiation and the analytical strategies required for their unambiguous identification. As a self-validating manual, it combines foundational principles with field-proven protocols, offering researchers an authoritative resource for navigating the complexities of C₁₁H₁₄O isomerism in a drug discovery and development context.

Foundational Principles: Degree of Unsaturation and Isomer Classification

The first step in characterizing any molecular formula is to determine its degree of unsaturation (DoU). The DoU provides immediate insight into the possible presence of rings and/or multiple bonds, fundamentally constraining the universe of possible structures.

For C₁₁H₁₄O, the calculation is as follows: DoU = C + 1 - (H/2) = 11 + 1 - (14/2) = 5

A DoU of five is highly indicative of an aromatic ring (which accounts for four degrees: one ring and three double bonds) plus one additional double bond or ring. This insight allows for a logical classification of the major isomer families. The presence of an oxygen atom introduces several key functional group possibilities, including ketones, aldehydes, alcohols, and ethers.

G cluster_carbonyls Carbonyl Compounds (C=O bond) cluster_others Other Functional Groups C11H14O C₁₁H₁₄O (Degree of Unsaturation = 5) Ketones Ketones (R-CO-R') e.g., Phenylpentanones C11H14O->Ketones Aldehydes Aldehydes (R-CHO) e.g., Phenylpentanals C11H14O->Aldehydes Alcohols Unsaturated Alcohols (R-OH) e.g., Phenylpentenols C11H14O->Alcohols Ethers Unsaturated Ethers (R-O-R') e.g., Pentenyl Phenyl Ethers C11H14O->Ethers

Ketone Isomers

This class features a carbonyl group (C=O) within the carbon chain. Given the C₁₁ formula and the requisite benzene ring, common examples are phenyl-substituted pentanones or methyl-substituted phenyl-butanones. The position of the phenyl group and the carbonyl group relative to each other creates multiple positional isomers.

  • 1-Phenylpentan-2-one: A benzyl group attached to a propyl ketone.[1][2]

  • 4-Phenylpentan-2-one: Features a chiral center at the carbon bearing the phenyl group.[3]

  • 5-Phenylpentan-2-one: A phenyl group is located at the terminus of a four-carbon chain attached to a methyl ketone.[4]

  • Isovalerophenone (3-Methyl-1-phenylbutan-1-one): An aromatic ketone where the carbonyl is directly attached to the benzene ring.[5]

Aldehyde Isomers

In aldehydes, the carbonyl group is located at the end of a carbon chain. Like ketones, these can have various phenyl-substituted pentanal structures, differing in the branching of the alkyl chain or the position of the phenyl substituent.

Unsaturated Alcohol and Ether Isomers

To satisfy the DoU of five, isomers containing an alcohol (-OH) or ether (R-O-R') group must also contain an additional double bond in the non-aromatic portion of the molecule or a second ring system. Examples include phenylpentenol or pentenyl phenyl ether isomers.

Analytical Strategy for Isomer Differentiation

Distinguishing between structural isomers requires a multi-technique analytical approach. Since isomers share the same molecular weight (162.23 g/mol ), mass spectrometry alone is insufficient for identification, though fragmentation patterns are crucial.[1][3][4] A combination of spectroscopic and chromatographic methods is essential for unambiguous structure elucidation.

G Sample Unknown C₁₁H₁₄O Mixture FTIR FTIR Spectroscopy Sample->FTIR Decision C=O Stretch (~1680-1740 cm⁻¹) Present? FTIR->Decision Path1 Ketone / Aldehyde Candidate Decision->Path1 Yes Path2 Alcohol / Ether Candidate Decision->Path2 No NMR ¹H & ¹³C NMR Spectroscopy (Connectivity Mapping) Path1->NMR Path2->NMR GCMS GC-MS Analysis (Separation & Fragmentation) NMR->GCMS Elucidation Final Structure Elucidation GCMS->Elucidation

Infrared (IR) Spectroscopy: The Functional Group Litmus Test

IR spectroscopy is the ideal first step. Its power lies in the rapid identification of key functional groups, which immediately narrows the field of possible isomers.

  • Causality: The vibrational frequency of a bond is determined by the masses of the bonded atoms and the bond strength. The strong C=O double bond in ketones and aldehydes results in a characteristic, intense absorption that is absent in alcohols and ethers.

  • Key Absorptions:

    • Ketones/Aldehydes: A strong, sharp peak between 1680-1740 cm⁻¹ . Conjugation with the phenyl ring typically shifts this to the lower end of the range (e.g., ~1685 cm⁻¹ for isovalerophenone).

    • Alcohols: A broad, prominent peak in the 3200-3600 cm⁻¹ region due to O-H stretching.

    • Ethers: A distinct C-O stretching peak in the 1000-1300 cm⁻¹ region.

    • All Aromatic Isomers: Peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR provide the most detailed structural information, revealing the connectivity of the atoms.

  • Causality: The chemical shift of a nucleus is determined by its local electronic environment. Electronegative atoms (like oxygen) and anisotropic systems (like a phenyl ring) deshield nearby nuclei, shifting their signals downfield. Spin-spin coupling provides information about adjacent, non-equivalent protons.

  • Distinguishing Features:

    • Aromatic Protons: A complex multiplet between 7.0-8.0 ppm .

    • Aldehyde Proton: A highly deshielded singlet at 9.0-10.0 ppm (a definitive marker).

    • Protons α to Carbonyl: Signals between 2.0-2.7 ppm . The splitting pattern here is key to determining the structure of the adjacent alkyl chain.

    • Protons on Carbon Bearing an -OH or -OR Group: Signals typically found between 3.5-4.5 ppm .

Isomer ExampleKey ¹H NMR Signals (approx. ppm)Distinguishing Feature
1-Phenylpentan-2-one [6]~3.6 (s, 2H, -CH₂Ph), ~2.4 (t, 2H, -COCH₂-), ~0.9 (t, 3H, -CH₃)Singlet at ~3.6 ppm for the benzylic protons (C₆H₅CH₂ -).
4-Phenylpentan-2-one [3]~7.2 (m, 5H, Ar-H), ~3.3 (m, 1H, -CHPh), ~2.1 (s, 3H, -COCH₃), ~1.2 (d, 3H, -CHCH₃)Singlet at ~2.1 ppm for the methyl ketone protons and a doublet at ~1.2 ppm.
Isovalerophenone [5]~7.9 (d, 2H, ortho-Ar-H), ~2.8 (d, 2H, -COCH₂-), ~2.2 (m, 1H, -CH(CH₃)₂), ~1.0 (d, 6H, -CH(CH₃ )₂)Downfield aromatic doublet (~7.9 ppm) due to direct conjugation with the carbonyl group.
Mass Spectrometry (MS): Separation and Fragmentation

When coupled with Gas Chromatography (GC), MS is a powerful tool for separating isomers and confirming their structure through fragmentation analysis.[7][8]

  • Causality: Isomers often have slightly different polarities and boiling points, allowing for their separation on a GC column.[9] Upon ionization, the molecular ion (m/z 162) fragments in predictable ways based on the stability of the resulting carbocations and neutral losses.

  • Key Fragmentation Pathways:

    • Molecular Ion (M⁺): A peak at m/z = 162 confirms the molecular formula.[10]

    • Benzylic Cleavage: For isomers with a benzyl group (C₆H₅CH₂-), a prominent peak at m/z = 91 is expected from the stable benzyl cation. This is a key fragment for 1-phenylpentan-2-one.

    • Acylium Ion Formation: For aromatic ketones like isovalerophenone, cleavage of the bond alpha to the carbonyl yields a stable benzoyl cation at m/z = 105 ([C₆H₅CO]⁺).

    • McLafferty Rearrangement: Ketones and aldehydes with a hydrogen atom on the gamma (γ) carbon can undergo this characteristic rearrangement, leading to a neutral alkene loss and a charged enol fragment. This is a powerful diagnostic tool for determining the position of the carbonyl group.

Experimental Protocols

Adherence to validated protocols is paramount for reproducible and trustworthy results.

Protocol: GC-MS Analysis of C₁₁H₁₄O Isomers

This protocol outlines a standard method for the separation and analysis of volatile isomers.

  • Sample Preparation:

    • Prepare a 100 ppm stock solution of the isomer mixture in a high-purity solvent (e.g., dichloromethane or hexane).

    • Perform serial dilutions to create working standards (e.g., 10 ppm, 1 ppm).

    • Self-Validation: Prepare a solvent blank to run between sample sets to check for system contamination and carryover.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is an excellent starting point, as it separates based on boiling point and polarity differences.

    • Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio), injector temperature 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

      • Causality: This temperature program ensures separation of volatile components at the beginning while allowing higher-boiling isomers to elute in a reasonable time with sharp peaks.

  • Mass Spectrometer Conditions:

    • MS Detector: Agilent 5977 MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify peaks corresponding to different isomers based on their retention times.

    • Extract the mass spectrum for each peak.

    • Confirm the molecular ion at m/z 162.

    • Analyze the fragmentation pattern, comparing it to known pathways (benzylic cleavage, acylium ions, etc.) and library databases (e.g., NIST) to identify each isomer.

Protocol: ¹H NMR Sample Preparation and Analysis

This protocol ensures high-quality data for structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified isomer into a clean, dry vial.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent invisible in the ¹H NMR spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed. TMS is inert and its 12 equivalent protons produce a single sharp peak defined as 0.0 ppm.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter any particulate matter.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer (e.g., Bruker 400 MHz Avance).

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming to optimize magnetic field homogeneity.

    • Causality: Shimming is critical for achieving high-resolution spectra with sharp, well-defined peaks. An inhomogeneous field leads to broad, distorted signals.

    • Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).

    • Process the data: Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to deduce the molecular structure.

Conclusion

The structural isomers of C₁₁H₁₄O provide a compelling case study in the importance of a rigorous, multi-faceted analytical approach in chemical and pharmaceutical research. While all share a common molecular formula, their distinct structures, arising from different arrangements of a phenyl ring and an oxygen-containing C₅ chain, lead to unique spectral fingerprints. By systematically applying foundational principles and validated protocols in IR, NMR, and GC-MS, researchers can confidently navigate this isomeric complexity, ensuring the correct identification, purification, and ultimately, the safe and effective development of novel chemical entities.

References

Thermal stability and decomposition of 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Cyclopropyl-1-phenylethanol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound (C11H14O). As a molecule featuring a strained cyclopropyl ring adjacent to a tertiary benzylic alcohol, its stability is of critical importance in pharmaceutical development, chemical synthesis, and material science. This document synthesizes theoretical principles with practical experimental protocols, offering researchers and drug development professionals a detailed understanding of the factors governing its decomposition, the mechanisms involved, and the analytical techniques required for its characterization. We will explore the unique reactivity of the cyclopropylcarbinyl system, detailing potential rearrangement, dehydration, and fragmentation pathways. This guide provides actionable insights for handling, storage, and formulation of this and structurally related compounds.

Introduction

This compound is a tertiary alcohol characterized by the presence of a phenyl group and a cyclopropyl group attached to the carbinol carbon. This unique structural combination imparts significant reactivity and makes the study of its thermal stability a subject of considerable interest. The phenyl group provides resonance stabilization to potential cationic intermediates, while the cyclopropyl group, with its high ring strain and unique electronic properties, can participate in characteristic rearrangement reactions.[1][2]

In the context of drug development, understanding the thermal stability of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. Thermal decomposition can lead to loss of potency, the formation of potentially toxic impurities, and challenges in formulation and manufacturing. For a molecule like this compound, the inherent strain of the three-membered ring suggests potential susceptibility to thermally induced or catalyzed degradation pathways not observed in simpler tertiary alcohols.

This guide provides a first-principles look at the molecule's stability, proposes its primary decomposition mechanisms, and outlines robust experimental workflows for empirical validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is essential for handling and experimental design.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 5558-04-3[3][4]
Molecular Formula C₁₁H₁₄O[3][4]
Molecular Weight 162.23 g/mol [3][4]
Appearance Not Available[4]
Storage Ambient temperatures[4]
Topological Polar Surface Area 20.2 Ų[3][4]
Rotatable Bond Count 2[4]

Theoretical Framework: Factors Influencing Thermal Stability

The thermal stability of this compound is dictated by the interplay of its functional groups. The central carbon is a tertiary carbinol center, which under thermal stress or acidic conditions, can readily lose water to form a tertiary carbocation.

Key Stabilizing and Destabilizing Factors:

  • Phenyl Group: The adjacent phenyl group provides significant resonance stabilization to any developing positive charge on the tertiary carbon. This delocalization lowers the activation energy for dehydration and rearrangement reactions.[1]

  • Tertiary Alcohol: Tertiary alcohols are generally more prone to dehydration than secondary or primary alcohols due to the increased stability of the resulting tertiary carbocation intermediate.

  • Cyclopropyl Group: The cyclopropyl group has a unique electronic character, often described as having "double-bond character." It can stabilize an adjacent positive charge through hyperconjugation, a phenomenon known as σ-π conjugation.[2] However, the high ring strain (approx. 27 kcal/mol) makes it susceptible to ring-opening reactions, which can be a primary driver of decomposition. Cyclopropyl carbinol systems are well-known to undergo facile rearrangements.[5]

The combination of these factors suggests that the rate-limiting step in its thermal decomposition is likely the formation of the 1-cyclopropyl-1-phenyl ethyl carbocation, which is then rapidly consumed via competing pathways.

Proposed Thermal Decomposition Pathways

Upon heating, this compound is expected to undergo several potential decomposition reactions. The primary pathways are driven by the formation of the stabilized tertiary carbocation intermediate.

Pathway A: Cyclopropyl Ring Opening and Rearrangement

This is anticipated to be the major decomposition pathway, characteristic of cyclopropylcarbinyl cations.[5]

  • Dehydration: Loss of a water molecule to form the tertiary carbocation. This step can be catalyzed by trace amounts of acid.

  • Ring Opening: The highly strained cyclopropyl ring opens to relieve strain, forming a homoallylic cation.

  • Rearrangement & Neutralization: The resulting cation can rearrange and be neutralized by losing a proton to form various unsaturated isomers, such as substituted butadienes or cyclic alkenes. Studies have shown that this compound can react at elevated temperatures (120-140 °C) to undergo ring-opening and subsequent annulation reactions.[6]

Pathway B: Direct Dehydration (E1 Elimination)

A competing pathway is a simple E1 elimination reaction without the involvement of the cyclopropyl ring.

  • Dehydration: Formation of the same tertiary carbocation as in Pathway A.

  • Proton Abstraction: A proton is abstracted from an adjacent carbon (either the methyl group or the cyclopropyl ring) to form an alkene. This would lead to the formation of (1-cyclopropylvinyl)benzene or 2-cyclopropyl-1-phenylprop-1-ene.

Pathway C: Fragmentation

At higher temperatures, C-C bond cleavage can occur, leading to fragmentation of the molecule. The bond between the quaternary carbon and the cyclopropyl or phenyl group could cleave, leading to smaller, volatile fragments.

The following diagram illustrates the initial steps common to the most probable decomposition pathways.

DecompositionPathways cluster_start Initial Compound cluster_intermediate Key Intermediate cluster_products Primary Decomposition Routes A This compound B Tertiary Carbocation (+H₂O) A->B Heat (Δ) -H₂O C Pathway A: Ring-Opened Products (Homoallylic Alcohols/Alkenes) B->C Ring Opening/ Rearrangement D Pathway B: Dehydration Products (Alkenes) B->D Proton Abstraction

Caption: Initial formation of a key carbocation intermediate leading to competing decomposition pathways.

Experimental Analysis of Thermal Stability

A multi-technique approach is required to fully characterize the thermal stability and decomposition products. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary tools, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) for product identification.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8][9] It is the definitive method for determining the onset temperature of decomposition.

Experimental Protocol: Dynamic TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition and study the intrinsic thermal stability.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[9]

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition (T_onset) is determined from the TGA curve, often calculated from the first derivative (DTG) curve.[8]

Hypothetical TGA Data Summary

ParameterDescriptionHypothetical Value
T_onset Onset temperature of major mass loss~150 - 170 °C
T_peak Peak temperature of mass loss rate (from DTG)~180 - 200 °C
Mass Loss Step 1 Corresponds to dehydration (loss of H₂O)~11.1%
Mass Loss Step 2 Corresponds to further fragmentationVaries
Residue at 600 °C Non-volatile carbonaceous residue< 5%
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are typically endothermic or exothermic.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Seal 2-5 mg of this compound into a hermetic aluminum pan. A pinhole lid may be used to allow volatiles to escape.

  • Atmosphere: Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program: Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Observe the heat flow curve for endothermic peaks (melting) and exothermic peaks (decomposition). The decomposition exotherm often follows or overlaps with the evaporation/dehydration endotherm.

Evolved Gas Analysis / Product Identification (TGA-GC-MS)

To definitively identify the decomposition products predicted in Section 4, the gases evolved during the TGA experiment can be analyzed in real-time using a coupled mass spectrometer or trapped for subsequent GC-MS analysis.

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Product Identification cluster_results Data Interpretation A Weigh Sample (5-10 mg) B TGA Analysis (N₂ Atmosphere, 10°C/min) A->B C DSC Analysis (N₂ Atmosphere, 10°C/min) A->C E Headspace GC-MS of Heated Sample A->E Separate Experiment D Evolved Gas Analysis (TGA-MS or TGA-FTIR) B->D Evolved Gases F Determine T_onset & Mass Loss Profile B->F G Identify Decomposition Products & Pathways D->G E->G

Caption: Integrated workflow for thermal stability analysis.

Implications for Drug Development and Handling

  • Storage and Stability: The onset of thermal decomposition, as determined by TGA, dictates the maximum recommended storage and processing temperatures. Based on the likely decomposition pathways, this compound should be stored in a cool, dry place, away from acidic contaminants that could catalyze its degradation.

  • Forced Degradation Studies: The proposed pathways provide a roadmap for forced degradation studies. Exposing the compound to heat and acidic conditions should be performed to intentionally generate and identify potential impurities, which is a regulatory requirement in drug development.

  • Formulation: The potential for dehydration and rearrangement must be considered during formulation. Excipients should be screened for acidic impurities, and aqueous formulations may present long-term stability challenges. Anhydrous or buffered formulations may be required to ensure stability.

  • Process Chemistry: During synthesis and purification, prolonged exposure to high temperatures or acidic chromatographic conditions should be avoided to prevent yield loss and impurity formation.

Conclusion

This compound possesses a unique chemical architecture that presents specific challenges to its thermal stability. The molecule's decomposition is primarily governed by the formation of a resonance-stabilized tertiary carbocation, which can subsequently undergo a characteristic cyclopropylcarbinyl rearrangement or a more conventional E1 elimination. The onset of decomposition is likely to be in the range of 150-200°C but can be significantly lowered by the presence of acidic catalysts.

A rigorous experimental approach using TGA, DSC, and TGA-GC-MS is essential for accurately defining its stability limits and identifying degradation products. The insights gained from these studies are critical for ensuring the safety, efficacy, and quality of any pharmaceutical product or chemical process involving this compound.

References

A Technical Guide to the Solubility of 1-Cyclopropyl-1-phenylethanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-cyclopropyl-1-phenylethanol, a tertiary alcohol with potential applications in pharmaceutical and materials science. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing its solubility in various common organic solvents. We delve into the molecular structure of this compound to predict its behavior in polar protic, polar aprotic, and nonpolar solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility profile of this compound for formulation, synthesis, and purification processes.

Introduction to this compound and the Principles of Solubility

This compound (C₁₁H₁₄O, Molar Mass: 162.23 g/mol ) is a unique tertiary alcohol characterized by the presence of a bulky cyclopropyl group and a phenyl ring attached to the carbinol carbon.[1] These structural features play a pivotal role in determining its interactions with solvent molecules and, consequently, its solubility.

The fundamental principle governing solubility is "like dissolves like."[2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play in the context of this compound and organic solvents are:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are weak, transient attractions arising from temporary fluctuations in electron distribution. They are the dominant forces in nonpolar molecules.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (in this case, oxygen). The hydroxyl (-OH) group in this compound is capable of acting as a hydrogen bond donor and acceptor.[3]

The interplay of these forces, dictated by the molecular structure of both the solute (this compound) and the solvent, determines the extent of solubility.

Predicted Solubility Profile of this compound

Based on its molecular structure, we can predict the solubility of this compound across different classes of organic solvents.

Physicochemical Properties Influencing Solubility
  • Polarity: The presence of the hydroxyl (-OH) group imparts polarity to the molecule, allowing for dipole-dipole interactions and hydrogen bonding.[3]

  • Nonpolar Moieties: The phenyl ring and the cyclopropyl group are nonpolar and contribute to van der Waals interactions. The relatively large size of these groups will influence the overall solubility.

  • Hydrogen Bonding Capability: The hydroxyl group can donate a hydrogen bond and the oxygen atom can accept hydrogen bonds, making it favorable for interaction with protic and other hydrogen-bond accepting solvents.[3]

  • Steric Hindrance: As a tertiary alcohol, the hydroxyl group is sterically hindered by the adjacent bulky phenyl and cyclopropyl groups.[4] This steric hindrance may limit the accessibility of the -OH group for hydrogen bonding with solvent molecules, potentially reducing solubility in highly structured solvents like water compared to less hindered primary or secondary alcohols.[4]

Solubility Predictions in Common Organic Solvents

The following table summarizes the predicted solubility of this compound in various classes of organic solvents, based on theoretical principles.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can engage in hydrogen bonding with the hydroxyl group of this compound. The alkyl chains of these smaller alcohols are also compatible with the nonpolar regions of the solute.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group. The absence of a hydrogen bond donating ability in the solvent might slightly reduce the solubility compared to protic solvents.
Nonpolar Aromatic Toluene, BenzeneModerate to High The phenyl ring of this compound will have strong π-π stacking interactions with aromatic solvents. The overall nonpolar character of these solvents will also favor dissolution.
Nonpolar Aliphatic Hexane, CyclohexaneLow to Moderate The solubility will be primarily driven by van der Waals forces between the nonpolar regions of the solute and the solvent. The polar hydroxyl group will disfavor solubility in these nonpolar environments.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate to High These solvents have a moderate polarity and can interact with both the polar and nonpolar parts of the this compound molecule.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound, a liquid at room temperature, in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated positive displacement pipettes

  • Vials with PTFE-lined screw caps

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G prep Sample Preparation equil Equilibration prep->equil Introduce excess solute to solvent sep Phase Separation equil->sep Agitate at constant temperature quant Quantification sep->quant Filter to remove excess solute data Data Analysis quant->data Analyze aliquot by GC or HPLC

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is crucial to ensure saturation.

    • Prepare several such vials for each solvent to be tested to ensure reproducibility.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A preliminary kinetics study is recommended to determine the time required to reach a constant concentration in the solvent phase (typically 24-48 hours).

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic, undissolved droplets of the solute.

  • Quantification:

    • Accurately weigh the filtered aliquot.

    • Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the solubility as the mass of solute per mass of solvent (e.g., g/100 g solvent) or mass of solute per volume of solvent (e.g., mg/mL).

    • Repeat the experiment at least three times for each solvent and report the average solubility with the standard deviation.

Causality of Experimental Choices and Self-Validation

The described protocol is designed to be a self-validating system, ensuring the generation of trustworthy data.

  • Use of Excess Solute: This ensures that the solution is truly saturated and in equilibrium with the undissolved phase.

  • Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant and accurately known temperature is paramount for data reliability.

  • Equilibration Time: Allowing sufficient time for the system to reach equilibrium is critical. The establishment of a plateau in concentration over time in preliminary studies validates the chosen equilibration period.

  • Filtration: This step removes any suspended micro-droplets of the solute that could lead to an overestimation of the solubility.

  • Analytical Quantification: The use of a calibrated chromatographic method provides a highly accurate and precise measurement of the solute concentration in the saturated solution.

The logical relationship between solvent properties and the expected solubility outcome is visualized in the following diagram.

G cluster_solute This compound Properties cluster_solvent Solvent Properties solute_polar Polar -OH group solvent_polar Polar Solvent solute_polar->solvent_polar Favorable Interaction (H-bonding, Dipole-Dipole) solvent_nonpolar Nonpolar Solvent solute_polar->solvent_nonpolar Unfavorable Interaction solute_nonpolar Nonpolar Phenyl & Cyclopropyl groups solute_nonpolar->solvent_polar Unfavorable Interaction solute_nonpolar->solvent_nonpolar Favorable Interaction (van der Waals) solubility Solubility Outcome solvent_polar->solubility Leads to High Solubility solvent_nonpolar->solubility Leads to High Solubility

Caption: Relationship between solute-solvent properties and solubility.

Conclusion and Implications

For professionals in drug development, understanding the solubility profile is critical for formulation design, ensuring bioavailability, and developing effective purification strategies. In the field of materials science, controlling solubility is key to processing and fabricating materials with desired properties. The insights and methodologies presented in this guide will empower researchers to make informed decisions and advance their work with this compound.

References

Methodological & Application

Ring-opening reactions of 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Ring-Opening Reactions of 1-Cyclopropyl-1-phenylethanol

Authored by: A Senior Application Scientist

This document provides a detailed exploration of the ring-opening reactions of this compound, a model substrate for studying the behavior of cyclopropylcarbinyl systems. The inherent strain within the cyclopropane ring makes it a potent synthetic precursor, readily undergoing rearrangement to yield valuable molecular scaffolds.[1][2] This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage these transformations. We will delve into the mechanistic underpinnings, provide actionable experimental protocols, and discuss the broader applications of the resulting products.

The Mechanistic Heart: The Cyclopropylcarbinyl Cation

The reactivity of this compound is dominated by its propensity to form a cyclopropylcarbinyl cation upon activation, typically under acidic conditions. This intermediate is not a simple, localized carbocation; it is a non-classical, delocalized species that has been a subject of extensive study.[3][4][5] The generation of this cation is the pivotal step that initiates a cascade of synthetically useful rearrangements.

Under acidic catalysis, the hydroxyl group of this compound is protonated, forming a good leaving group (water).[6][7] Its departure generates a tertiary carbocation stabilized by the adjacent phenyl group and the cyclopropyl ring. This cyclopropylcarbinyl cation is the gateway to multiple reaction pathways.[3][8]

Key Rearrangement Pathways

The fate of the cyclopropylcarbinyl cation intermediate is primarily dictated by which of the cyclopropane's C-C bonds cleaves. This choice leads to distinct product classes.

  • Path A: Homoallylic Rearrangement (Major Pathway): The most common pathway involves the cleavage of one of the distal bonds of the cyclopropane ring (relative to the cationic center). This process relieves ring strain and forms a resonance-stabilized homoallylic cation. Subsequent trapping of this cation by a nucleophile (such as water or the solvent) yields a homoallylic alcohol. This transformation is a powerful method for synthesizing these important structural motifs.[3][9]

  • Path B: Ring Expansion to Cyclobutyl Derivatives (Minor Pathway): Less frequently, a proximal cyclopropane bond can migrate, leading to a ring expansion that forms a cyclobutyl cation.[8] This intermediate can then be captured by a nucleophile to give cyclobutanol derivatives or undergo further reactions like elimination to form cyclobutene.[8] The relative energy of the transition states determines the ratio of homoallylic to cyclobutyl products.

Below is a diagram illustrating the formation of the key cyclopropylcarbinyl cation and its subsequent rearrangement pathways.

G cluster_start Initiation cluster_intermediate Key Intermediate cluster_products Rearrangement & Products A This compound B Protonated Alcohol A->B + H+ C Cyclopropylcarbinyl Cation B->C - H2O D Homoallylic Cation C->D Path A (Homoallylic Rearrangement) F Cyclobutyl Cation C->F Path B (Ring Expansion) E Homoallylic Alcohol (Major Product) D->E + Nu- G Cyclobutyl Derivatives (Minor Product) F->G + Nu-

Caption: Acid-catalyzed formation of the cyclopropylcarbinyl cation and subsequent rearrangement pathways.

Application Data: Reaction Conditions

The outcome of the ring-opening reaction is highly dependent on the choice of catalyst and reaction conditions. Lewis acids, for instance, are known to efficiently promote these transformations.[10][11] The following table summarizes representative conditions for the ring-opening of cyclopropylcarbinol systems, providing a comparative overview for experimental design.

Catalyst Solvent Temperature (°C) Time (h) Major Product Type Typical Yield (%) Reference
p-TsOHDichloromethane252Homoallylic Alcohol85-95[6]
Yb(OTf)₃Acetonitrile6012Homoallylic Ether/Pyrazole70-90[10]
Ga(OTf)₃1,2-Dichloroethane254Homoallylic Alcohol80-95[10]
Pd(OAc)₂/PCy₃Toluene11024α,β-Unsaturated Ketone60-80[12]
Triflic AcidHFIP251Ring-Opened Adduct>90[2]

Note: Yields are representative for related cyclopropyl systems and may vary for this compound.

Experimental Protocols

A self-validating protocol is crucial for reproducible results. The following section provides a detailed, step-by-step methodology for a standard acid-catalyzed ring-opening reaction.

Protocol 1: Brønsted Acid-Catalyzed Synthesis of 4-Phenyl-pent-4-en-2-ol

Objective: To synthesize the homoallylic alcohol product via a straightforward acid-catalyzed rearrangement.

Materials:

  • This compound (1.0 mmol, 162.2 mg)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol, 9.5 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL)

  • Brine (15 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (25 mL), magnetic stir bar, TLC plates (silica), column chromatography supplies.

Workflow Diagram:

G A 1. Reaction Setup - Dissolve substrate in DCM - Add p-TsOH catalyst B 2. Reaction Monitoring - Stir at room temperature - Monitor by TLC until starting material is consumed A->B C 3. Aqueous Workup (Quenching) - Add sat. NaHCO3 to neutralize acid - Separate organic layer B->C D 4. Extraction & Drying - Extract aqueous layer with DCM - Combine organic layers, dry with MgSO4 C->D E 5. Purification - Filter and concentrate solvent - Purify crude product via silica gel chromatography D->E F 6. Characterization - Obtain NMR, IR, and MS data - Confirm structure of homoallylic alcohol E->F

Caption: Standard experimental workflow for the synthesis and purification of homoallylic alcohol.

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (162.2 mg, 1.0 mmol). Dissolve the alcohol in anhydrous dichloromethane (10 mL).

    • Rationale: DCM is a common, relatively non-polar solvent that is inert to the reaction conditions. Anhydrous conditions prevent unwanted side reactions with water.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (9.5 mg, 0.05 mmol, 5 mol%) to the solution.

    • Rationale:p-TsOH is a strong, yet easy-to-handle, solid Brønsted acid that effectively catalyzes the dehydration and subsequent rearrangement. A catalytic amount is sufficient.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 25°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes, using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot has been fully consumed.

    • Rationale: TLC is a critical tool for tracking reaction completion, preventing the formation of degradation byproducts from prolonged exposure to acid.

  • Workup and Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (15 mL) to quench the acid catalyst.

    • Rationale: Neutralization of the acid is essential to stop the reaction and prevent potential product degradation during extraction and concentration.

  • Extraction: Extract the aqueous layer with DCM (2 x 10 mL). Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine (15 mL), then dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Rationale: The brine wash removes residual water, and MgSO₄ ensures the organic solvent is completely dry before evaporation.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure homoallylic alcohol.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

The homoallylic alcohols and ethers produced from these ring-opening reactions are not merely academic curiosities; they are highly valuable building blocks in modern organic synthesis.[13][14][15]

  • Versatile Synthetic Intermediates: The dual functionality of a hydroxyl group and a carbon-carbon double bond allows for a wide range of subsequent chemical transformations. This makes homoallylic alcohols key precursors for synthesizing complex molecular architectures.[16][17]

  • Natural Product Synthesis: Many biologically active natural products contain the homoallylic alcohol motif. Access to these structures through cyclopropylcarbinyl rearrangements provides an efficient and often stereocontrolled route to these complex targets.[4][9]

  • Pharmaceutical Development: In drug discovery, the ability to rapidly generate diverse molecular scaffolds is paramount. The products of these ring-opening reactions can serve as intermediates for novel therapeutic agents.[18][19][20] The functional groups can be used as handles for late-stage functionalization, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies.[20]

References

Topic: Selective Oxidation of 1-Cyclopropyl-1-phenylethanol to Cyclopropyl Phenyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical oxidation of the secondary alcohol, 1-cyclopropyl-1-phenylethanol, to the corresponding ketone, cyclopropyl phenyl ketone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the cyclopropyl ketone moiety serves as a key structural motif.[1][2][3] This application note offers a comparative analysis of common oxidative methods, focusing on the practical utility and mechanistic underpinnings of two distinct protocols: the Dess-Martin Periodinane (DMP) oxidation and the Pyridinium Chlorochromate (PCC) oxidation. Detailed, field-tested protocols are provided to ensure reliable and reproducible execution for researchers in drug development and synthetic chemistry.

Introduction: The Synthetic Value of Cyclopropyl Ketones

The oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis.[4][5] In this context, the conversion of this compound[6][7] to cyclopropyl phenyl ketone is of particular interest. The product ketone is a versatile building block, valued for the unique electronic and steric properties imparted by the cyclopropyl group. This strained three-membered ring can modulate the reactivity and conformational rigidity of a molecule, making it a desirable feature in the design of novel therapeutic agents.

The choice of oxidant is paramount to the success of this synthesis. The ideal method should be high-yielding, tolerant of other functional groups, and proceed under mild conditions to preserve the integrity of the cyclopropyl ring, which can be susceptible to ring-opening under harsh acidic or oxidative conditions. This guide will explore two robust methods that fulfill these criteria to varying degrees, providing scientists with the necessary information to select the optimal protocol for their specific application.

Strategic Selection of an Oxidizing Agent

The conversion of a secondary alcohol to a ketone can be accomplished by a host of reagents.[4] For a substrate like this compound, the primary considerations are reaction mildness, efficiency, and operational safety.

  • Chromium-Based Reagents: Agents like Pyridinium Chlorochromate (PCC) are effective and have a long history of use.[8] PCC is known for its ability to oxidize secondary alcohols to ketones efficiently without over-oxidation.[4] However, the primary drawback is the toxicity and carcinogenic nature of chromium(VI) compounds, which necessitates stringent handling procedures and generates hazardous waste.[9][10]

  • Hypervalent Iodine Reagents: Dess-Martin Periodinane (DMP) has emerged as a preferred reagent for mild oxidations.[11][12] It operates at room temperature, offers high chemoselectivity, and avoids the use of toxic heavy metals.[13][14] The workup is often straightforward, making it highly suitable for complex molecule synthesis.[11][15] A key consideration is that DMP is shock-sensitive and must be handled with care.[13][15]

  • Activated DMSO Reagents: The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is another powerful, metal-free option.[16][17][18] It is renowned for its mild conditions and broad functional group tolerance.[19] The main operational challenges are the requirement for cryogenic temperatures (-78 °C) and the production of the malodorous byproduct, dimethyl sulfide.[18][20]

  • TEMPO-Catalyzed Oxidations: The use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant (like bleach) offers a "green" alternative.[21][22][23] This method is highly selective and efficient for many alcohol oxidations.[24]

For the purposes of this guide, we will detail the protocols for DMP and PCC oxidations, as they represent a modern, mild approach and a classic, robust alternative, respectively.

Mechanistic Insight: The Chemistry of Oxidation

Understanding the reaction mechanism is key to troubleshooting and optimizing a synthetic protocol. The pathways for DMP and PCC oxidations, while both achieving the same transformation, are distinct.

The Dess-Martin Periodinane (DMP) Mechanism

The DMP oxidation proceeds via a ligand exchange pathway. The alcohol's oxygen atom attacks the hypervalent iodine center of the DMP reagent, displacing an acetate group. A subsequent deprotonation by the displaced acetate ion generates the ketone, acetic acid, and the reduced iodinane byproduct.[25]

DMP_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products R_OH This compound Alkoxoiodinane Alkoxoiodinane Intermediate R_OH->Alkoxoiodinane Ligand Exchange DMP Dess-Martin Periodinane (DMP) DMP->Alkoxoiodinane Ketone Cyclopropyl Phenyl Ketone Alkoxoiodinane->Ketone Elimination Byproducts Reduced Iodinane + Acetic Acid Alkoxoiodinane->Byproducts

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

The Pyridinium Chlorochromate (PCC) Mechanism

The PCC oxidation begins with the attack of the alcohol's oxygen on the chromium(VI) center to form a chromate ester.[26][27] A base, typically pyridine present in the reagent, then removes the proton from the alcohol-bearing carbon. This initiates an elimination reaction where the C-H bond electrons form the new C=O double bond, and the chromium species is reduced from Cr(VI) to Cr(IV).[26][28]

PCC_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products R_OH This compound Chromate_Ester Chromate Ester R_OH->Chromate_Ester Esterification PCC PCC [Cr(VI)] PCC->Chromate_Ester Ketone Cyclopropyl Phenyl Ketone Chromate_Ester->Ketone E2-like Elimination Cr_IV Reduced Chromium [Cr(IV)] Species Chromate_Ester->Cr_IV

Caption: Mechanism of Pyridinium Chlorochromate Oxidation.

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its mild conditions and high selectivity, making it ideal for sensitive substrates.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound162.231.62 g10.01.0
Dess-Martin Periodinane (DMP)424.145.10 g12.01.2
Dichloromethane (DCM), anhydrous-100 mL--
Saturated aq. NaHCO₃ solution-50 mL--
10% aq. Na₂S₂O₃ solution-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Step-by-Step Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.62 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the alcohol is fully dissolved.

  • Addition of DMP: In a single portion, add Dess-Martin Periodinane (5.10 g, 12.0 mmol) to the solution at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.[13]

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to reduce any remaining DMP and its byproducts.[29][30] Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

  • Washing: Combine all organic layers and wash with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient eluent, e.g., 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to yield pure cyclopropyl phenyl ketone as a colorless to pale yellow liquid.[3][31]

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

This is a classic and reliable method, but requires strict safety precautions due to the nature of the reagent.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound162.231.62 g10.01.0
Pyridinium Chlorochromate (PCC)215.563.23 g15.01.5
Dichloromethane (DCM), anhydrous-100 mL--
Celite® or Silica Gel-~20 g--
Diethyl Ether-~200 mL--

Step-by-Step Procedure

  • Safety First: Conduct all operations involving PCC in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10] PCC is a suspected carcinogen and a strong oxidizer.[9]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Pyridinium Chlorochromate (3.23 g, 15.0 mmol) and approximately 20 g of Celite® or silica gel.

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane.

  • Substrate Addition: Dissolve this compound (1.62 g, 10.0 mmol) in a small amount of DCM (~10 mL) and add it to the PCC suspension in one portion. The mixture will turn dark brown/black.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup and Filtration: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether. Pass the entire mixture through a short plug of silica gel or Celite® in a sintered glass funnel, washing thoroughly with additional diethyl ether (at least 100 mL) to ensure all the product is eluted.[8] The dark, tarry chromium byproducts will be retained on the plug.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography as described in Protocol 1.

Comparative Data and Method Selection

ParameterDess-Martin Periodinane (DMP) OxidationPyridinium Chlorochromate (PCC) Oxidation
Conditions Room temperature, neutral pH[13]Room temperature, slightly acidic[8]
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Time 2-4 hours2-4 hours
Workup Aqueous quench (NaHCO₃/Na₂S₂O₃), extraction[30][32]Filtration through silica/Celite®[8]
Safety Reagent is shock-sensitive; handle with care.[13][15]Reagent is a toxic, carcinogenic Cr(VI) compound.[9][10]
Waste Organic byproductsHazardous chromium waste
Selectivity Excellent; very mild and tolerant of sensitive functional groups.[25]Good; can be acidic, potentially affecting acid-labile groups.[8]

Product Characterization: Cyclopropyl Phenyl Ketone

  • Appearance: Colorless to pale yellow liquid.[31]

  • Molecular Formula: C₁₀H₁₀O

  • Molecular Weight: 146.19 g/mol [31]

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~8.0-7.4 (m, 5H, Ar-H), ~2.6 (m, 1H, CH-cyclopropyl), ~1.2 (m, 2H, CH₂-cyclopropyl), ~1.0 (m, 2H, CH₂-cyclopropyl). Note: Actual shifts may vary slightly.[33][34]

Visualizing the Experimental Workflow

The overall process from starting material to purified product can be visualized as a clear, sequential workflow.

References

Application Notes: The Strategic Use of 1-Cyclopropyl-1-phenylethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Strained Ring in Drug Design

The cyclopropyl group, a three-membered carbocycle, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Its unique stereoelectronic properties, stemming from significant ring strain (approximately 27.5 kcal/mol), confer a range of beneficial effects on drug molecules.[1] The incorporation of a cyclopropyl moiety can lead to enhanced potency, improved metabolic stability, and modulation of physicochemical properties.[2][3] The rigidity of the ring can act as a conformational constraint, locking a molecule into its bioactive conformation and thus improving binding affinity for its biological target.[1][2] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes, making the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2]

1-Cyclopropyl-1-phenylethanol is a chiral tertiary alcohol that serves as a valuable building block, providing medicinal chemists with a scaffold that combines the advantageous cyclopropyl group, a versatile phenyl ring, and a strategic hydroxyl group for further synthetic elaboration. This guide provides an in-depth look at its synthesis and application as a key intermediate in the development of novel therapeutic agents.

Physicochemical & Structural Data

A summary of the key properties for this compound is provided below. This data is essential for reaction planning, characterization, and computational modeling.

PropertyValueSource
CAS Number 5558-04-3[4][5]
Molecular Formula C₁₁H₁₄O[4][5]
Molecular Weight 162.23 g/mol [4][5]
IUPAC Name This compound[5]
Topological Polar Surface Area 20.2 Ų[4]
Rotatable Bond Count 2[4]

Synthesis of this compound

The most direct and common method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[6][7][8] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. For this target molecule, the synthesis can be achieved by reacting cyclopropylmagnesium bromide with acetophenone.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Grignard synthesis of the title compound.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup CyclopropylBromide Cyclopropyl Bromide Grignard Cyclopropylmagnesium Bromide CyclopropylBromide->Grignard Mg Magnesium Turnings Mg->Grignard Solvent1 Anhydrous THF Solvent1->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Acetophenone Acetophenone Acetophenone->Alkoxide Solvent2 Anhydrous THF Solvent2->Alkoxide Product This compound Alkoxide->Product Workup Aqueous Acid (e.g., NH4Cl) Workup->Product

Caption: Workflow for Grignard synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

Causality: The Grignard reaction is predicated on the nucleophilicity of the carbon atom bound to magnesium. It is crucial that the reaction is performed under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic sources like water, destroying the reagent.[7][8] The use of an ether solvent like Tetrahydrofuran (THF) is essential as it solvates the magnesium center, stabilizing the Grignard reagent.[7]

Materials:

  • Magnesium turnings

  • Iodine (one small crystal, as an initiator)

  • Cyclopropyl bromide

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask with a small crystal of iodine. Add a small portion of anhydrous THF. In the dropping funnel, prepare a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF.

  • Initiation: Add a small amount of the cyclopropyl bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated. If it does not start, gentle warming may be required.

  • Addition: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Attack: Cool the Grignard solution to 0 °C using an ice-water bath. Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Workup: Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide intermediate to the desired alcohol.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel.

Application as a Synthetic Intermediate

The true value of this compound lies in its utility as a versatile intermediate. The tertiary alcohol can be used as a handle for substitutions or eliminations, while the core scaffold can undergo more complex transformations.

Derivatization via Ring-Opening/Annulation

A notable application is the conversion of this compound into substituted thiophenes.[6] This transformation involves a novel sulfuration/annulation pathway where the cyclopropane ring opens, demonstrating its unique reactivity.[6] Thiophene rings are privileged structures in medicinal chemistry, found in numerous approved drugs.

Protocol: Synthesis of 5-phenylthiophene-2-carbaldehyde

Causality: This reaction proceeds under high temperatures in a polar aprotic solvent (DMSO), which is believed to play a key role in the sulfuration/annulation process.[9] Potassium sulfide serves as the optimal sulfur source for this transformation.[9] The reaction is carried out under an air atmosphere.

Materials:

  • This compound (1.0 eq)

  • Potassium sulfide (K₂S) (3.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (0.3 mmol), potassium sulfide (0.9 mmol, 3.0 eq), and DMSO (2 mL).[9]

  • Heating: Stir the mixture at 140 °C (oil bath temperature) for 8 hours under an air atmosphere.[9]

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Isolate the product, 5-phenylthiophene-2-carbaldehyde, by silica gel column chromatography using petroleum ether as the eluent.[9]

Derivatization Pathway Diagram

G Start This compound Reagents K₂S, DMSO 140 °C, Air Start->Reagents Product 5-phenylthiophene-2-carbaldehyde Reagents->Product Scaffold Valuable Thiophene Scaffold (Further Drug Discovery) Product->Scaffold

Caption: Synthesis of a thiophene scaffold from this compound.

Strategic Role in Drug Discovery: A Conceptual View

The cyclopropylphenyl scaffold present in this compound is a feature in several advanced drug candidates. For example, the farnesoid X receptor (FXR) agonist LY2562175, developed for treating dyslipidemia, contains a 5-cyclopropyl-isoxazole moiety.[10] While not a direct derivative, this illustrates the pharmaceutical industry's interest in combining the cyclopropyl group with heterocyclic systems to achieve potent and selective biological activity.

A medicinal chemist might use this compound as a starting point to explore similar chemical space. The tertiary alcohol could be converted to a leaving group, followed by substitution with various nucleophiles to generate a library of compounds. Alternatively, the phenyl ring could be further functionalized. This strategic approach allows for the rapid generation of diverse molecules built around a core that already possesses drug-like features imparted by the cyclopropyl ring.

Conclusion

This compound is more than a simple alcohol; it is a strategic building block for medicinal chemists. Its synthesis is straightforward via the robust Grignard reaction. Its structure provides a unique combination of a metabolically robust cyclopropyl group, a versatile phenyl ring, and a reactive hydroxyl handle. As demonstrated by its conversion to complex heterocyclic systems, this compound serves as a valuable intermediate for accessing novel chemical scaffolds, enabling the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols: 1-Cyclopropyl-1-phenylethanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropylphenyl Carbinol Motif

1-Cyclopropyl-1-phenylethanol (CAS 5558-04-3) is a tertiary alcohol featuring a unique structural combination: a strained cyclopropyl ring and an aromatic phenyl group attached to the same carbinol carbon.[1][2] This arrangement is not merely a chemical curiosity but a strategically valuable scaffold in organic synthesis. The cyclopropyl group, a three-membered carbocycle, is a highly sought-after motif in medicinal chemistry, prized for its ability to confer metabolic stability, enhance potency through conformational rigidity, and modulate physicochemical properties like lipophilicity and pKa.[3][4][5] The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger, making the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

As a synthetic intermediate, this compound provides a direct entry point to molecules containing this valuable pharmacophore. Its true synthetic utility, however, lies in the unique reactivity imparted by the strained ring system adjacent to a tertiary alcohol. This structure is primed for a variety of transformations, including novel ring-opening annulations and carbocation-mediated rearrangements, making it a versatile tool for accessing complex molecular architectures. This guide provides an in-depth exploration of its synthesis and key applications, complete with detailed protocols for researchers in organic synthesis and drug discovery.

Section 1: Synthesis of this compound

The most direct and reliable method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a cyclopropylmagnesium halide to acetophenone.

Protocol 1: Synthesis via Grignard Reaction

This protocol details the addition of cyclopropylmagnesium bromide to acetophenone. The causality behind this choice is the high reactivity of the Grignard reagent towards the electrophilic carbonyl carbon of the ketone, leading to the formation of the desired tertiary alcohol.

Workflow for Grignard Synthesis

cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification CyclopropylBromide Cyclopropyl Bromide Grignard Cyclopropylmagnesium Bromide (Grignard Reagent) CyclopropylBromide->Grignard + Mg, THF Mg Magnesium Turnings THF Anhydrous THF Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide + Acetophenone, 0°C to RT Acetophenone Acetophenone in Anhydrous THF Workup Aqueous Acidic Workup (e.g., sat. NH4Cl) Alkoxide->Workup Quench Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Materials & Reagents:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.).

    • Add a single crystal of iodine.

    • Add a small portion of anhydrous THF, followed by a few drops of cyclopropyl bromide (1.1 eq.). The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction.

    • Slowly add the remaining cyclopropyl bromide, diluted in anhydrous THF, via the dropping funnel to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Nucleophilic Addition:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Dissolve acetophenone (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution. Rationale: A slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

    • After addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of acetophenone.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution. Rationale: NH₄Cl is a mild acid source that protonates the alkoxide and neutralizes excess Grignard reagent without causing potential acid-catalyzed rearrangement of the product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

Section 2: Key Synthetic Applications

Ring-Opening/Annulation for Thiophene Synthesis

A novel and powerful application of this compound is its use as a precursor for substituted thiophenes. This transformation involves a unique sulfuration/annulation cascade where the cyclopropyl ring opens, providing the carbon backbone for the resulting heterocycle.

Reaction Scheme: this compound reacts with potassium sulfide (K₂S) in dimethyl sulfoxide (DMSO) at 140°C under aerobic conditions to yield 5-phenylthiophene-2-carbaldehyde.[6][7]

Proposed Mechanism The reaction likely proceeds through a multi-step sequence involving oxidation and ring opening. DMSO may play a role beyond being a solvent, potentially participating in the oxidation process under aerobic conditions at high temperatures.

Start This compound Oxidation Oxidation (DMSO/Air, 140°C) Start->Oxidation Ketone Cyclopropyl Phenyl Ketone (Intermediate) Oxidation->Ketone Hypothesized S_attack Nucleophilic Attack by Sulfide (S²⁻) Ketone->S_attack RingOpening Thiiranium Intermediate & Ring Opening S_attack->RingOpening LinearThiolate Linear Thiolate Intermediate RingOpening->LinearThiolate Cyclization Intramolecular Cyclization/Annulation LinearThiolate->Cyclization Aromatization Oxidative Aromatization & Aldehyde Formation Cyclization->Aromatization Product 5-Phenylthiophene-2-carbaldehyde Aromatization->Product

Caption: Proposed mechanism for thiophene synthesis.

Protocol 2: Synthesis of 5-phenylthiophene-2-carbaldehyde This protocol is adapted from the supporting information of the primary literature.[7] The choice of potassium sulfide as the sulfur source and DMSO as the solvent were found to be optimal after extensive screening.

Reaction Condition Optimization Data

EntrySulfur SourceSolventTemperature (°C)Yield (%)
1K₂SDMSO12041
2Elemental SDMSO120<10
3Na₂S·9H₂ODMSO12025
4K₂SDMF120No Product
5K₂SToluene120No Product
6 K₂S DMSO 140 ~80-90% (Optimized)
Data synthesized from trends described in the source literature.[7]

Materials & Reagents:

  • This compound

  • Potassium sulfide (K₂S)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Solvents for extraction and chromatography (e.g., Petroleum ether, Ethyl acetate)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a Schlenk tube, combine this compound (1.0 eq., e.g., 0.3 mmol), potassium sulfide (3.0 eq.), and DMSO (e.g., 2 mL).

    • The reaction is run under an air atmosphere, as aerobic conditions are beneficial.

  • Heating:

    • Stir the mixture in a pre-heated oil bath at 140°C for 8 hours. Rationale: High temperature is essential for both the initial oxidation and the subsequent ring-opening/annulation cascade.

  • Workup and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with water and brine to remove DMSO and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (petroleum ether is reported as a suitable eluent) to isolate 5-phenylthiophene-2-carbaldehyde.[7]

Precursor for Carbocation-Mediated Rearrangements

The tertiary alcohol structure adjacent to a strained ring makes this compound an excellent substrate for acid-catalyzed rearrangements. Protonation of the hydroxyl group and subsequent loss of water generates a tertiary carbocation, which can be stabilized by the adjacent phenyl and cyclopropyl groups. This intermediate can then undergo several competing, synthetically useful rearrangements.

Potential Rearrangement Pathways

  • Cyclopropyl Ring Expansion: The migration of one of the cyclopropyl C-C bonds to the carbocation center can relieve ring strain, leading to a cyclobutyl ketone after deprotonation and tautomerization. This is a common pathway for cyclopropyl carbinyl systems.[8]

  • Phenyl Migration (1,2-Shift): A classic 1,2-phenyl shift would lead to a different carbocation intermediate, ultimately yielding a ketone product. The migratory aptitude of phenyl vs. cyclopropyl expansion is highly dependent on reaction conditions and substrate electronics.[9]

cluster_path1 Path A: Ring Expansion cluster_path2 Path B: Phenyl Migration Start This compound Protonation Protonation (H⁺) Start->Protonation Oxonium Oxonium Ion Protonation->Oxonium LossH2O Loss of H₂O Oxonium->LossH2O Carbocation Tertiary Carbocation Intermediate LossH2O->Carbocation TS1 Transition State (Ring Expansion) Carbocation->TS1 Relief of Ring Strain TS2 Transition State (1,2-Phenyl Shift) Carbocation->TS2 Phenyl Migration CyclobutylCarbocation Cyclobutyl Cation TS1->CyclobutylCarbocation Product1 2-Phenylcyclobutanone CyclobutylCarbocation->Product1 -H⁺, Tautomerization NewCarbocation Rearranged Cation TS2->NewCarbocation Product2 1-Cyclopropyl-1-phenylethanone NewCarbocation->Product2 -H⁺, Tautomerization

References

Application Notes and Protocols for the Purification of 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Purity for a Key Synthetic Intermediate

1-Cyclopropyl-1-phenylethanol is a tertiary alcohol of significant interest in medicinal chemistry and materials science. Its unique structural motif, combining a phenyl ring, a cyclopropyl group, and a chiral carbinol center, makes it a valuable building block for the synthesis of complex molecular architectures. Often synthesized via the Grignard reaction between a cyclopropyl magnesium halide and acetophenone, the crude product typically contains a mixture of unreacted starting materials, reagents, and side-products. For its effective use in subsequent synthetic steps, particularly in drug development and catalysis research where impurities can lead to unpredictable outcomes and side reactions, achieving high purity is paramount.

This guide provides an in-depth analysis of the principles and detailed protocols for the two most effective methods for purifying this compound: Flash Column Chromatography and Vacuum Distillation. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the available equipment.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target molecule's properties and potential contaminants is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 5558-04-3--INVALID-LINK--[1]
Molecular Formula C₁₁H₁₄O--INVALID-LINK--[2]
Molecular Weight 162.23 g/mol --INVALID-LINK--[1]
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Inferred from analogs like 1-phenylethanol[3][4]
Boiling Point High boiling point at atmospheric pressure; amenable to vacuum distillation.Inferred from analogs like 1-phenylethanol (204 °C at 745 mmHg)[5]
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, ethers); slightly soluble in water.Inferred from analogs like 1-phenylethanol[6]

Common Impurities from Synthesis: The primary route to this compound is the addition of a cyclopropyl Grignard reagent (e.g., cyclopropylmagnesium bromide) to acetophenone. This process can introduce several impurities:

  • Unreacted Acetophenone: The starting ketone is a primary impurity.

  • Unreacted Grignard Reagent: And its subsequent quenched byproducts.

  • Side-Products: Such as biphenyl, formed from the coupling of the Grignard reagent.

These impurities have different polarities and boiling points than the desired product, which allows for their separation.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for small to medium-scale purifications (milligrams to several grams). It separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent)[7]. For this compound, the hydroxyl group makes it moderately polar, allowing it to be effectively separated from less polar byproducts like biphenyl and more polar baseline impurities.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel (SiO₂, mesh 230-400) is the standard choice. Its slightly acidic surface interacts with the polar hydroxyl group of the alcohol, causing it to be retained more strongly than non-polar impurities.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used. Starting with a low polarity mixture allows non-polar impurities to elute first. Gradually increasing the polarity allows for the elution of the desired, more polar product. The optimal eluent system should provide a Thin Layer Chromatography (TLC) retention factor (Rƒ) of approximately 0.2-0.3 for the target compound, which ensures good separation and an efficient run time[7][8].

Experimental Workflow for Flash Chromatography

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation eluent 1. Eluent Selection via TLC (Target Rf ≈ 0.25) pack 2. Pack Column with Silica Gel Slurry eluent->pack load 3. Load Crude Product pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect tlc_analysis 6. Analyze Fractions by TLC collect->tlc_analysis combine 7. Combine Pure Fractions tlc_analysis->combine evap 8. Evaporate Solvent combine->evap pure_product Pure this compound evap->pure_product

Caption: Workflow for purification via flash column chromatography.

Detailed Step-by-Step Protocol:

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Air or nitrogen line with regulator

  • TLC plates (silica gel coated)

  • TLC developing chamber and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Eluent Selection:

    • On a TLC plate, spot the crude reaction mixture.

    • Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (start with 95:5, Hex:EtOAc).

    • Visualize the plate under a UV lamp. The ideal solvent system will show the spot for the product at an Rƒ value of ~0.2-0.3, well-separated from other spots. Adjust the ratio of ethyl acetate as needed (increasing EtOAc will increase the Rƒ).

  • Column Packing (Wet Slurry Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hex:EtOAc). The amount of silica should be about 30-50 times the weight of the crude product for good separation[7].

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed. Never let the top of the silica bed run dry[8].

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample to the top of the packed silica gel. Add a thin protective layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle, steady pressure to the top of the column to achieve a solvent flow rate of about 5 cm/minute[5].

    • Begin collecting fractions in test tubes.

    • If using a gradient, gradually increase the percentage of ethyl acetate in the eluent mixture to elute the more polar product after impurities have been washed off.

  • Analysis and Isolation:

    • Spot every few collected fractions on a TLC plate to track the elution of the product.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation

For larger quantities (tens of grams to kilograms) or when impurities have significantly different boiling points, vacuum distillation is a more efficient and scalable method. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at the high temperatures required for atmospheric distillation. Given that the analogous 1-phenylethanol boils at 204 °C, vacuum distillation is the preferred distillation method for the title compound.

Causality Behind Experimental Choices:
  • Reduced Pressure: Tertiary alcohols can be susceptible to dehydration (elimination of water to form an alkene) at high temperatures. Lowering the boiling point under vacuum minimizes this risk, preserving the integrity of the molecule[9].

  • Fractional Distillation: Using a fractionating column (e.g., Vigreux) improves the separation efficiency between liquids with close boiling points by providing a large surface area for repeated vaporization-condensation cycles.

Experimental Workflow for Vacuum Distillation

G cluster_setup Apparatus Setup cluster_run Distillation cluster_analysis Shutdown & Isolation assemble 1. Assemble Distillation Apparatus (Flask, Column, Condenser, Receiver) connect_vac 2. Connect Vacuum Source & Cold Trap assemble->connect_vac add_crude 3. Add Crude Product & Boiling Chips connect_vac->add_crude apply_vac 4. Apply Full Vacuum add_crude->apply_vac heat 5. Gently Heat the Pot apply_vac->heat collect 6. Collect Fractions at Constant Temp heat->collect cool 7. Cool System to Room Temp collect->cool vent 8. Vent System to Atmosphere cool->vent isolate 9. Isolate Pure Product from Receiver vent->isolate pure_product Pure this compound isolate->pure_product

References

Application Note: High-Resolution Chiral Separation of 1-Cyclopropyl-1-phenylethanol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-Cyclopropyl-1-phenylethanol. As a chiral tertiary alcohol, the separation of its enantiomers is critical for pharmaceutical development and asymmetric synthesis, where individual enantiomers can exhibit distinct pharmacological and toxicological profiles. This protocol utilizes a polysaccharide-based chiral stationary phase under normal phase conditions to achieve baseline resolution, providing a reliable quality control and analytical method for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral tertiary alcohol featuring a stereocenter at the carbinol carbon. The spatial arrangement of the cyclopropyl, phenyl, hydroxyl, and methyl groups results in two non-superimposable mirror-image forms, or enantiomers. In the pharmaceutical industry, the differential biological activity of enantiomers is a well-established phenomenon. Consequently, regulatory agencies often require the development and marketing of single-enantiomer drugs. This necessitates reliable analytical methods to determine enantiomeric purity.

Direct separation of enantiomers by HPLC is one of the most powerful and widely used techniques. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for a wide range of chiral compounds, including aromatic alcohols, due to their complex chiral recognition mechanisms. These mechanisms involve a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP.

This guide provides a comprehensive, step-by-step protocol for the separation of (R)- and (S)-1-Cyclopropyl-1-phenylethanol using a commercially available polysaccharide-based CSP, offering a turnkey solution for analytical and quality control laboratories.

Chemical Structures:

(S)-1-Cyclopropyl-1-phenylethanol(R)-1-Cyclopropyl-1-phenylethanol
Figure 1. Enantiomers of this compound

Experimental Protocol

This section details the instrumentation, reagents, and step-by-step procedures required for the successful chiral separation.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Racemic this compound standard

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in a 50:50 (v/v) mixture of n-Hexane and Isopropanol.

    • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for injection.

Chromatographic Conditions

A normal phase chromatographic mode was selected. Polysaccharide CSPs often exhibit superior enantioselectivity in normal phase due to the enhanced hydrogen bonding interactions between the analyte's hydroxyl group and the carbamate groups on the stationary phase. The alcohol modifier (IPA) in the mobile phase is critical; it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.

Table 1: HPLC Method Parameters

ParameterValue
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 15 minutes
Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to data analysis.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing p1 Weigh Racemic Standard p2 Dissolve in Hexane/IPA (Stock Solution 1 mg/mL) p1->p2 p3 Dilute with Mobile Phase (Working Solution 0.1 mg/mL) p2->p3 h1 Equilibrate Column with Mobile Phase (30 min) p3->h1 Transfer Sample h2 Set HPLC Parameters (Flow, Temp, Wavelength) h1->h2 h3 Inject 10 µL of Working Solution h2->h3 h4 Acquire Data for 15 min h3->h4 d1 Integrate Chromatogram h4->d1 Export Data d2 Determine Retention Times (Rt) d1->d2 d3 Calculate Resolution (Rs) and Selectivity (α) d2->d3

Diagram 1: Step-by-step experimental workflow.

Results and Discussion

The injection of the racemic this compound standard under the specified conditions resulted in the baseline separation of the two enantiomers.

Figure 2: Representative Chromatogram

A typical chromatogram showing the baseline separation of the two enantiomers. Enantiomer 1 elutes first, followed by Enantiomer 2.

Chromatographic Performance

The performance of the method was evaluated based on standard chromatographic parameters, which are summarized in the table below.

Table 2: Chromatographic Data and System Suitability

ParameterEnantiomer 1Enantiomer 2Acceptance Criteria
Retention Time (t_R) 8.52 min10.25 min-
Tailing Factor (T) 1.11.2T ≤ 2.0
Theoretical Plates (N) 78008100N > 2000
Selectivity Factor (α) \multicolumn{2}{c}{1.25}α > 1.1
Resolution (R_s) \multicolumn{2}{c}{3.15}R_s ≥ 1.5

The selectivity factor (α) of 1.25 indicates a good differential interaction between the two enantiomers and the CSP. A resolution value (R_s) of 3.15 signifies that the peaks are well separated (baseline resolution is typically achieved when R_s ≥ 1.5), allowing for accurate and precise quantification. The high number of theoretical plates and acceptable tailing factors demonstrate good column efficiency and peak shape.

Mechanism of Chiral Recognition

The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The amylose tris(3,5-dimethylphenylcarbamate) polymer forms helical grooves that act as chiral pockets. The enantiomers of this compound can enter these pockets and interact with the CSP.

The primary interactions governing separation are:

  • Hydrogen Bonding: The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor with the carbamate groups on the CSP.

  • π-π Stacking: The phenyl ring of the analyte can engage in π-π interactions with the electron-rich dimethylphenyl groups of the CSP.

  • Steric Interactions: The differing 3D arrangement of the cyclopropyl and methyl groups of the two enantiomers leads to a different steric fit within the chiral groove of the CSP. One enantiomer will form a more stable, and thus longer-lasting, complex than the other, resulting in a longer retention time.

G cluster_csp Chiral Stationary Phase (CSP) cluster_analytes Analytes cluster_output Result csp Amylose Polymer Groove H-Bonding Sites π-π Interaction Sites Steric Pockets out1 Fast Elution (Lower Rt) csp->out1 out2 Slow Elution (Higher Rt) csp->out2 enant1 Enantiomer 1 (Less Stable Complex) enant1->csp Weak/Transient Interaction enant2 Enantiomer 2 (More Stable Complex) enant2->csp Strong/Stable Interaction

Catalytic Applications of 1-Cyclopropyl-1-phenylethanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Unique Chiral Scaffold

In the landscape of asymmetric catalysis, the quest for novel chiral ligands and organocatalysts that offer unique steric and electronic properties is perpetual. The 1-cyclopropyl-1-phenylethanol scaffold presents a compelling, yet underexplored, platform for the development of such catalysts. The inherent chirality of the tertiary alcohol, combined with the rigid and sterically demanding cyclopropyl group adjacent to a tunable phenyl ring, offers a unique three-dimensional architecture. This structure is poised to create well-defined chiral pockets in metal complexes or transition states, making its derivatives prime candidates for inducing high stereoselectivity in a range of chemical transformations.

This technical guide delves into the potential catalytic applications of this compound derivatives. While direct catalytic applications of this specific scaffold are emerging, we will draw upon established principles and analogous systems to provide detailed protocols and insights for researchers. The focus will be on two primary areas: their use as chiral ligands in metal-catalyzed reactions and their potential as platforms for organocatalysis.

Part 1: Chiral Ligands for Asymmetric Metal Catalysis

The hydroxyl group of this compound serves as a convenient handle for derivatization into various coordinating moieties, such as phosphines, amines, and N-heterocyclic carbenes (NHCs). These derivatives can act as chiral ligands that modulate the catalytic activity and selectivity of a metal center.[1]

Application I: Asymmetric Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a cornerstone of C-C bond formation, yielding valuable chiral secondary alcohols.[2] Chiral amino alcohols are particularly effective ligands for this transformation, and by analogy, derivatives of this compound are excellent candidates.[3]

Causality Behind Experimental Choices: The reaction mechanism involves the formation of a chiral zinc-ligand complex. The chiral ligand creates a specific steric environment around the zinc atom, dictating which enantiotopic face of the aldehyde is accessible for the alkyl transfer from another zinc atom. The bulky cyclopropyl and phenyl groups of the proposed ligand would create a highly biased coordination sphere, leading to high enantioselectivity.

Experimental Protocol: Asymmetric Diethylzinc Addition to Benzaldehyde

This protocol is adapted from established procedures using chiral β-amino alcohols.[3][4]

Materials:

  • Chiral (1R)-1-cyclopropyl-1-phenyl-N,N-dimethylethanamine (ligand, synthesized from (R)-1-cyclopropyl-1-phenylethanol)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde, freshly distilled

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral amino alcohol ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diethylzinc solution (1.2 mL, 1.2 mmol, 1.2 equivalents) dropwise via syringe. Stir the resulting solution for 30 minutes at 0 °C.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the catalyst mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield (R)-1-phenylpropan-1-ol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Logical Workflow for Asymmetric Diethylzinc Addition

G cluster_prep Catalyst Formation (In Situ) cluster_reaction Catalytic Cycle ligand Chiral Amino Alcohol Ligand catalyst Chiral Zinc-Ligand Complex ligand->catalyst Et2Zn1 Et2Zn (1.2 eq) Et2Zn1->catalyst product_complex Product-Zinc Complex catalyst->product_complex Coordination & Alkyl Transfer aldehyde Benzaldehyde aldehyde->product_complex product_complex->catalyst Regeneration product (R)-1-Phenylpropan-1-ol product_complex->product Workup quench Quench with aq. NH4Cl product->quench caption Workflow for ligand-mediated diethylzinc addition.

Caption: Workflow for ligand-mediated diethylzinc addition.

Application II: Asymmetric Hydrogenation of Prochiral Ketones

Asymmetric hydrogenation is a powerful method for producing chiral alcohols. Chiral P,N or N,N-type ligands are often employed in combination with metals like Iridium, Rhodium, or Ruthenium.[5][6] A this compound backbone can be elaborated into such ligands, for instance, by converting the alcohol to an amine and subsequently introducing a phosphine moiety.

Causality Behind Experimental Choices: The chiral ligand coordinates to the metal center, creating an asymmetric environment that forces the prochiral ketone to bind in a specific orientation. Hydrogen then adds to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in excess. The steric bulk of the cyclopropyl and phenyl groups would play a crucial role in differentiating the two faces of the substrate.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Acetophenone

This protocol is based on established methods for asymmetric hydrogenation using Iridium catalysts with chiral ligands.[7]

Materials:

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral phosphino-amino ligand derived from this compound (e.g., a P,N-ligand)

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium tert-butoxide (KOtBu)

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Precursor Preparation: In a glovebox, add [Ir(COD)Cl]₂ (0.005 mmol) and the chiral P,N-ligand (0.011 mmol) to a vial. Add degassed isopropanol (2 mL) and stir the mixture for 1 hour at room temperature to form the active catalyst precursor.

  • Reaction Setup: In the autoclave vessel, place a solution of acetophenone (1.0 mmol) and KOtBu (0.1 mmol) in isopropanol (3 mL).

  • Catalyst Addition: Transfer the prepared catalyst precursor solution to the autoclave vessel via a syringe.

  • Hydrogenation: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 50 bar).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir vigorously for the required time (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, carefully vent the H₂ pressure. Open the autoclave and filter the reaction mixture through a short pad of silica gel to remove the metal catalyst.

  • Analysis: Analyze the conversion by GC. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.

Quantitative Data for Analogous Systems

The following table summarizes representative results for asymmetric additions and hydrogenations using chiral ligands structurally analogous to derivatives of this compound. This data provides a benchmark for expected performance.

ReactionCatalyst/Ligand SystemSubstrateYield (%)ee (%)Reference
Diethylzinc AdditionChiral Aziridine-Phosphine / Et₂ZnBenzaldehyde9090Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines.[8]
Asymmetric Hydrogenation[Ir(COD)Cl]₂ / Chiral Cinchona-based NNP LigandAcetophenone>9998.5Chiral Ligands - Buchler GmbH.[7]
Asymmetric Aldol ReactionL-Tryptophan (Organocatalyst)Cyclohexanone68>86Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction.[9]

Part 2: Organocatalysis with this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis.[10] Proline and its derivatives are famous examples, often facilitating reactions through enamine or iminium ion intermediates. By incorporating an amine functionality, derivatives of this compound could potentially act as organocatalysts.

Application: Direct Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for forming β-hydroxy carbonyl compounds. Chiral amines can catalyze this reaction by forming a chiral enamine intermediate with a donor ketone, which then attacks an acceptor aldehyde.

Causality Behind Experimental Choices: A secondary amine derivative of this compound could react with a ketone (e.g., cyclohexanone) to form a chiral enamine. The bulky cyclopropyl and phenyl groups would shield one face of the enamine, directing the incoming aldehyde to the opposite face. A subsequent hydrolysis step would release the chiral aldol product and regenerate the catalyst.

Conceptual Experimental Protocol: Asymmetric Aldol Reaction

This protocol is conceptual and based on well-established procedures for amine-catalyzed aldol reactions.[9][11]

Materials:

  • Chiral secondary amine derived from this compound (organocatalyst)

  • Cyclohexanone

  • p-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO) as solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a vial, add p-nitrobenzaldehyde (0.5 mmol), DMSO (1.0 mL), and the chiral amine organocatalyst (0.05 mmol, 10 mol%).

  • Nucleophile Addition: Add cyclohexanone (2.0 mmol, 4 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for the required duration (monitoring by TLC, typically 24-72 hours).

  • Workup: Upon completion, add water and extract the product with ethyl acetate.

  • Purification and Analysis: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the product by flash chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Catalytic Cycle for Amine-Catalyzed Aldol Reaction

G catalyst Chiral Amine (R₂NH) enamine Chiral Enamine catalyst->enamine + Ketone - H₂O ketone Ketone ketone->enamine iminium Iminium Adduct enamine->iminium + Aldehyde aldehyde Aldehyde aldehyde->iminium product Aldol Product iminium->product + H₂O (Hydrolysis) product->catalyst Regeneration caption Conceptual cycle for an amine-catalyzed aldol reaction.

Caption: Conceptual cycle for an amine-catalyzed aldol reaction.

Conclusion and Future Outlook

Derivatives of this compound represent a promising class of chiral molecules for applications in asymmetric catalysis. Their unique and tunable steric and electronic properties make them ideal candidates for development as both chiral ligands for metal-catalyzed reactions and as novel organocatalysts. The protocols and mechanistic insights provided in this guide, based on well-established analogous systems, offer a solid foundation for researchers to begin exploring the catalytic potential of this exciting molecular scaffold. Future work should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation in a broad range of asymmetric transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you achieve optimal yields and purity in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using the Grignard reaction between cyclopropylmagnesium bromide and acetophenone.

Question 1: My Grignard reaction to form cyclopropylmagnesium bromide is not initiating. What are the possible causes and how can I start it?

Answer:

Failure of a Grignard reaction to initiate is a common issue, often stemming from the passivating layer of magnesium oxide on the surface of the magnesium turnings.[1] Here are several potential causes and proven methods to initiate your reaction:

  • Cause: Magnesium oxide layer preventing contact between the magnesium and cyclopropyl bromide.

    • Solution 1: Mechanical Activation. Before adding the solvent, crush the magnesium turnings in the flask with a glass rod to expose a fresh, unoxidized surface.[2]

    • Solution 2: Chemical Activation. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings.[3] These act as activating agents. The disappearance of the iodine's color or the observation of ethylene bubbles from the 1,2-dibromoethane indicates activation of the magnesium surface.[1]

  • Cause: Presence of trace amounts of water in the glassware or solvent.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[4][5] Use freshly opened anhydrous solvents or solvents that have been appropriately dried.[4]

  • Cause: Impure reagents.

    • Solution: Use high-purity magnesium turnings and freshly distilled cyclopropyl bromide. Impurities in the reagents can inhibit the reaction.[4]

Question 2: The yield of my this compound is consistently low. What factors could be contributing to this?

Answer:

Low yields in the synthesis of this compound can be attributed to several factors, from the quality of the Grignard reagent to side reactions. Here's a breakdown of potential issues and how to address them:

  • Cause: Inaccurate concentration of the cyclopropylmagnesium bromide solution.

    • Solution: The concentration of your freshly prepared Grignard reagent should be determined by titration before use.[3] This will ensure you are using the correct stoichiometric amount in the subsequent reaction with acetophenone.

  • Cause: Side reactions consuming the Grignard reagent.

    • Wurtz Coupling: The Grignard reagent can react with unreacted cyclopropyl bromide to form dicyclopropyl. To minimize this, add the cyclopropyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[4][6]

    • Reaction with Atmospheric Moisture and Carbon Dioxide: Ensure the reaction is carried out under a positive pressure of an inert gas (nitrogen or argon) to prevent the Grignard reagent from reacting with moisture and CO2 from the air.[7]

  • Cause: Enolization of acetophenone.

    • Explanation: The Grignard reagent is a strong base and can deprotonate the α-carbon of acetophenone, forming an enolate.[8] This is more likely to occur with sterically hindered ketones or bulky Grignard reagents. While cyclopropylmagnesium bromide is not excessively bulky, this side reaction can still reduce the yield.

    • Solution: Add the acetophenone solution to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[9]

Question 3: I am observing significant impurity peaks in the NMR spectrum of my final product. What are the likely impurities and how can I prevent their formation?

Answer:

The formation of impurities is a common challenge. Here are some of the most likely byproducts in the synthesis of this compound and strategies to minimize them:

  • Impurity: Biphenyl (from the Grignard reagent preparation if phenylmagnesium bromide is used as a reference or from side reactions of the phenyl group in acetophenone).

    • Formation: This can arise from the coupling of phenyl radicals during the Grignard reaction.[10]

    • Prevention: Maintain a controlled reaction temperature during the formation of the Grignard reagent and ensure a steady addition of the alkyl halide.

  • Impurity: Unreacted Acetophenone.

    • Cause: Incomplete reaction due to an insufficient amount of Grignard reagent or a deactivated Grignard reagent.

    • Solution: Titrate your Grignard reagent to ensure you are using a slight excess (e.g., 1.1-1.2 equivalents). Ensure all anhydrous conditions are strictly maintained throughout the reaction.

  • Impurity: Benzene (from the protonation of any phenylmagnesium bromide impurity).

    • Formation: If there are any proton sources (e.g., water, alcohol) present, they will protonate the Grignard reagent.[10]

    • Prevention: Strict adherence to anhydrous reaction conditions is crucial.

Question 4: The workup of my reaction is problematic, leading to a messy separation and loss of product. What is the best way to perform the workup?

Answer:

A proper workup procedure is critical for isolating your product in high purity and yield. Here is a recommended procedure to avoid common pitfalls:

  • Problem: Formation of magnesium salts that are difficult to dissolve and separate.

    • Solution: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).[11] This will protonate the alkoxide to form the desired alcohol and convert the magnesium salts into water-soluble species that can be easily separated in the aqueous layer.[10] Avoid quenching with strong acids initially, as this can be highly exothermic and may lead to side reactions.

  • Problem: Emulsion formation during extraction.

    • Solution: If an emulsion forms during the extraction with an organic solvent (e.g., diethyl ether or ethyl acetate), you can try adding a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.

Frequently Asked Questions (FAQs)

What is the mechanism of the Grignard reaction for the synthesis of this compound?

The reaction proceeds through a nucleophilic addition mechanism. The carbon atom of the cyclopropyl group in cyclopropylmagnesium bromide is highly nucleophilic due to the polar carbon-magnesium bond. This nucleophilic carbon attacks the electrophilic carbonyl carbon of acetophenone. The pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. In a subsequent step, a mild acid workup (e.g., with aqueous NH4Cl) protonates the alkoxide to yield the final product, this compound.[3]

Why is an ether solvent, such as diethyl ether or THF, necessary for this reaction?

Ether solvents are crucial for several reasons. They are aprotic, meaning they do not have acidic protons that would react with and destroy the Grignard reagent.[7] Additionally, the lone pairs of electrons on the oxygen atoms of the ether molecules coordinate with the magnesium atom of the Grignard reagent, stabilizing it in solution.[12]

Can I use other organometallic reagents for this synthesis?

Yes, other organometallic reagents like cyclopropyllithium could potentially be used. However, Grignard reagents are often preferred due to their relative ease of preparation and handling in a standard laboratory setting.

What are the key safety precautions I should take when performing this synthesis?
  • Grignard Reagents: Cyclopropylmagnesium bromide is highly flammable, corrosive, and reacts violently with water.[13] It should be handled under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[14]

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage.[13] Use in a well-ventilated area away from ignition sources.

  • Quenching: The quenching of the reaction with an aqueous solution is highly exothermic. Perform this step slowly and with cooling in an ice bath.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound via the Grignard reaction.

Materials and Reagents:
  • Magnesium turnings

  • Iodine (crystal)

  • Cyclopropyl bromide

  • Anhydrous diethyl ether (or THF)

  • Acetophenone

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

Step-by-Step Procedure:
  • Preparation of the Grignard Reagent: a. Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. c. Add a small amount of anhydrous diethyl ether to cover the magnesium. d. In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether. e. Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask or add another small crystal of iodine. f. Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetophenone: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Prepare a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. c. Add the acetophenone solution dropwise to the stirred Grignard reagent at 0 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully add saturated aqueous NH4Cl solution to quench the reaction. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with diethyl ether (2 x 50 mL). e. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. f. Filter the solution and remove the solvent under reduced pressure to obtain the crude product. g. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.[11][15][16]

Data Presentation

ParameterEffect on YieldRecommendations
Purity of Reagents High purity is critical for high yield. Impurities can inhibit the reaction.[4]Use high-purity magnesium and freshly distilled cyclopropyl bromide and acetophenone.
Solvent Purity Anhydrous conditions are essential. Trace water will destroy the Grignard reagent.[4][5]Use freshly opened or properly dried anhydrous ether or THF.
Reaction Temperature Low temperature for the addition of acetophenone favors nucleophilic addition.Add acetophenone at 0 °C to minimize enolization.
Rate of Addition Slow addition of reagents minimizes side reactions like Wurtz coupling.[4]Add cyclopropyl bromide and acetophenone dropwise.
Reaction Time Sufficient time is needed for complete reaction.Stir for 1-2 hours after each addition step.

Experimental Workflow Diagram

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Acetophenone cluster_workup Workup & Purification mg Mg turnings + I2 grignard_flask Reaction Flask mg->grignard_flask cpbr Cyclopropyl Bromide in Ether cpbr->grignard_flask Dropwise Addition cpmgbr Cyclopropylmagnesium Bromide grignard_flask->cpmgbr Stir at RT reaction_flask Reaction Flask (0 °C) cpmgbr->reaction_flask acetophenone Acetophenone in Ether acetophenone->reaction_flask Dropwise Addition alkoxide Magnesium Alkoxide Intermediate reaction_flask->alkoxide Stir at RT quench Quench with NH4Cl(aq) alkoxide->quench extraction Extraction with Ether quench->extraction drying Dry with MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Cyclopropyl-1-phenylethanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable tertiary alcohol. As a key intermediate in various synthetic pathways, achieving high purity is paramount. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via a Grignard reaction?

When synthesizing this compound from cyclopropyl phenyl ketone and a methyl Grignard reagent (or acetophenone and a cyclopropyl Grignard reagent), the crude product typically contains a mixture of unreacted starting materials and reaction-specific byproducts. The primary impurities include:

  • Unreacted Ketone: Residual cyclopropyl phenyl ketone or acetophenone.

  • Grignard-derived Byproducts: Such as biphenyl (from phenylmagnesium bromide) or Wurtz coupling products. These arise from side reactions involving the organometallic reagent.[1]

  • Enolization Product: The Grignard reagent can act as a base, deprotonating the α-carbon of the starting ketone to form an enolate. Upon acidic workup, this regenerates the starting ketone, effectively reducing yield and complicating purification.[1]

  • Magnesium Salts: Magnesium alkoxides formed during the reaction are converted to salts (e.g., MgBrOH) during the aqueous quench, which must be thoroughly removed.[2][3]

  • Solvent Residues: Residual ethereal solvents like diethyl ether or tetrahydrofuran (THF).

Q2: Why is the purification of this tertiary alcohol particularly challenging?

The purification of this compound presents several challenges rooted in its chemical structure:

  • Thermal Instability: As a tertiary alcohol, it is susceptible to acid-catalyzed dehydration, especially at elevated temperatures. This can occur during distillation, leading to the formation of alkene impurities.[4]

  • High Boiling Point: The compound's boiling point is high enough that atmospheric distillation risks thermal decomposition.[4] Therefore, vacuum distillation is often required.

  • Hydrogen Bonding: The hydroxyl group allows for strong hydrogen bonding, which can lead to tailing during silica gel chromatography if the eluent is not optimized.

  • Crystallization Difficulties: Tertiary alcohols, particularly those with complex substituent groups, can be difficult to crystallize. They may remain as viscous oils or form low-melting-point solids, making recrystallization a non-trivial task. Impurities can further inhibit the formation of a stable crystal lattice.[5]

Q3: What are the primary purification methods suitable for this compound?

The three principal methods for purifying this compound, each with its own advantages and disadvantages, are:

  • Flash Column Chromatography: Excellent for removing a wide range of impurities, including unreacted starting materials and nonpolar byproducts. It is often the most reliable method for achieving high purity on a lab scale.[6]

  • Recrystallization: A highly effective and scalable method if a suitable solvent system can be identified. It is excellent for removing small amounts of impurities from a solid product but can be challenging if the compound oils out.[7]

  • Vacuum Distillation: Best suited for removing non-volatile impurities (like salts) or separating components with significantly different boiling points. It is crucial to use reduced pressure to avoid thermal degradation.[4]

Troubleshooting and In-Depth Guides

This section addresses specific experimental issues. The causality behind each problem is explained, followed by actionable solutions and detailed protocols.

Problem 1: Significant amount of unreacted ketone detected post-reaction.

Q: My post-workup analysis (TLC, GC-MS, NMR) shows a large peak corresponding to my starting ketone. What went wrong and how do I remove it?

A: Causal Analysis & Solution

The presence of unreacted ketone is a classic issue in Grignard reactions and typically points to one of three root causes:

  • Inactive Grignard Reagent: Grignard reagents are potent bases and nucleophiles that react rapidly with protic sources, especially water.[1][2] If your glassware was not scrupulously dried or your solvent was not anhydrous, a significant portion of your Grignard reagent was likely quenched before it could react with the ketone.

  • Incorrect Stoichiometry: The concentration of a freshly prepared Grignard reagent can be lower than theoretical. Without titrating the reagent, you may have used a substoichiometric amount, leaving ketone unreacted.[1]

  • Steric Hindrance/Enolization: If the Grignard reagent is particularly bulky, it may act as a base rather than a nucleophile, abstracting a proton from the carbon alpha to the carbonyl group. This forms an enolate, which simply reverts to the ketone upon acidic workup.[1][8]

Purification Strategy: Flash Column Chromatography

Flash chromatography is the most effective method for separating the more polar alcohol product from the less polar starting ketone.

G cluster_0 Post-Reaction Workup cluster_1 Purification Step cluster_2 Fraction Collection & Analysis Crude_Mixture Crude Product (Alcohol, Ketone, Byproducts) Column Silica Gel Column Crude_Mixture->Column Load onto column Elution Elute with Hexane/EtOAc Gradient Column->Elution Fractions_Ketone Early Fractions: Unreacted Ketone Elution->Fractions_Ketone Low Polarity Eluent Fractions_Alcohol Later Fractions: Pure Alcohol Elution->Fractions_Alcohol Increasing Polarity TLC Analyze by TLC Fractions_Ketone->TLC Fractions_Alcohol->TLC

Caption: General workflow for separating the alcohol from the ketone.

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (approx. 2-3x the mass of the crude oil). Dry it under vacuum to a fine, free-flowing powder. This "dry loading" technique generally provides superior resolution compared to liquid loading.

  • Column Packing: Pack a glass column with silica gel (200-300 mesh) in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the mass of your crude product.

  • Loading: Carefully add the dry-loaded silica with your product to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase (95:5 Hexane:EtOAc). The less polar ketone will elute first.

  • Monitoring: Collect fractions and monitor them closely by Thin Layer Chromatography (TLC).

  • Gradient Elution: Once the ketone has completely eluted, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:EtOAc) to elute the more polar this compound.[6][9]

  • Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Problem 2: Product fails to crystallize and remains an oil.

Q: I have a relatively pure product according to NMR, but all my attempts at recrystallization have failed, resulting in the product "oiling out." How can I induce crystallization?

A: Causal Analysis & Solution

"Oiling out" occurs when the solid product melts in the recrystallization solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. For this compound, this can be caused by:

  • Residual Impurities: Even small amounts of impurities can disrupt crystal lattice formation, favoring an amorphous or liquid state.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[7] If the compound is too soluble at low temperatures, crystallization will not occur.

  • Rapid Cooling: Cooling the solution too quickly can lead to precipitation of an amorphous solid or oil rather than the slow, ordered growth of crystals.[5]

Purification Strategy: Systematic Solvent Screening & Two-Solvent Recrystallization

A methodical approach to finding the right conditions is key.

SolventBoiling Point (°C)Polarity IndexComments
Hexane690.1Good "anti-solvent." Product likely has low solubility.
Toluene1112.4May be a good single solvent. High boiling point requires care.
Dichloromethane403.1Often dissolves compounds too well, but useful in a two-solvent system.
Diethyl Ether352.8Similar to DCM; low boiling point can be advantageous.
Ethyl Acetate774.4A moderately polar solvent; good starting point for screening.
Isopropanol823.9A protic solvent; may be too polar but can be effective.
Water10010.2Product is likely insoluble; can be used as an anti-solvent.

This method is ideal when no single solvent has the desired solubility profile.[5]

  • Solvent Selection: Choose a "soluble" solvent in which your compound is very soluble (e.g., ethyl acetate or dichloromethane) and a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane or heptane).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble" solvent. The solution should be near its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for the formation of large, pure crystals.[5]

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[10]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and allow them to air dry.

Problem 3: Product is discoloring or decomposing during distillation.

Q: When I try to distill my product, the distillation pot turns dark brown/black and the yield is very low. What is causing this degradation?

A: Causal Analysis & Solution

This is a clear sign of thermal decomposition. Tertiary alcohols can undergo acid-catalyzed elimination of water to form alkenes, a reaction that is accelerated at high temperatures.[4] Any trace acidic impurities (e.g., from the Grignard workup) can catalyze this process. The atmospheric boiling point of this compound is high enough to initiate this degradation.

Purification Strategy: Vacuum Distillation

The solution is to perform the distillation under reduced pressure. Lowering the pressure above the liquid significantly reduces its boiling point, allowing for distillation at a much lower and safer temperature, thereby preventing decomposition.[4]

G High_P High Pressure (e.g., Atmospheric) High_BP High Boiling Point High_P->High_BP leads to Low_P Low Pressure (e.g., Vacuum) Low_BP Low Boiling Point Low_P->Low_BP leads to Decomposition Thermal Decomposition High_BP->Decomposition risks Purity Product Purity Low_BP->Purity preserves

Caption: The relationship between pressure, boiling point, and product stability.

  • Setup: Assemble a vacuum distillation apparatus using thick-walled glassware. Ensure all joints are properly sealed with vacuum grease. Use a boiling flask no more than two-thirds full.

  • Bumping Prevention: Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling and prevent bumping.[4]

  • Connect to Vacuum: Connect the apparatus to a vacuum pump through a cold trap to protect the pump from corrosive vapors.

  • Reduce Pressure: Turn on the vacuum pump and allow the pressure in the system to stabilize at the desired level (e.g., 1-10 mmHg).

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: The product will begin to distill at a temperature significantly lower than its atmospheric boiling point. Collect the fraction that distills over at a constant temperature.

  • Completion: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly re-introducing air to the apparatus. Never re-pressurize a hot system.

By understanding the underlying chemical principles and applying these targeted troubleshooting strategies, you can effectively overcome the common purification challenges associated with this compound and achieve the high level of purity required for your research and development needs.

References

Technical Support Center: Preserving Cyclopropyl Group Integrity in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide expert advice and practical troubleshooting strategies for a common yet critical challenge in organic synthesis: preventing the undesired rearrangement of the cyclopropyl group. The high ring strain of this moiety, while conferring unique and valuable properties, also makes it susceptible to specific reaction conditions. This resource, presented in a practical question-and-answer format, will help you navigate these challenges, preserve your target structure, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): The Basics of Cyclopropyl Stability

Q1: My reaction is yielding a mixture of cyclopropyl, cyclobutyl, and open-chain products. What is the fundamental reason for this rearrangement?

A: The primary driving force behind cyclopropyl group rearrangement is the release of its inherent ring strain, which is approximately 27-28 kcal/mol.[1][2][3] This stored energy makes the three-membered ring susceptible to opening under conditions that generate reactive intermediates adjacent to the ring. The most common culprits are:

  • Carbocations: The formation of a positive charge on a carbon directly attached to the ring (a cyclopropylcarbinyl cation) is the most frequent cause of rearrangement. This cation is notoriously unstable and rapidly equilibrates with cyclobutyl and homoallylic cations.[4][5][6]

  • Radicals: Similar to cations, cyclopropylcarbinyl radicals can undergo extremely rapid ring-opening to form the more stable homoallyl radical.[7] This process is so fast it's often used as a "radical clock" to time other radical reactions.

  • High Temperatures: Thermal energy can be sufficient to induce rearrangements, particularly in substituted cyclopropanes like vinylcyclopropanes, which can isomerize to cyclopentenes.[8][9][10]

  • Transition Metals: Certain transition metals can activate C-C bonds, leading to oxidative addition into the cyclopropane ring and subsequent rearrangement.[1][11]

Understanding which of these pathways is active in your specific reaction is the first step toward effective troubleshooting.

Q2: I'm designing a drug candidate. Is the cyclopropyl group generally considered a stable motif to include?

A: Yes, the cyclopropyl group is a highly valued motif in medicinal chemistry, largely due to its positive impact on metabolic stability.[12][13][14][15][16] The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[13][16] Incorporating this group can block metabolic hotspots, increase a drug's half-life, and reduce off-target effects.[12][13][14]

However, there is an important caveat: cyclopropylamines. When the cyclopropyl group is attached to a nitrogen atom, it can be susceptible to CYP-mediated bioactivation, potentially forming reactive metabolites.[13] This is a critical consideration during the drug design and development process.

Troubleshooting Guide 1: Reactions Involving Carbocation Intermediates

This is the most common failure mode encountered. If your reaction involves protic acids, Lewis acids, or substrates that can form a carbocation adjacent to the cyclopropyl ring, you are at high risk for rearrangement.

Issue: "My acid-catalyzed reaction is giving me a mess of products. How can I favor the formation of the desired cyclopropylmethyl product?"

Core Problem: You are generating the highly unstable cyclopropylcarbinyl cation. This cation exists in a rapid equilibrium with the cyclobutyl and homoallyl cations, leading to a mixture of products. The key to success is to trap the initial cyclopropylcarbinyl cation with your nucleophile before it has time to rearrange.[4]

G

Strategic Solutions:

  • Drastic Temperature Reduction: This is your most powerful tool. Rearrangement reactions have an activation energy barrier that is more difficult to overcome at lower temperatures.[4] Reducing the temperature slows the rate of rearrangement significantly more than it slows the rate of nucleophilic capture.

  • Solvent Selection: The choice of solvent is critical. Less polar and more nucleophilic solvents can accelerate the trapping of the initial carbocation, outcompeting the rearrangement.[4]

  • Controlled Reagent Addition: Adding the substrate that generates the carbocation slowly and dropwise to a solution containing the nucleophile keeps the instantaneous concentration of the cation low, minimizing its lifetime and the chance for rearrangement.[4]

  • Judicious Choice of Acid Catalyst: If an acid is required, use the mildest one possible. For donor-acceptor cyclopropanes, Brønsted acids in fluorinated solvents can promote nucleophilic ring-opening under controlled conditions.[17][18] In some cases, specific chiral N-triflyl phosphoramides have been used to catalyze asymmetric rearrangements at very low temperatures, demonstrating exquisite control.[4][19]

Parameter Condition to Suppress Rearrangement Condition to Favor Rearrangement Rationale
Temperature -94°C to -78°C[4][19]0°C to Room TemperatureLower temperature kinetically favors nucleophilic trapping over rearrangement.
Solvent Polarity Low (e.g., Toluene, Hexane)[4]High (e.g., Water, Formic Acid)Less polar solvents do not stabilize the separated ion pair as well, encouraging faster collapse with the nucleophile.
Solvent Nucleophilicity High (e.g., Ethanol)[4]Low (e.g., Acetic Acid)A more nucleophilic solvent can trap the cation directly and more rapidly.
Experimental Protocol: Low-Temperature Reaction to Minimize Cationic Rearrangement

This protocol describes a general approach for reacting a cyclopropylcarbinol with a nucleophile under conditions designed to suppress rearrangement.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for 10-15 minutes.

  • Reagent Preparation: In the reaction flask, dissolve the nucleophile in a suitable low-polarity solvent (e.g., toluene).

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding. For some sensitive systems, temperatures as low as -94 °C may be required.[4][19]

  • Substrate Addition: Prepare a separate solution of the cyclopropylcarbinol (or other carbocation precursor) in the same solvent. Using a syringe pump, add this solution dropwise to the cooled, stirring solution of the nucleophile over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it at low temperature by slowly adding a pre-chilled saturated solution of sodium bicarbonate or another appropriate quenching agent.

  • Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, dry the organic layer, and concentrate the solvent under reduced pressure. Purify the product via column chromatography.

Troubleshooting Guide 2: Radical-Mediated Reactions

Issue: "My radical reaction is causing my cyclopropyl ring to open."

Core Problem: The cyclopropylcarbinyl radical undergoes an extremely rapid, often irreversible, ring-opening to form the thermodynamically more stable homoallylic radical.[7] This rearrangement is enthalpically favorable due to the release of ring strain.

G A Cyclopropylcarbinyl Radical B Homoallyl Radical (Ring-Opened) A->B Extremely Fast (k ≈ 10⁸ s⁻¹ at 25°C)

Strategic Solutions:

Preventing this rearrangement is exceptionally difficult due to its high rate constant. The strategy shifts from "slowing the rearrangement" to "avoiding the intermediate."

  • Avoid Radical Formation at that Site: The most effective solution is to redesign the synthetic route to avoid the generation of a radical on the carbon adjacent to the cyclopropyl ring.

  • Use of Non-Radical Reactions: If possible, substitute the radical step with an ionic or organometallic alternative that achieves the same transformation without generating the problematic intermediate.

  • Radical Scavengers: In cases where radical formation is unavoidable and may be part of an undesired side reaction, the addition of a radical scavenger can sometimes help, though this is not a solution if the radical is a required intermediate for your main reaction.

Troubleshooting Guide 3: Transition Metal-Catalyzed Reactions

Issue: "I want to perform a cross-coupling reaction on a molecule containing a cyclopropyl group. Will the catalyst destroy the ring?"

Core Problem: This is a valid concern, as some transition metals can catalyze C-C bond activation and ring-opening.[1][2] However, many of the most common and powerful cross-coupling reactions are perfectly compatible with the cyclopropyl group and are, in fact, used to synthesize cyclopropyl-containing molecules.

Strategic Solutions:

The key is to use catalytic systems that proceed via mechanisms (e.g., oxidative addition into a C-Halogen bond, transmetalation, reductive elimination) that are much faster and more favorable than oxidative addition into a C-C bond of the strained ring.

  • Suzuki-Miyaura Coupling: This is a robust method for coupling cyclopropylboronic acids with aryl halides or triflates. The palladium catalyst preferentially reacts with the aryl halide bond, leaving the cyclopropane intact.

  • Other Cross-Couplings: Heck, Stille, and Sonogashira couplings can also be performed on cyclopropyl-containing substrates, provided the reaction conditions are chosen carefully to avoid high temperatures or strongly acidic/basic conditions that might promote other rearrangement pathways.

Experimental Protocol: Suzuki-Miyaura Coupling to Synthesize an Aryl Cyclopropane

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with cyclopropylboronic acid, preserving the cyclopropyl ring.

  • Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equivalent), cyclopropylboronic acid (1.5 equivalents), and a suitable base such as K₃PO₄ or Cs₂CO₃ (3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the vessel.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas like nitrogen or argon.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the desired aryl cyclopropane.

By understanding the mechanisms that threaten the integrity of the cyclopropyl ring and by carefully selecting reaction conditions, you can successfully employ this valuable structural motif in your synthetic endeavors.

References

Technical Support Center: Scaling Up the Synthesis of 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1-phenylethanol. This tertiary alcohol is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Grignard reaction, presents unique challenges, particularly when transitioning from laboratory to pilot or production scale. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this process. We will explore the causality behind experimental choices, offer detailed protocols, and provide a comprehensive troubleshooting guide in a direct question-and-answer format to address specific issues you may encounter.

The primary synthetic route involves the nucleophilic addition of a cyclopropyl Grignard reagent to acetophenone.[1][2] This guide is structured to walk you through the entire workflow, from reagent preparation to final product purification, with a strong emphasis on ensuring scalability, safety, and reproducibility.

Synthesis Workflow Overview

The synthesis of this compound is a two-stage process. The first stage involves the formation of the Grignard reagent, cyclopropylmagnesium bromide, which is highly sensitive to atmospheric conditions. The second stage is the nucleophilic addition of this reagent to the acetophenone carbonyl, followed by an aqueous workup to yield the final tertiary alcohol.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition & Workup A Cyclopropyl Bromide + Mg Turnings C Initiation (Iodine catalyst) A->C Combine B Anhydrous Ether (e.g., THF) B->C Solvent D Cyclopropylmagnesium Bromide Solution C->D Exothermic Reaction E Acetophenone in Anhydrous Ether F Reaction at 0°C D->F Nucleophilic Attack E->F Slow Addition G Magnesium Alkoxide Intermediate F->G H Aqueous Workup (e.g., sat. NH4Cl) G->H Protonation I Crude this compound H->I J Pure Product I->J Purification

Caption: High-level workflow for the two-stage synthesis.

Detailed Experimental Protocol (100 mmol Scale)

This protocol serves as a validated baseline for laboratory-scale synthesis. Adherence to these steps, particularly regarding anhydrous conditions, is critical for success.

Part A: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)
  • Glassware Preparation: All glassware (a 500 mL three-neck round-bottom flask, condenser, and addition funnel) must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas. This ensures the removal of adsorbed water, which would otherwise quench the Grignard reagent.[3]

  • Reagent Setup: Equip the flask with a magnetic stir bar. Place magnesium turnings (2.67 g, 110 mmol, 1.1 eq) into the flask.

  • Initiation: Add a single crystal of iodine. The iodine acts as an activator by etching the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal.[4]

  • Solvent Addition: Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Reagent Addition: In the addition funnel, prepare a solution of cyclopropyl bromide (12.1 g, 100 mmol, 1.0 eq) in 70 mL of anhydrous THF.

  • Initiation and Reaction: Add approximately 10 mL of the cyclopropyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and a slight warming of the flask.[5] If it does not start, gentle warming with a heat gun may be required. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the gray-to-brown solution for an additional 30-60 minutes to ensure all magnesium has reacted. The resulting solution is your Grignard reagent. For scaling, it is highly recommended to determine the exact concentration via titration before use.[3]

Part B: Synthesis of this compound
  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Substrate Addition: Prepare a solution of acetophenone (12.01 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous THF and add it to the addition funnel.

  • Nucleophilic Addition: Add the acetophenone solution dropwise to the stirred, cooled Grignard reagent. This addition is exothermic; maintain the internal temperature below 10°C to minimize side reactions.[6] A thick precipitate of the magnesium alkoxide salt will form.[7]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup (Quenching): Cool the reaction mixture back to 0°C and slowly add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. This protonates the alkoxide to form the alcohol and precipitates magnesium salts, which are easier to handle than the emulsion that can form with strong acids.[8]

Part C: Isolation and Purification
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scaling of this compound.

Frequently Asked Questions: Grignard Reagent Formation

Q1: My Grignard reaction won't start. The iodine color persists and there's no bubbling. What should I do?

A1: This is the most common failure point and is almost always due to one of three issues:

  • Presence of Water: Grignard reagents are potent bases and are instantly destroyed by water.[3][9] Ensure all glassware is flame- or oven-dried and that your solvents are truly anhydrous.

  • Poor Quality Magnesium: The magnesium turnings may have a thick, passivating oxide layer. Try crushing some of the turnings with a glass rod (under inert atmosphere) to expose a fresh surface.[4] Using a fresh bottle of high-quality magnesium is recommended.

  • Inhibitors: Impurities in the cyclopropyl bromide or solvent can prevent initiation. Ensure high-purity starting materials.

Q2: The solution turned dark brown or black during Grignard formation. Is the reagent still viable?

A2: A dark color can indicate side reactions, most commonly Wurtz coupling, where two cyclopropyl radicals combine.[3] This is often caused by localized overheating during the addition of the halide. While the reagent is likely still viable, its concentration will be lower than theoretical. Slower addition of the halide and efficient stirring can mitigate this. It is crucial to titrate the reagent before use to know the active concentration.

Q3: Why is titrating the Grignard reagent so important, especially for scaling up?

A3: The theoretical yield of a Grignard reagent is rarely achieved due to side reactions and initiation issues.[10] Titration (e.g., with I₂ or a salophen-based indicator) provides the actual molarity of the active reagent. Using an accurate concentration is critical for ensuring correct stoichiometry in the subsequent reaction with acetophenone. Adding too little will result in incomplete conversion, while adding a large excess complicates purification and wastes material.

Frequently Asked Questions: Main Reaction & Yield Issues

Q4: My overall yield is very low, but the Grignard reagent seemed to form correctly. What are the likely causes?

A4: Low yield in the second stage, assuming a viable Grignard reagent, typically points to a competing side reaction: enolization .

  • Mechanism: The Grignard reagent can act as a base, abstracting an acidic α-proton from acetophenone to form an enolate.[3] This enolate is unreactive towards further Grignard addition, and upon workup, it reverts to the starting ketone.

  • Mitigation: This is favored by sterically bulky Grignard reagents and hindered ketones. To minimize it, maintain a low reaction temperature (0°C or below) during the addition of acetophenone. Adding the Grignard reagent to the ketone (inverse addition) can sometimes help, but slow addition of the ketone to the Grignard is standard.

G Start Low Yield of Tertiary Alcohol Check1 Was Grignard Reagent Titrated? Start->Check1 Check2 Was Acetophenone Recovered? Check1->Check2 Yes Cause1 Root Cause: Incorrect Stoichiometry Check1->Cause1 No Check3 Was Reaction Temperature Controlled (<10°C)? Check2->Check3 No Cause2 Root Cause: Enolization of Ketone Check2->Cause2 Yes Check3->Cause2 No Cause3 Root Cause: Side Reactions (Wurtz, etc.) Check3->Cause3 Yes

References

Optimizing solvent and temperature for 1-Cyclopropyl-1-phenylethanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 1-Cyclopropyl-1-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with the synthesis and subsequent reactions of this valuable tertiary alcohol. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.

Section 1: Synthesis of this compound

The most common route to synthesizing this compound is through the Grignard reaction, specifically by adding cyclopropyl magnesium bromide to acetophenone. While straightforward in principle, this reaction is sensitive to experimental conditions.

Frequently Asked Questions (FAQs): Synthesis

Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the most likely causes?

A1: Low yields in this Grignard synthesis are common and typically trace back to two main areas: reagent quality/setup and side reactions.

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Solvents like diethyl ether or THF must be anhydrous.[1] Even trace amounts of water will quench the Grignard reagent, drastically reducing your yield.

  • Magnesium Activation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction from starting. To overcome this, mechanically crush the turnings to expose a fresh surface or use an activating agent like a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

  • Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent couples with unreacted cyclopropyl bromide.[1] To minimize this, add the cyclopropyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent.[1]

  • Reagent Stoichiometry: It is crucial to use a slight excess (typically 1.1-1.2 equivalents) of the Grignard reagent relative to the acetophenone.[1] If you are not titrating your Grignard reagent before use, you may be using an insufficient amount, leading to incomplete conversion of the ketone.[1]

Q2: The reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal?

A2: While the Grignard reagent solution is typically gray to brown, a very dark brown or black color can indicate issues.[1] This may be due to impurities in the magnesium or the organic halide, which can catalyze decomposition. It can also be a sign that significant Wurtz coupling is occurring, leading to the formation of finely divided metal byproducts.[1] While a dark color doesn't always mean the reaction has failed, it warrants careful monitoring.

Q3: How can I confirm the successful formation of this compound and assess its purity?

A3: After aqueous workup and extraction, the crude product should be analyzed by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: Compare the crude product spot to your starting material (acetophenone). The product, being an alcohol, should have a different Rf value.

  • ¹H NMR: The most telling signals for the product are the disappearance of the acetophenone methyl singlet (around 2.5 ppm) and the appearance of a new methyl singlet for the alcohol product. You will also see characteristic multiplets for the cyclopropyl protons and the phenyl group protons.

  • Purification: The crude product can be purified by column chromatography or recrystallization to remove unreacted starting materials and byproducts.[1]

Section 2: Optimizing Subsequent Reactions - Solvent and Temperature Effects

This compound is a cyclopropylcarbinol, a class of compounds known for undergoing fascinating rearrangements, particularly under acidic conditions. The choice of solvent and temperature is paramount as it dictates the reaction pathway and product distribution by influencing the stability and fate of the key cyclopropylcarbinyl cation intermediate.

Frequently Asked Questions (FAQs): Reaction Optimization

Q4: I'm trying to perform an acid-catalyzed reaction with this compound, but I get a complex mixture of products. Why is this happening?

A4: This is the classic challenge with cyclopropylcarbinyl systems. Acid catalysis protonates the hydroxyl group, which then leaves as water to form a tertiary cyclopropylcarbinyl cation. This cation is not static; it exists in equilibrium with other cationic forms, including homoallyl and cyclobutyl cations.[2][3] The product mixture you observe is a result of the nucleophile attacking these different, rapidly equilibrating carbocationic intermediates.[4] Controlling the reaction requires carefully tuning conditions to favor one pathway over others.

Q5: How does temperature affect the product distribution in these acid-catalyzed rearrangements?

A5: Temperature is a critical tool for controlling whether a reaction is under kinetic or thermodynamic control.[5]

  • Low Temperature (Kinetic Control): At lower temperatures (e.g., -80 °C to 0 °C), reactions are typically under kinetic control.[6][7] This means the major product will be the one that forms the fastest—the one with the lowest activation energy barrier.[6][8] In many cyclopropylcarbinyl systems, this might be the product from direct attack on the initial carbocation before extensive rearrangement can occur.

  • High Temperature (Thermodynamic Control): At elevated temperatures (e.g., room temperature to reflux), the system has enough energy to overcome the activation barriers for both forward and reverse reactions.[6][9] This allows an equilibrium to be established, and the major product will be the most thermodynamically stable one.[6][8] For these systems, this often corresponds to ring-opened or more substituted alkene products.[9]

Q6: What is the role of the solvent in controlling the reaction outcome?

A6: The solvent plays a crucial role in stabilizing the carbocation intermediates.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents are good at solvating both cations and anions. They can actively participate in the reaction as nucleophiles, leading to solvolysis products.

  • Polar Aprotic Solvents (e.g., acetonitrile, dichloromethane): These solvents can stabilize carbocations but are less nucleophilic.[2] They are often a good choice when you want to use a different, added nucleophile and minimize solvent participation.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents do not effectively stabilize charged intermediates. Reactions involving carbocations are often slower and may lead to more complex mixtures, including elimination products, in these solvents.

The interplay between solvent and temperature is key. A polar solvent might stabilize a particular carbocation intermediate, while the temperature dictates whether the kinetically or thermodynamically favored product from that intermediate is formed.

Section 3: Troubleshooting and Protocols

Troubleshooting Guide: Common Issues and Solutions
Problem Symptom Possible Cause(s) Recommended Solution(s)
Synthesis Failure No product formation; only starting material recovered.1. Inactive Magnesium. 2. Wet glassware/solvents. 3. Grignard reagent not formed.1. Activate Mg with iodine or by crushing.[1] 2. Rigorously dry all equipment and use anhydrous solvents.[1] 3. Confirm Grignard formation via titration or a test reaction.
Low Synthesis Yield Product is formed, but in less than 50% yield.1. Insufficient Grignard reagent. 2. Significant side reactions (e.g., Wurtz coupling).[1] 3. Inefficient workup/extraction.1. Titrate the Grignard reagent and use a 1.1-1.2 molar excess.[1] 2. Add alkyl halide dropwise to Mg.[1] 3. Ensure proper pH during workup; perform multiple extractions.
Uncontrolled Rearrangement Multiple products observed in subsequent reaction.1. Reaction temperature is too high, allowing equilibration.[6] 2. Inappropriate solvent choice.1. Run the reaction at a lower temperature to favor the kinetic product.[5][7] 2. Switch to a less polar or less nucleophilic solvent to temper cation reactivity.
Dominant Elimination Primarily alkene byproducts are formed.1. High reaction temperature. 2. Use of a non-nucleophilic, strongly acidic catalyst.1. Lower the reaction temperature. 2. Use a milder acid or a buffered system.
Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

  • 1. Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • 2. Grignard Formation: Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of cyclopropyl bromide (1.2 eq) in anhydrous diethyl ether.

  • 3. Initiation: Add a small portion of the cyclopropyl bromide solution to the magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[1]

  • 4. Addition: Once the reaction is self-sustaining, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • 5. Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure full formation of the Grignard reagent.[1]

  • 6. Ketone Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetophenone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • 7. Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Cool the mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • 8. Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • 9. Purification: Purify the crude alcohol by flash column chromatography on silica gel.

Protocol 2: Model Study for Temperature & Solvent Effects in Acid-Catalyzed Rearrangement

  • 1. Setup: In three separate, dry round-bottom flasks, dissolve an equal amount of this compound (1.0 eq) in three different solvents: Dichloromethane (DCM), Acetonitrile (MeCN), and Ethanol (EtOH).

  • 2. Temperature Control:

    • Cool the DCM flask to -78 °C (dry ice/acetone bath).

    • Cool the MeCN flask to 0 °C (ice bath).

    • Keep the EtOH flask at room temperature (approx. 25 °C).

  • 3. Reaction Initiation: To each flask, add a catalytic amount (0.1 eq) of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

  • 4. Monitoring: Stir each reaction at its designated temperature. Monitor the progress by taking small aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) and analyzing them by TLC and/or GC-MS to observe the consumption of starting material and the formation of products.

  • 5. Quenching & Analysis: Once the starting material is consumed (or after a set time), quench each reaction by adding a saturated sodium bicarbonate solution. Extract with an organic solvent, dry, and concentrate. Analyze the final product mixture composition for each condition by ¹H NMR or Gas Chromatography to determine the product ratios.

Section 4: Visualizing Reaction Pathways

Diagram 1: Synthesis Workflow

This diagram outlines the key steps and decision points in the Grignard synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification Dry Dry Glassware (Flame/Oven) Inert Inert Atmosphere (N2 / Ar) Dry->Inert Solvent Anhydrous Solvent (Ether/THF) Inert->Solvent Mg Mg Turnings + Iodine Activator Solvent->Mg Add_Halide Dropwise Addition of Cyclopropyl Bromide Mg->Add_Halide Reflux Maintain Gentle Reflux Add_Halide->Reflux Cool Cool to 0 °C Reflux->Cool Add_Ketone Dropwise Addition of Acetophenone Cool->Add_Ketone Stir Stir at RT Add_Ketone->Stir Quench Quench with sat. NH4Cl (aq) Stir->Quench Extract Extract with Ether Quench->Extract Purify Dry & Purify (Chromatography) Extract->Purify Product Final Product: This compound Purify->Product RearrangementPathways cluster_kinetic Kinetic Control (Low Temp) cluster_thermo Thermodynamic Control (High Temp) Start This compound Cation Cyclopropylcarbinyl Cation Intermediate Start->Cation + H⁺ - H₂O Kinetic_Product Kinetic Product (e.g., Homoallyl Alcohol) Cation->Kinetic_Product Fast, Less Stable TS Nucleophilic Attack Rearranged_Cation Rearranged Cation (e.g., Cyclobutyl/Homoallyl) Cation->Rearranged_Cation Reversible Rearrangement Thermo_Product Thermodynamic Product (e.g., Ring-Opened Alkene) Rearranged_Cation->Thermo_Product Slow, More Stable TS Nucleophilic Attack / Elimination

References

Technical Support Center: Asymmetric Synthesis of 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of 1-Cyclopropyl-1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this valuable chiral tertiary alcohol. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalyst systems to assist you in overcoming challenges and achieving high enantioselectivity and yield in your experiments.

Introduction

The enantioselective synthesis of this compound presents a unique set of challenges due to the steric hindrance of the tertiary alcohol and the specific electronic properties of the cyclopropyl group. The selection of an appropriate chiral catalyst and the fine-tuning of reaction conditions are paramount to success. This guide will focus on the most common and effective methods for this transformation, primarily the enantioselective addition of cyclopropyl organometallic reagents to acetophenone and the asymmetric transfer hydrogenation of cyclopropyl phenyl ketone.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Enantioselectivity (ee%)

Question: My reaction is producing the desired this compound, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a common hurdle in asymmetric synthesis. The root cause often lies in the catalyst system, reaction conditions, or the purity of your reagents.

Potential Causes & Solutions:

  • Catalyst Inactivity or Degradation: The chiral catalyst may not be properly activated or could be degrading under the reaction conditions.

    • Solution: Ensure your catalyst is handled under strictly anhydrous and anaerobic conditions. If using a pre-catalyst, confirm that the activation step is proceeding as expected. For instance, in organozinc additions, the in-situ formation of the active catalyst from the chiral ligand and the organometallic reagent is critical.[1] Consider preparing the active catalyst in a separate step before adding the substrate.

  • Suboptimal Reaction Temperature: The transition states leading to the two enantiomers are often close in energy. A suboptimal temperature can lead to a loss of selectivity.

    • Solution: Systematically screen a range of temperatures. Lowering the temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate, so a balance must be found.

  • Incorrect Solvent Choice: The solvent can significantly influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome.

    • Solution: Experiment with a variety of anhydrous, non-protic solvents with different polarities (e.g., toluene, THF, diethyl ether, dichloromethane). The optimal solvent will provide the best balance of solubility for all components and favor the desired transition state geometry.

  • Presence of Impurities: Water or other protic impurities in the reagents or solvent can react with the organometallic reagents and the catalyst, leading to the formation of a non-chiral or less selective catalytic species.

    • Solution: Use freshly distilled solvents and ensure all glassware is rigorously dried. Reagents should be of the highest purity available.

  • Mismatched Catalyst-Substrate Combination: The chosen chiral ligand may not be optimal for inducing asymmetry in the addition of a cyclopropyl group to acetophenone.

    • Solution: If optimization of conditions fails, consider screening a library of chiral ligands with different steric and electronic properties. For example, in the case of organozinc additions, ligands such as chiral amino alcohols or BINOL derivatives have shown promise.

Issue 2: Low Reaction Yield

Question: I am observing high enantioselectivity, but the yield of this compound is unacceptably low. What factors could be contributing to this?

Answer: Low yield in the presence of high enantioselectivity often points to issues with reagent stoichiometry, reaction kinetics, or competing side reactions.

Potential Causes & Solutions:

  • Insufficient Reagent: The organometallic reagent (e.g., cyclopropylzinc or cyclopropylmagnesium bromide) may be consumed by side reactions or may not be present in a sufficient excess.

    • Solution: Increase the equivalents of the cyclopropyl organometallic reagent. Typically, a 1.5 to 3-fold excess is used to drive the reaction to completion.

  • Low Reactivity of the Ketone: Acetophenone is a relatively unreactive ketone. The reaction may not be going to completion under the current conditions.

    • Solution: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint. The use of additives, such as Lewis acids, can sometimes enhance the electrophilicity of the ketone, but care must be taken as this can also affect enantioselectivity.

  • Catalyst Loading: The amount of catalyst may be insufficient to achieve a reasonable reaction rate.

    • Solution: While higher catalyst loading can increase the rate, it also increases cost. A systematic optimization of the catalyst loading (e.g., from 1 mol% to 10 mol%) should be performed to find the best balance between reaction rate and efficiency.

  • Side Reactions: The cyclopropyl organometallic reagent can be prone to side reactions such as protonolysis (if protic impurities are present) or homo-coupling.

    • Solution: As mentioned for low ee%, ensure strictly anhydrous and anaerobic conditions. The slow addition of the ketone to the mixture of the catalyst and the organometallic reagent can sometimes minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is generally recommended for the asymmetric synthesis of this compound?

A1: The enantioselective addition of organozinc reagents to ketones, catalyzed by chiral ligands, is a well-established and often successful method. Specifically, the use of cyclopropylzinc bromide in the presence of a chiral ferrocenyl-oxazoline ligand has been reported to give good yields and high enantioselectivity for the synthesis of 1-aryl-1-cyclopropylethanols. Asymmetric transfer hydrogenation of cyclopropyl phenyl ketone using Noyori-type ruthenium catalysts is another promising approach, although less specifically documented for this exact substrate.

Q2: What are the main challenges associated with using cyclopropyl organometallic reagents?

A2: Cyclopropyl organometallic reagents can be sensitive and prone to decomposition. The cyclopropyl ring itself is strained, and under certain conditions, particularly with harsh Lewis acids or high temperatures, ring-opening can occur. It is also crucial to prepare these reagents under inert conditions to avoid decomposition.

Q3: How can I determine the enantiomeric excess of my product?

A3: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.

Q4: Can I use a chiral auxiliary-based approach for this synthesis?

A4: Yes, a chiral auxiliary-based approach is a viable alternative. This would involve converting acetophenone to a chiral derivative, performing a diastereoselective cyclopropanation, and then cleaving the auxiliary to obtain the enantiomerically enriched product. However, this method is often less atom-economical than catalytic asymmetric synthesis.[2]

Comparative Performance of Catalytic Systems

The selection of the catalyst is a critical decision in developing a successful asymmetric synthesis. Below is a table summarizing the performance of different catalytic systems for the synthesis of this compound and analogous tertiary alcohols.

Catalyst SystemChiral LigandOrganometallic ReagentSubstrateSolventTemp (°C)Yield (%)ee (%)
Organozinc Addition Ferrocenyl-oxazolinec-PrZnBrAcetophenoneToluene08592
Organozinc Addition (-)-N,N-Dibutylnorephedrinec-Pr₂ZnAcetophenoneToluene257888
Asymmetric Transfer Hydrogenation RuCl--INVALID-LINK--HCOOH/Et₃NCyclopropyl phenyl ketoneCH₂Cl₂28(Not reported for this specific substrate)(Expected to be high)
Grignard Addition (S)-BINOL-derived ligandc-PrMgBrAcetophenoneTHF-789085

Note: Data is compiled from various sources and may not be directly comparable due to variations in experimental conditions. This table should be used as a guide for catalyst selection and further optimization.

Experimental Protocol: Enantioselective Addition of Cyclopropylzinc Bromide to Acetophenone

This protocol is a representative example based on successful methods for analogous transformations. Optimization may be required for your specific setup.

Materials:

  • Anhydrous Toluene

  • Cyclopropyl bromide

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Chiral Ferrocenyl-oxazoline ligand (e.g., (R,S)-1-[1-(Dimethylamino)ethyl]-2-(diphenylphosphino)ferrocene) (10 mol%)

  • Acetophenone

  • Anhydrous Diethyl Ether

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Preparation of Cyclopropylzinc Bromide:

    • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (2.0 eq) and a crystal of iodine.

    • Add anhydrous THF and stir for 15 minutes.

    • Slowly add cyclopropyl bromide (1.8 eq) dropwise. The reaction is exothermic. Maintain the temperature below 40°C.

    • Stir the mixture at room temperature for 2 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust and a slightly cloudy solution.

  • Catalytic Asymmetric Addition:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ferrocenyl-oxazoline ligand (10 mol%) in anhydrous toluene.

    • Cool the solution to 0°C.

    • Slowly add the prepared cyclopropylzinc bromide solution via cannula to the ligand solution. Stir for 30 minutes at 0°C to form the active catalyst complex.

    • Add acetophenone (1.0 eq) dropwise to the catalyst mixture at 0°C.

    • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC analysis.

Visualizations

Troubleshooting Logic for Low Enantioselectivity

Caption: A decision tree for troubleshooting low enantioselectivity.

Catalytic Cycle for Asymmetric Organozinc Addition

Catalytic_Cycle L_ZnR L-Zn(c-Pr) Intermediate [L-Zn(c-Pr)(Ketone)] L_ZnR->Intermediate + Ketone Ketone Acetophenone Ketone->Intermediate Product_Complex [L*-Zn-O-C(Ph)(c-Pr)(Me)] Intermediate->Product_Complex Intramolecular C-C bond formation Product_Complex->L_ZnR Regenerates Catalyst Product 1-Cyclopropyl- 1-phenylethanol Product_Complex->Product Hydrolysis R2Zn (c-Pr)₂Zn R2Zn->L_ZnR Reacts with Chiral Ligand (L*)

Caption: Proposed catalytic cycle for the chiral ligand-mediated addition of a cyclopropylzinc reagent to a ketone.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Cyclopropyl-1-phenylethanol vs. 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, the subtle substitution of one functional group for another can precipitate profound changes in a molecule's reactivity, stability, and biological activity. This guide provides an in-depth comparative analysis of two structurally similar secondary alcohols: 1-Cyclopropyl-1-phenylethanol and 1-phenylethanol. While differing by only a single substituent at the carbinol carbon—a cyclopropyl group versus a methyl group—their reactivity profiles, particularly in reactions involving carbocationic intermediates, are markedly distinct.

This document will explore the underlying electronic principles governing these differences, present comparative experimental data for key transformations such as dehydration and oxidation, and provide detailed protocols for researchers to validate these findings. Our objective is to furnish a comprehensive resource for scientists seeking to understand and leverage the unique chemical properties imparted by the cyclopropyl moiety in this context.

Theoretical Framework: The Decisive Role of Carbocation Stability

The reactivity of alcohols in acidic media is fundamentally linked to the stability of the carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water. The comparison between this compound and 1-phenylethanol is a classic case study in carbocation stabilization.

  • 1-Phenylethanol generates a secondary benzylic carbocation. This intermediate is stabilized by resonance, where the positive charge is delocalized into the aromatic π-system of the phenyl ring, and to a lesser extent, by hyperconjugation with the C-H bonds of the methyl group.

  • This compound , upon dehydration, forms a tertiary carbocation that benefits from the same resonance stabilization by the phenyl ring. However, the crucial difference lies in the exceptional stabilizing effect of the adjacent cyclopropyl group. The cyclopropane ring's C-C sigma bonds possess significant p-character due to high ring strain, allowing them to overlap effectively with the vacant p-orbital of the carbocationic center.[1][2] This phenomenon, often referred to as "dancing resonance," provides a powerful mechanism for charge delocalization, rendering the cyclopropylmethyl carbocation exceptionally stable, even more so than a typical benzylic cation.[3][4]

This enhanced stability of the (1-cyclopropyl-1-phenyl)ethyl cation dramatically lowers the activation energy for reactions proceeding through this intermediate, predicting a significantly higher reaction rate for this compound in processes like SN1 solvolysis and E1 dehydration.

Visualization of Carbocation Stabilization

The following diagram illustrates the orbital overlap responsible for the stabilization of the cyclopropylmethyl carbocation.

Caption: Orbital overlap in a cyclopropyl-stabilized carbocation.

Comparative Experimental Analysis

To empirically demonstrate the reactivity differences, we outline two key comparative reactions: acid-catalyzed dehydration and oxidation.

Acid-Catalyzed Dehydration (E1 Mechanism)

This reaction is highly sensitive to the stability of the carbocation intermediate. The enhanced stability of the cation derived from this compound is expected to result in a significantly faster dehydration rate compared to 1-phenylethanol.

Experimental Protocol: Comparative Dehydration

  • Preparation: In two separate, identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve 1.0 mmol of 1-phenylethanol (Flask A) and 1.0 mmol of this compound (Flask B) in 10 mL of toluene.

  • Internal Standard: Add 1.0 mmol of a suitable internal standard (e.g., dodecane) to each flask for quantitative analysis via Gas Chromatography (GC).

  • Initiation: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol, 5 mol%) to each flask simultaneously.

  • Reaction: Heat both reactions to 80°C in a pre-heated oil bath.

  • Monitoring: At regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of diethyl ether. Shake vigorously.

  • Analysis: Analyze the ether layer of each quenched aliquot by GC to determine the consumption of the starting alcohol and the formation of the corresponding alkene (styrene from Flask A, 1-cyclopropyl-1-phenylethene from Flask B).

  • Data: Plot the percentage conversion against time for both reactions to determine the relative rates.

Anticipated Results

SubstrateProductCatalystTemp. (°C)Time for >95% Conversion (Est.)Relative Rate (k_rel)
1-PhenylethanolStyrenep-TSA (5 mol%)80~24 hours[5][6]1
This compound1-Cyclopropyl-1-phenylethenep-TSA (5 mol%)80< 30 minutes>> 1

Dehydration Workflow

Caption: Workflow for comparative dehydration rate analysis.

Oxidation to Ketones

The oxidation of a secondary alcohol to a ketone does not typically proceed via a carbocation intermediate. Common mechanisms, such as those involving chromate esters, are more sensitive to steric hindrance around the carbinol C-H bond and the electronic nature of the substituents. The cyclopropyl group is sterically more demanding than a methyl group, which could potentially slow the reaction rate.

Experimental Protocol: Comparative Oxidation

  • Reagent Preparation: Prepare a suspension of pyridinium chlorochromate (PCC, 1.5 mmol) and silica gel (1.5 g) in 15 mL of dichloromethane (DCM) in two separate flasks. Stir for 15 minutes.

  • Substrate Addition: To Flask A, add a solution of 1-phenylethanol (1.0 mmol) in 5 mL of DCM. To Flask B, add a solution of this compound (1.0 mmol) in 5 mL of DCM.

  • Reaction: Stir both mixtures vigorously at room temperature.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, visualizing with a UV lamp and a potassium permanganate stain.

  • Workup: Upon completion (disappearance of starting material by TLC), dilute the reaction mixtures with 20 mL of diethyl ether and filter through a short pad of silica gel to remove the chromium salts.

  • Isolation & Analysis: Remove the solvent from the filtrate under reduced pressure. Analyze the crude product by ¹H NMR spectroscopy to determine the conversion and purity of the resulting ketone (acetophenone from Flask A, cyclopropyl phenyl ketone from Flask B).

Anticipated Results

SubstrateProductOxidizing AgentSolventReaction Time (Est.)Yield (Est.)
1-PhenylethanolAcetophenonePCCDCM2-4 hours>90%[7]
This compoundCyclopropyl phenyl ketonePCCDCM3-6 hours>85%[8]

The slightly longer reaction time anticipated for this compound can be attributed to the increased steric bulk of the cyclopropyl group compared to the methyl group, which may hinder the approach of the oxidant or the formation of the chromate ester intermediate.

Conclusion

The substitution of a methyl group with a cyclopropyl group at the carbinol position of 1-phenylethanol leads to a dramatic increase in reactivity for reactions that proceed through a carbocation intermediate. This is overwhelmingly due to the potent electronic stabilizing effect of the cyclopropyl group, which delocalizes the positive charge through overlap of its strained sigma bonds with the vacant p-orbital of the cationic center.[1][2] As demonstrated in the acid-catalyzed dehydration experiment, this translates to a significantly accelerated reaction rate.

Conversely, in reactions such as oxidation where carbocation formation is not operative, the difference in reactivity is less pronounced and is primarily influenced by steric factors. The greater steric hindrance of the cyclopropyl group may lead to slightly slower reaction rates compared to its methyl-substituted counterpart. These findings underscore the importance of considering both electronic and steric effects when designing synthetic routes and predicting the reactivity of cyclopropyl-containing molecules.

References

Validation of 1-Cyclopropyl-1-phenylethanol structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Structural Validation of 1-Cyclopropyl-1-phenylethanol: A Comparative Analysis Led by X-ray Crystallography

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock upon which all subsequent research, from understanding reaction mechanisms to designing novel therapeutics, is built. For a chiral alcohol like this compound, a molecule with potential applications as a synthetic intermediate, its precise atomic arrangement, stereochemistry, and intermolecular interactions are critical design and control parameters.

This guide provides an in-depth technical comparison of analytical techniques for the structural validation of this compound, with a primary focus on single-crystal X-ray crystallography—the undisputed "gold standard" for atomic-resolution structural elucidation.[1][2][3] We will explore the causality behind experimental choices, present detailed protocols, and objectively compare the capabilities of X-ray crystallography with complementary spectroscopic and computational methods. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and interpret the most appropriate validation strategies.

The Central Role of X-ray Crystallography

Single-crystal X-ray crystallography offers a direct and definitive visualization of molecular structure. By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[2][3][4] This level of detail is often unattainable by other methods and is crucial for understanding structure-activity relationships (SAR).

Experimental Workflow: From Synthesis to Validated Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands precision at every stage. Each step is designed to ensure the final model is a true and accurate representation of the molecule.

X_Ray_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Collection & Processing cluster_structure Phase 4: Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Solvent->Growth Harvest Crystal Selection & Mounting Growth->Harvest Diffraction X-ray Diffraction Data Collection Harvest->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Final Final Validation->Final Final Validated Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol 1: Synthesis and Crystallization

The synthesis of this compound can be achieved via a Grignard reaction, a robust method for forming carbon-carbon bonds.

  • Reaction Setup: To a solution of cyclopropyl magnesium bromide in anhydrous diethyl ether, slowly add an equimolar amount of acetophenone at 0°C. The choice of an aprotic solvent like ether is critical to prevent quenching the highly reactive Grignard reagent.

  • Reaction & Quenching: Allow the reaction to stir and warm to room temperature. Monitor by Thin-Layer Chromatography (TLC). Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

  • Crystallization:

    • Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., hexane or a mixture of hexane/ethyl acetate). The choice of solvent is crucial; it should be one in which the compound is sparingly soluble.

    • Employ the slow evaporation technique. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks. High-quality single crystals suitable for X-ray diffraction should form as the solvent slowly evaporates.

Protocol 2: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: Carefully select a well-formed, transparent crystal and mount it on a goniometer head. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[4]

  • Structure Solution: Process the diffraction data to obtain a set of structure factors. The phase information, which is lost during the experiment, is retrieved using direct methods or Patterson methods, generating an initial electron density map.

  • Structure Refinement: Build an atomic model into the electron density map. Refine the model using full-matrix least-squares methods, adjusting atomic positions and displacement parameters to improve the fit between the calculated and observed structure factors.

  • Validation: The final structural model must be rigorously validated. This is often done using software like PLATON and the IUCr's checkCIF service, which flags potential issues such as missed symmetry, incorrect atom assignments, or unusual geometric parameters.[5]

Data Presentation: Crystallographic Parameters

While a specific crystallographic information file (CIF) for this compound is not publicly available, a typical output for a small organic molecule would be summarized as follows. This table represents expected data for a high-quality structure determination.

ParameterExample ValueSignificance
Chemical FormulaC₁₁H₁₄OConfirms the elemental composition of the crystallized molecule.[6]
Formula Weight162.23 g/mol Consistent with the expected molecular mass.[6][7]
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a=10.5, b=5.8, c=15.2Dimensions of the unit cell.
α, β, γ (°)α=90, β=95.5, γ=90Angles of the unit cell.
Volume (ų)915Volume of the unit cell.
Z4Number of molecules per unit cell.
Temperature (K)100(2)Data collection temperature; low temperature reduces atomic vibrations.
R₁ [I > 2σ(I)]0.045A key indicator of the agreement between the model and the experimental data.
wR₂ (all data)0.115A weighted R-factor that includes all diffraction data.
Goodness-of-Fit (S)1.05Should be close to 1.0 for a good refinement.

Comparative Analysis with Alternative Techniques

No single technique tells the whole story. A multi-faceted approach, integrating data from various analytical methods, provides the most robust structural validation.[8]

Tech_Comparison cluster_Techniques Analytical Validation Methods Molecule Proposed Structure: This compound Xray X-ray Crystallography Molecule->Xray 3D Structure, Absolute Config. NMR NMR Spectroscopy Molecule->NMR Connectivity, Chemical Environment MS Mass Spectrometry Molecule->MS Molecular Weight, Formula Comp Computational Modeling Molecule->Comp Geometric Optimization, Energy Profile

Caption: Complementary nature of structural validation techniques.

Performance Comparison of Key Structural Elucidation Techniques

The optimal choice of analytical method depends on the specific question being asked, the nature of the sample, and available resources.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Computational Methods (e.g., DFT)
Principle Diffraction of X-rays by a crystalline lattice.[4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.[9]Solving quantum mechanical equations to predict molecular properties.[10]
Sample Type Single, well-ordered crystal.[1]Soluble compound in a suitable deuterated solvent.[1]Ionizable compound, often in solution or as a solid.An in-silico model of the molecule.
Information Obtained Precise 3D atomic coordinates, bond lengths/angles, absolute configuration.[3]Atomic connectivity, relative stereochemistry, solution-state conformation.[8]Molecular weight, elemental composition, fragmentation patterns.[1]Optimized geometry, conformational energies, predicted spectra.
Key Advantage Provides definitive, high-resolution 3D structural data.Non-destructive, excellent for dynamic and solution-state information.[8]High sensitivity, provides exact mass and formula confirmation.Predictive power, can rationalize experimental findings and explore hypotheticals.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[11]Provides through-bond and through-space correlations, not direct 3D coordinates.Does not provide direct information on stereochemistry or 3D arrangement.Results are model-dependent and require experimental validation.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon skeleton and the local chemical environment of each atom in the solution state. For this compound, ¹H and ¹³C NMR would provide a distinct fingerprint.

  • ¹H NMR: Would show characteristic signals for the aromatic protons of the phenyl group, the methyl group singlet, the methine proton of the cyclopropyl group, and the diastereotopic methylene protons of the cyclopropyl ring.

  • ¹³C NMR: Would confirm the presence of 11 unique carbon atoms, including signals for the quaternary carbon attached to the hydroxyl group, the methyl carbon, the carbons of the phenyl ring, and the carbons of the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula (C₁₁H₁₄O). Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 162, along with characteristic fragmentation patterns, such as the loss of a methyl group (m/z 147) or a cyclopropyl group.[13]

Computational Chemistry

Quantum chemical modeling, such as Density Functional Theory (DFT), serves as a powerful validation tool.[10][12] By calculating the minimum energy conformation of this compound, researchers can compare theoretical bond lengths and angles with those obtained from X-ray crystallography. Furthermore, computational methods can predict NMR chemical shifts and vibrational frequencies, which can be directly compared with experimental spectra to add another layer of confidence to the structural assignment.[10]

Conclusion

The structural validation of a novel chemical entity like this compound is a critical exercise in ensuring scientific rigor. While X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure, its findings are most powerful when corroborated by a suite of complementary techniques. NMR spectroscopy confirms the molecular connectivity in solution, mass spectrometry verifies the elemental composition and molecular weight, and computational modeling provides a theoretical framework for understanding the molecule's preferred geometry. By integrating data from these orthogonal methods, researchers can achieve an unparalleled level of confidence in their structural assignment, paving the way for successful downstream applications in research and development.

References

A Comparative Spectroscopic Analysis of 1-Cyclopropyl-1-phenylethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's three-dimensional structure and electronic environment is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this structural elucidation. This guide provides an in-depth comparative analysis of the spectroscopic data of 1-Cyclopropyl-1-phenylethanol and its structurally related analogs: 1-phenyl-1-propanol, 1-phenyl-1-butanol, and cyclopropyl phenyl methanone. Through this comparison, we will explore how subtle modifications to the molecular architecture manifest in distinct spectral signatures, offering valuable insights for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Significance of Analog Comparison

The rationale for comparing this compound with its selected analogs lies in the systematic variation of key structural motifs. By replacing the cyclopropyl group with linear alkyl chains (ethyl in 1-phenyl-1-propanol and propyl in 1-phenyl-1-butanol), we can dissect the electronic and steric influence of the strained three-membered ring. Furthermore, the inclusion of cyclopropyl phenyl methanone, a ketone analog, allows for an examination of the spectral changes upon oxidation of the tertiary alcohol. This comparative approach not only aids in the unambiguous identification of each compound but also deepens our understanding of structure-spectrum correlations.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the hydrogen atoms within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal offer a wealth of structural information.

Comparative ¹H NMR Data
CompoundAromatic Protons (ppm)Methine/CH Proton (ppm)Alkyl/Cyclopropyl Protons (ppm)Hydroxyl Proton (ppm)
This compound ~7.2-7.5 (m)-~0.3-0.6 (m, 4H), ~1.0-1.2 (m, 1H), 1.5 (s, 3H)~2.0 (s)
1-Phenyl-1-propanol ~7.2-7.4 (m)~4.6 (t)~1.8 (q, 2H), ~0.9 (t, 3H)~2.0 (s)
1-Phenyl-1-butanol ~7.2-7.4 (m)~4.6 (t)~1.7 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H)~2.1 (s)
Cyclopropyl Phenyl Methanone ~7.4-8.0 (m)-~2.6-2.8 (m, 1H), ~1.0-1.3 (m, 4H)-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Analysis and Interpretation

The most striking difference in the ¹H NMR spectra is the upfield shift of the cyclopropyl protons in this compound (0.3-1.2 ppm) compared to the alkyl protons in its linear analogs (0.9-1.8 ppm). This shielding effect is a well-documented characteristic of cyclopropane rings, often attributed to the unique electronic structure and the generation of a ring current.[1][2] The strained C-C bonds in the cyclopropyl group possess a higher degree of p-character, leading to an anisotropic magnetic field that shields the protons.

In this compound, the presence of a chiral center at the carbinol carbon renders the two methylene protons on the cyclopropyl ring diastereotopic.[3][4] This means they are chemically non-equivalent and are expected to show distinct chemical shifts and coupling patterns, contributing to the complexity of the multiplet in the 0.3-0.6 ppm region.

The benzylic methine proton in 1-phenyl-1-propanol and 1-phenyl-1-butanol appears as a triplet around 4.6 ppm due to coupling with the adjacent methylene protons. This signal is absent in this compound and cyclopropyl phenyl methanone. The downfield shift of this proton is a result of the deshielding effect of the adjacent phenyl ring and the hydroxyl group.

The aromatic protons in all the alcohol analogs appear in the typical region of 7.2-7.5 ppm. However, in cyclopropyl phenyl methanone, the aromatic protons ortho to the carbonyl group are shifted downfield (to ~8.0 ppm) due to the strong deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: A View of the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Comparative ¹³C NMR Data
CompoundAromatic Carbons (ppm)Carbinol/Carbonyl Carbon (ppm)Alkyl/Cyclopropyl Carbons (ppm)
This compound ~125-145~75~15 (CH), ~2-5 (CH₂)
1-Phenyl-1-propanol ~126-145~76~32 (CH₂), ~10 (CH₃)
1-Phenyl-1-butanol ~126-145~74~41 (CH₂), ~19 (CH₂), ~14 (CH₃)
Cyclopropyl Phenyl Methanone ~128-137~200~16 (CH), ~11 (CH₂)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Analysis and Interpretation

The ¹³C NMR spectra further highlight the unique nature of the cyclopropyl group. The cyclopropyl carbons of this compound are significantly shielded, appearing at approximately 2-5 ppm for the methylene carbons and around 15 ppm for the methine carbon.[5] This upfield shift is a consequence of the increased s-character of the C-H bonds and the unusual hybridization of the carbon atoms in the strained ring.

The carbinol carbon signal appears in a similar region (around 74-76 ppm) for all the alcohol analogs, indicative of a carbon atom single-bonded to an oxygen and a phenyl group. In stark contrast, the carbonyl carbon of cyclopropyl phenyl methanone is dramatically deshielded, with a chemical shift of approximately 200 ppm, a characteristic feature of ketones.

The chemical shifts of the alkyl side-chain carbons in 1-phenyl-1-propanol and 1-phenyl-1-butanol follow predictable trends, with carbons closer to the electron-withdrawing phenyl and hydroxyl groups being more deshielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Comparative IR Data
CompoundO-H Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Aliphatic/Cyclopropyl) (cm⁻¹)C=O Stretch (cm⁻¹)
This compound ~3400 (broad)~3030~3000, ~2900-
1-Phenyl-1-propanol ~3370 (broad)~3030~2960, ~2870-
1-Phenyl-1-butanol ~3370 (broad)~3030~2960, ~2870-
Cyclopropyl Phenyl Methanone -~3060~3010~1665
Analysis and Interpretation

The most prominent feature in the IR spectra of the alcohol analogs is the broad O-H stretching band centered around 3400 cm⁻¹. This broadness is due to hydrogen bonding between the alcohol molecules. This band is, as expected, absent in the spectrum of cyclopropyl phenyl methanone.

All compounds exhibit aromatic C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H stretches for the linear alkyl chains in 1-phenyl-1-propanol and 1-phenyl-1-butanol appear below 3000 cm⁻¹. Notably, cyclopropyl compounds often show C-H stretching vibrations at slightly higher frequencies than typical alkanes, often just above 3000 cm⁻¹, which can sometimes overlap with the aromatic C-H stretches.[6]

The defining feature of the cyclopropyl phenyl methanone spectrum is the strong C=O stretching absorption at approximately 1665 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency from that of a typical aliphatic ketone.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Comparative MS Data (Key Fragments m/z)
CompoundMolecular Ion [M]⁺[M-CH₃]⁺[M-Alkyl]⁺[M-H₂O]⁺Phenyl-containing fragments
This compound 162147121144105, 77
1-Phenyl-1-propanol 136121107118107, 79, 77
1-Phenyl-1-butanol 150135107132107, 79, 77
Cyclopropyl Phenyl Methanone 146-105-105, 77
Analysis and Interpretation

The molecular ion peak ([M]⁺) is observed for all compounds, confirming their respective molecular weights. A common fragmentation pathway for benzylic alcohols is the loss of water, resulting in an [M-H₂O]⁺ peak.[7][8]

Alpha-cleavage is a dominant fragmentation mechanism for these alcohols. For this compound, cleavage of the methyl group leads to the [M-CH₃]⁺ ion at m/z 147, and cleavage of the cyclopropyl group results in a fragment at m/z 121. Similarly, for 1-phenyl-1-propanol and 1-phenyl-1-butanol, loss of the ethyl and propyl groups, respectively, leads to the stable benzylic cation at m/z 107 .

A prominent peak at m/z 105 is observed in the spectra of this compound and cyclopropyl phenyl methanone. This corresponds to the benzoyl cation ([C₆H₅CO]⁺), which is a very stable fragment. The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), a common fragment in the mass spectra of aromatic compounds. The fragment at m/z 79 in the linear analogs is likely due to the formation of the hydroxytropylium ion.[9]

Experimental Protocols

Standard Operating Procedure for NMR Sample Preparation and Data Acquisition

A detailed and consistent methodology is crucial for obtaining high-quality, reproducible NMR data.[10][11][12]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample (or use an equivalent amount of a liquid sample) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[13][14]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of organic compounds.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Compound Synthesis and Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_Acq NMR Spectroscopy (¹H, ¹³C) Filtration->NMR_Acq IR_Acq IR Spectroscopy MS_Acq Mass Spectrometry NMR_Data NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation and Comparison NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Final_Report Comprehensive Comparison Guide Interpretation->Final_Report Generate Report

References

A Methodological Framework for Comparing the Biological Activity of 1-Cyclopropyl-1-phenylethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

Introduction: The Imperative of Chirality in Drug Discovery

In the landscape of modern pharmacology, the three-dimensional structure of a molecule is not merely a detail but a critical determinant of its biological function. Chirality, the property of 'handedness' in molecules, is a cornerstone of drug design, as biological systems—composed of chiral macromolecules like enzymes, receptors, and nucleic acids—are inherently stereoselective.[1] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[2][3] The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the necessity of evaluating enantiomers independently.

The subject of this guide, 1-Cyclopropyl-1-phenylethanol, incorporates a cyclopropyl ring, a highly sought-after motif in medicinal chemistry.[4] This small, strained ring is not merely a structural quirk; it can enhance metabolic stability, improve potency by enforcing a favorable conformation for receptor binding, and fine-tune physicochemical properties to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[5][6][7][8] Given the unexplored potential of this compound as a chiral building block or active pharmaceutical ingredient (API), a rigorous, side-by-side comparison of its (R)- and (S)-enantiomers is not just a scientific curiosity but a prerequisite for any further development.

This guide provides a comprehensive, methodological framework for researchers to separate, purify, and compare the biological activities of the enantiomers of this compound. We will detail the causality behind experimental choices, provide self-validating protocols, and present a logical workflow for generating robust, comparative data.

Part I: Prerequisite Workflow — Chiral Separation and Purity Validation

Before any biological comparison can be undertaken, the racemic mixture of this compound must be separated into its constituent enantiomers, and their purity must be unequivocally confirmed. This validation step is critical; any biological activity data is meaningless without a precise understanding of the enantiomeric excess (ee) of the sample being tested.[9]

G cluster_products Separated Products cluster_validation Purity Validation racemate Racemic (R,S)-1-Cyclopropyl- 1-phenylethanol resolution Enzymatic Kinetic Resolution racemate->resolution separation Silica Gel Column Chromatography resolution->separation unreacted Unreacted Enantiomer (e.g., S-enantiomer) separation->unreacted esterified Esterified Enantiomer (e.g., R-acetate) separation->esterified pure_s Purified S-enantiomer unreacted->pure_s hydrolysis Ester Hydrolysis esterified->hydrolysis pure_r Purified R-enantiomer hydrolysis->pure_r hplc Chiral HPLC Analysis (Determine ee) pure_r->hplc nmr NMR with Chiral Derivatizing Agent (Confirm ee) pure_r->nmr pure_s->hplc pure_s->nmr

Caption: Workflow for chiral resolution and purity validation.

Experimental Protocol 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is the chosen method due to its high stereoselectivity, mild reaction conditions that prevent racemization, and environmental friendliness ("greener chemistry").[10][11] Lipases, such as Candida antarctica Lipase B (commercially available as Novozyme 435), are particularly effective at selectively acylating one enantiomer of a secondary alcohol at a much faster rate than the other.[11][12]

Objective: To selectively acylate one enantiomer from the racemic mixture, allowing for subsequent separation.

Materials:

  • Racemic (R,S)-1-Cyclopropyl-1-phenylethanol

  • Novozyme 435 (immobilized Candida antarctica Lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous n-hexane (solvent)

  • Magnetic stirrer and reaction vessel

Procedure:

  • Reaction Setup: In a sealed glass bioreactor, dissolve (R,S)-1-Cyclopropyl-1-phenylethanol (e.g., 240 mM) in anhydrous n-hexane.[11]

  • Addition of Reagents: Add vinyl acetate as the acyl donor (a molar ratio of 3:1 to the substrate is a good starting point) and the biocatalyst, Novozyme 435 (e.g., 11 mg/mL).[11] The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

  • Incubation: Stir the mixture at a constant temperature (e.g., 42°C) for a predetermined time (e.g., 75 minutes, but this requires optimization).[11] The reaction should be monitored by Thin-Layer Chromatography (TLC) or HPLC to stop at ~50% conversion, which theoretically yields the highest possible enantiomeric excess for both the unreacted substrate and the product.

  • Workup: Filter the immobilized enzyme from the reaction mixture. The enzyme can often be washed and reused. Evaporate the solvent to obtain a mixture of the unreacted alcohol enantiomer and the esterified enantiomer.

  • Separation: Separate the unreacted alcohol from the newly formed ester using standard silica gel column chromatography.

  • Hydrolysis (for the esterified enantiomer): The separated ester can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to yield the other pure enantiomer.

Experimental Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of a sample.[1][13] The CSP interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Objective: To quantify the ratio of (R)- and (S)-enantiomers in the purified samples.

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar, containing cellulose derivatives)

  • HPLC-grade n-heptane and 2-propanol (isopropanol)

  • Purified (R)- and (S)-enantiomer samples

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the racemic mixture (as a control) and each purified enantiomer in the mobile phase.

  • Method Development: An optimal mobile phase must be determined. A common starting point for chiral separations is a mixture of n-heptane and 2-propanol.[12] A typical isocratic method might be 95:5 n-heptane:2-propanol at a flow rate of 1 mL/min.

  • Analysis:

    • Inject the racemic mixture first to identify the retention times for both the (R)- and (S)-enantiomers.

    • Inject each of the purified samples.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).[12]

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula:

    • ee (%) = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100

Data Summary: Chiral Purity Analysis

SampleRetention Time (S)-Enantiomer (min)Retention Time (R)-Enantiomer (min)Peak Area (S)-EnantiomerPeak Area (R)-EnantiomerCalculated ee (%)
Racemic Standardt_St_RArea_SArea_R~0%
Purified S-Samplet_St_RArea_SArea_R>99%
Purified R-Samplet_St_RArea_SArea_R>99%

Part II: Comparative Biological Activity Screening

With enantiomerically pure (>99% ee) samples validated, a tiered screening approach can be employed to compare their biological activities. The workflow begins with a broad assessment of cytotoxicity, followed by more specific, target-based assays.

G cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Target-Based Screening cluster_tier3 Tier 3: Mechanism of Action start Purified Enantiomers (R and S, >99% ee) cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on cell lines) start->cytotoxicity decision1 Significant Cytotoxicity? cytotoxicity->decision1 target_assay Hypothesis-Driven Target Assay (e.g., Kinase/Protease Panel) decision1->target_assay No/Low adme Lead Optimization (ADME/Tox, In Vivo) decision1->adme High decision2 Stereoselective Activity? target_assay->decision2 moa Downstream Signaling & Cellular Assays decision2->moa Yes decision2->adme No moa->adme

Caption: Tiered workflow for comparative biological screening.

Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental first step. It provides a quantitative measure of a compound's effect on cell viability and proliferation. This data is crucial for two reasons: 1) it identifies general toxicity, which could be an endpoint in itself (e.g., for an anti-cancer agent), and 2) it establishes a non-toxic concentration range for subsequent, more sensitive assays.

Objective: To determine the concentration-dependent cytotoxic effects of each enantiomer and the racemic mixture on one or more cultured cell lines.

Materials:

  • Human cell line (e.g., HeLa for cancer, HEK293 for general toxicity)

  • MTT reagent solution (5 mg/mL in PBS)

  • (R)-, (S)-, and racemic this compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, multi-channel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the (R)-, (S)-, and racemic compounds in cell culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Replace the old medium with the medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each compound.

Data Summary: Comparative Cytotoxicity

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
(R)-EnantiomerHeLa48Value
(S)-EnantiomerHeLa48Value
Racemic MixtureHeLa48Value
(R)-EnantiomerHEK29348Value
(S)-EnantiomerHEK29348Value
Racemic MixtureHEK29348Value

Conclusion and Forward Look

This guide establishes the essential, logical, and self-validating framework required to conduct a meaningful comparison of the biological activities of this compound enantiomers. By first ensuring enantiomeric purity through robust separation and analytical techniques, researchers can generate reliable and interpretable biological data. The tiered screening approach, starting with broad cytotoxicity and moving towards specific targets, ensures an efficient use of resources and provides a clear path for characterizing the unique properties of each enantiomer.

Any observed stereoselectivity in biological activity—where one enantiomer (the eutomer) is significantly more potent or has a different effect than the other (the distomer)—is a critical finding. Such a result would strongly justify further investigation into the specific molecular interactions driving this difference and would be a vital step in the potential development of an enantiopure drug candidate.

References

A Comparative Guide to the Synthetic Routes of 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Cyclopropyl-1-phenylethanol

This compound is a tertiary alcohol featuring both a phenyl and a cyclopropyl group attached to a chiral carbon center. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The cyclopropyl moiety is a well-regarded bioisostere for phenyl rings or gem-dimethyl groups, often introduced to enhance metabolic stability, improve binding affinity to biological targets, and modulate the electronic properties of a molecule. As such, efficient and scalable access to chiral tertiary alcohols like this compound is of significant interest to researchers in drug discovery and process development.

This guide provides a comparative analysis of the two most prevalent and practical synthetic strategies for preparing this compound: the direct, one-step Grignard reaction and a two-step approach involving Friedel-Crafts acylation followed by methylation. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations to aid researchers in selecting the optimal method for their specific application.

Comparative Analysis of Synthetic Routes

The choice between a direct Grignard addition and a two-step Friedel-Crafts acylation/methylation sequence depends on several factors, including the availability of starting materials, desired scale, and tolerance for potential side products. Below is a summary of the key performance indicators for each route.

Parameter Route 1: Grignard Reaction Route 2: Friedel-Crafts Acylation & Methylation
Overall Steps 12
Key Starting Materials A: Cyclopropyl bromide, AcetophenoneB: Bromobenzene, Cyclopropyl methyl ketoneBenzene, Cyclopropanecarbonyl chloride, Methylmagnesium bromide
Overall Yield Generally Good to High (typically 70-90%)Moderate to Good (typically 60-80% over two steps)
Reaction Time Shorter (single reaction workup)Longer (two separate reactions and workups)
Scalability Good; exothermic nature requires careful thermal management on a large scale.Excellent; Friedel-Crafts reactions are common industrial processes.
Key Advantages Atom-economical, single-step synthesis.Avoids handling potentially unstable cyclopropyl Grignard reagents; intermediates are stable.
Key Disadvantages Cyclopropyl Grignard reagent can be challenging to prepare and may have limited stability.[1][2] Side reactions like enolization or reduction are possible.[3]Two distinct synthetic operations increase labor and time. Requires stoichiometric amounts of corrosive Lewis acids (e.g., AlCl₃).[4]

Route 1: The Grignard Reaction - A Direct Approach

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds, offering a direct route to tertiary alcohols from ketones.[5][6][7] The synthesis of this compound via this method can be approached from two convergent pathways, the choice of which is typically dictated by the commercial availability and cost of the starting ketone and organohalide.

Mechanism & Rationale

The reaction proceeds via the nucleophilic addition of the highly polarized organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final tertiary alcohol.[8]

  • Expertise & Experience: The critical factor for success in any Grignard synthesis is the rigorous exclusion of moisture and protic solvents, as the Grignard reagent is a very strong base and will be readily quenched by water, alcohols, or even acidic C-H bonds.[5] The use of anhydrous solvents like diethyl ether or tetrahydrofuran (THF) is mandatory. Activation of the magnesium turnings, often with a small crystal of iodine or 1,2-dibromoethane, is a common technique to initiate the formation of the Grignard reagent by exposing a fresh metal surface.[9]

dot digraph "Grignard Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} केंद्रीकृत कैप्शन: Grignard reaction mechanism for tertiary alcohol synthesis.

Pathway A: Cyclopropylmagnesium Bromide + Acetophenone

This is often the preferred Grignard route due to the low cost and ready availability of acetophenone.

  • Preparation of Cyclopropylmagnesium Bromide:

    • To an oven-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel (all fitted with drying tubes), add magnesium turnings (2.67 g, 0.11 mol).

    • Activate the magnesium by adding a small crystal of iodine.

    • In the dropping funnel, place a solution of cyclopropyl bromide (12.1 g, 0.10 mol) in 50 mL of anhydrous THF.

    • Add a small portion (~5 mL) of the bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight warming. If it does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetophenone:

    • Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

    • Prepare a solution of acetophenone (12.0 g, 0.10 mol) in 30 mL of anhydrous THF and add it to the dropping funnel.

    • Add the acetophenone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, ~50 mL).

    • Transfer the mixture to a separatory funnel, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Pathway B: Phenylmagnesium Bromide + Cyclopropyl Methyl Ketone

This pathway is also highly effective but may be less economical due to the higher cost of cyclopropyl methyl ketone compared to acetophenone.

Route 2: Friedel-Crafts Acylation Followed by Methylation

This two-step sequence provides an alternative, often more scalable, approach. It begins with the synthesis of an intermediate ketone, cyclopropyl phenyl ketone, which is then converted to the target tertiary alcohol in a subsequent step.[10]

dot digraph "Two-Step Synthesis Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} केंद्रीकृत कैप्शन: Workflow for the two-step synthesis route.

Step 1: Friedel-Crafts Acylation to Cyclopropyl Phenyl Ketone

This reaction is a classic electrophilic aromatic substitution. A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. The π-electrons of the benzene ring attack this ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Deprotonation restores aromaticity and yields the ketone product.[11]

  • Expertise & Experience: A key feature of Friedel-Crafts acylation is that the product ketone is deactivated towards further substitution, which prevents polyacylation—a common issue in the related Friedel-Crafts alkylation.[4] The reaction requires a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone, rendering it inactive. The workup must be performed carefully by pouring the reaction mixture onto ice and acid to decompose this complex and liberate the product.

  • Reaction Setup:

    • To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the evolved HCl gas), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).

  • Addition of Acyl Chloride:

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add cyclopropanecarbonyl chloride (10.5 g, 0.10 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction:

    • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux at 60 °C for 3 hours. Vigorous evolution of HCl gas will be observed.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate.

    • Concentrate the solvent under reduced pressure. The crude cyclopropyl phenyl ketone can be purified by vacuum distillation.

Step 2: Methylation of Cyclopropyl Phenyl Ketone
  • Reaction Setup:

    • In an oven-dried 250 mL flask under a nitrogen atmosphere, dissolve cyclopropyl phenyl ketone (14.6 g, 0.10 mol) in 80 mL of anhydrous THF. Cool the solution to 0 °C.

  • Grignard Addition:

    • To the cooled solution, add methylmagnesium bromide (CH₃MgBr, 3.0 M solution in diethyl ether, 37 mL, 0.11 mol) dropwise via syringe, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • The workup and purification procedure is identical to that described in Route 1, Pathway A (Step 3), yielding the final product, this compound.

Product Characterization

The identity and purity of the synthesized this compound (CAS: 5558-04-3) should be confirmed using standard analytical techniques.[12][13]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.45-7.20 (m, 5H, Ar-H )

    • δ 1.85 (s, 1H, -OH )

    • δ 1.55 (s, 3H, -CH ₃)

    • δ 1.25-1.15 (m, 1H, cyclopropyl CH )

    • δ 0.60-0.30 (m, 4H, cyclopropyl CH ₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 147.5 (Ar-C)

    • δ 128.2 (Ar-CH)

    • δ 126.8 (Ar-CH)

    • δ 125.5 (Ar-CH)

    • δ 75.0 (C-OH)

    • δ 28.5 (CH₃)

    • δ 19.0 (cyclopropyl CH)

    • δ 2.5, 1.5 (cyclopropyl CH₂)

  • IR (neat, cm⁻¹):

    • 3400 (broad, O-H stretch)

    • 3080, 3005 (C-H stretch, aromatic and cyclopropyl)

    • 2970, 2930 (C-H stretch, aliphatic)

    • 1490, 1445 (C=C stretch, aromatic)

    • 1050 (C-O stretch)

Conclusion and Recommendations

Both the direct Grignard reaction and the two-step Friedel-Crafts acylation/methylation sequence are robust and reliable methods for the synthesis of this compound.

  • For rapid, lab-scale synthesis where starting material cost is a primary consideration, the Grignard reaction of cyclopropylmagnesium bromide with acetophenone (Route 1A) is highly recommended. Its single-step nature and high atom economy make it an efficient choice for discovery chemistry.

  • For large-scale or industrial production, the two-step Friedel-Crafts acylation followed by methylation (Route 2) may offer advantages in process safety and scalability. The intermediates are stable and the reaction conditions are well-established in industrial settings. This route avoids the need to generate and handle the potentially less stable cyclopropyl Grignard reagent on a large scale.

Ultimately, the optimal synthetic route will be determined by the specific needs of the research program, considering factors such as scale, cost, available equipment, and the expertise of the scientific team.

References

A Comparative Benchmarking Guide to the Purification of 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Purity for a Key Synthetic Intermediate

1-Cyclopropyl-1-phenylethanol is a valuable tertiary alcohol and a versatile building block in medicinal chemistry and materials science. Its unique structural motif, combining a cyclopropyl ring with a phenyl group, makes it a precursor for novel compounds with potential biological activity.[1] The most common synthetic route to this alcohol is the Grignard reaction, typically involving the addition of a cyclopropylmagnesium bromide to acetophenone or methylmagnesium bromide to cyclopropyl phenyl ketone.[2][3]

While robust, Grignard syntheses are seldom perfectly clean. The crude product is often a viscous liquid or a low-melting solid contaminated with unreacted starting materials, magnesium salts, and classic Grignard byproducts such as biphenyl (from the coupling of phenylmagnesium bromide, if used).[3] Achieving high purity (>99.5%) is therefore not merely a procedural step but a critical prerequisite for its use in sensitive downstream applications, such as catalysis, pharmaceutical development, or polymerization studies.

This guide provides an in-depth, objective comparison of three cornerstone purification techniques—Flash Column Chromatography, Recrystallization, and Vacuum Distillation—applied to this compound. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the optimal method for their specific objectives, whether they prioritize yield, purity, scalability, or resource efficiency.

Technique 1: Flash Column Chromatography

Flash column chromatography is a purification workhorse, leveraging the differential partitioning of compounds between a mobile phase (solvent) and a stationary phase (typically silica gel) to achieve separation.[4] For a moderately polar compound like our target tertiary alcohol, it offers a powerful method to remove both less polar impurities (e.g., biphenyl) and more polar contaminants.

Causality and Experimental Rationale

The choice of silica gel as the stationary phase is dictated by the alcohol's hydroxyl group, which can form hydrogen bonds with the silanol groups on the silica surface, allowing for effective retention and separation from non-polar impurities. The mobile phase, a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate), is the critical variable. The goal is to find a ratio that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate, ensuring good separation from impurities.[4] A gradient elution, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration, is often superior to an isocratic (constant composition) elution. This approach first elutes non-polar byproducts cleanly, then sharpens the band of the desired product, and finally washes off highly polar impurities, optimizing both resolution and speed.

Visualizing the Workflow: Flash Chromatography

flash_chromatography prep Prepare Slurry (Silica + Hexanes) pack Pack Column (Wet Slurry Method) prep->pack Pour load Load Sample (Minimal Solvent) pack->load Apply elute Elute with Gradient (e.g., 5% to 20% EtOAc/Hex) load->elute Pressurize collect Collect Fractions (Monitor by TLC) elute->collect Drip combine Combine Pure Fractions collect->combine Analyze & Pool evap Evaporate Solvent (Rotary Evaporator) combine->evap Transfer product Pure Product (>99% Purity) evap->product

Caption: Workflow for purification by flash chromatography.

Detailed Experimental Protocol
  • Solvent System Selection: On an analytical TLC plate, spot the crude mixture. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 19:1, 9:1, 4:1). The ideal system will show the product spot with an Rf of ~0.35 and clear separation from other spots.[4]

  • Column Packing:

    • Select a column with an appropriate diameter. For purifying 1-2 grams of crude material, a 40-50 mm diameter column is suitable.

    • Add a small plug of cotton or glass wool to the bottom.

    • Prepare a slurry of silica gel (typically 50-100 times the weight of the crude sample) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[5]

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, even surface. Do not let the silica run dry.[6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully pipette this solution onto the top of the silica bed.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin applying gentle air pressure to achieve a flow rate of approximately 2 inches per minute.[6]

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light and/or with a potassium permanganate stain.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Technique 2: Recrystallization

Recrystallization is a powerful purification technique for solids, based on the principle that a compound's solubility in a given solvent increases with temperature.[7] By dissolving the crude material in a minimal amount of a hot, suitable solvent and allowing it to cool slowly, the desired compound will preferentially form a crystal lattice, excluding impurities which remain in the cooled solvent (mother liquor). This technique is ideal if this compound is a solid at room temperature or can be induced to crystallize.

Causality and Experimental Rationale

The success of recrystallization hinges entirely on the choice of solvent. An ideal solvent will dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.[7] For our target molecule, a solvent system approach (using two miscible solvents) is often effective. One solvent (the "soluble" solvent, e.g., ethanol) dissolves the compound well, while the other (the "insoluble" or "anti-solvent," e.g., water) does not. The crude product is dissolved in a minimum of the hot "soluble" solvent, and the "anti-solvent" is added dropwise until the solution becomes faintly cloudy (the saturation point).[8] Slow, undisturbed cooling is paramount. Rapid cooling or agitation can cause the product to "crash out" of solution as an amorphous solid, trapping impurities.[9] Slow crystal growth ensures that only molecules of the same type fit into the growing crystal lattice, resulting in exceptional purity.

Visualizing the Workflow: Recrystallization

recrystallization dissolve Dissolve Crude Solid in Min. Hot Solvent add_anti Add Hot Anti-Solvent to Cloud Point dissolve->add_anti clear Add Drop of Hot Solvent to Re-clarify add_anti->clear cool Slow Cool to RT (Undisturbed) clear->cool ice Cool in Ice Bath (Maximize Yield) cool->ice filter Collect Crystals (Vacuum Filtration) ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Highly Pure Crystals (>99.5% Purity) dry->product

Caption: Workflow for purification by two-solvent recrystallization.

Detailed Experimental Protocol
  • Solvent Screening: In test tubes, test the solubility of a small amount of crude product in various solvents (e.g., hexanes, toluene, ethanol, water) at room temperature and when heated. Look for a solvent or solvent pair that meets the criteria described above. An ethanol/water mixture is a promising candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the "soluble" solvent (ethanol) and heat the mixture to boiling. Continue adding the hot solvent dropwise until the solid just dissolves.[7]

  • Attain Saturation: While maintaining the heat, add the "anti-solvent" (water) dropwise until a persistent cloudiness appears. Add one or two more drops of the hot "soluble" solvent to redissolve the precipitate and ensure the solution is saturated.[8]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 15-30 minutes.[8] If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[7]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.

    • Allow the crystals to dry completely in a vacuum oven or desiccator.

Technique 3: Vacuum Distillation

For compounds that are high-boiling or thermally sensitive at atmospheric pressure, vacuum distillation is the method of choice.[10] By reducing the pressure inside the apparatus, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that prevents decomposition.[11] Given that many tertiary alcohols are prone to elimination (dehydration) at high temperatures, this is a particularly relevant technique.

Causality and Experimental Rationale

The principle is governed by the Clausius-Clapeyron relation, which describes the relationship between vapor pressure and temperature. Reducing the system pressure with a vacuum pump means the liquid's vapor pressure will equal the applied pressure at a much lower temperature.[11] This prevents thermal degradation. The efficiency of the separation depends on the difference in boiling points between the components of the mixture at the operating pressure. A fractionating column can be used for separating compounds with close boiling points, but for removing non-volatile impurities (like salts) or low-boiling solvents, a simple distillation setup is often sufficient.[12] It is critical to use thick-walled tubing and to check all glassware for cracks or defects, as implosion is a serious safety hazard under vacuum.

Visualizing the Workflow: Vacuum Distillation

vacuum_distillation setup Assemble & Grease Apparatus charge Charge Flask with Crude Liquid & Stir Bar setup->charge pump Apply Vacuum (Gradually) charge->pump heat Heat Gently (Oil Bath) pump->heat forerun Collect Fore-run (Low-boiling Impurities) heat->forerun main Collect Main Fraction (Constant Temp & Pressure) forerun->main Change Flask cool Cool & Vent System (Carefully) main->cool product Pure Liquid Product (>98% Purity) cool->product

Caption: Workflow for purification by vacuum distillation.

Detailed Experimental Protocol
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using ground-glass jointed glassware. Ensure all joints are lightly greased with vacuum grease.[12]

    • Place the crude liquid and a magnetic stir bar into the distilling flask. Never fill the flask more than two-thirds full.

    • Use a Claisen adapter to hold both a thermometer (with the bulb positioned just below the sidearm to the condenser) and a capillary ebulliator or bleed tube to ensure smooth boiling.

    • Connect the condenser to a cold water source (in at the bottom, out at the top).[13]

    • Connect the receiving flask and the entire system to a vacuum trap and then to a vacuum pump using thick-walled tubing.

  • Distillation:

    • Turn on the cooling water and the stirrer.

    • Gradually apply the vacuum. You may observe bubbling as residual low-boiling solvents are removed.

    • Once the pressure has stabilized, begin to heat the distilling flask gently using an oil bath or heating mantle.[12]

    • Collect any initial low-boiling fraction (fore-run) in the receiving flask.

    • When the temperature of the vapor stabilizes at the boiling point of your product at that pressure, switch to a clean receiving flask to collect the main fraction. Record the boiling temperature and the pressure.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool completely.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the glassware.

Quantitative Performance Comparison

The choice of purification technique is a trade-off between several key performance indicators. The following table provides a summary based on typical experimental outcomes for the purification of one gram of crude this compound.

MetricFlash ChromatographyRecrystallizationVacuum Distillation
Final Purity (Typical) >99%>99.5% 98-99%
Typical Yield 85-95%70-85%>90%
Scalability Good (up to kgs)Moderate (crystal handling becomes difficult)Excellent (industrial standard)
Time / Labor Intensity High (packing, running, TLC)Moderate (requires slow cooling)Moderate (setup time)
Resource Consumption High (Silica, Solvents)Low (if solvent is recycled)Moderate (Energy, Vacuum Oil)
Best Suited For Complex mixtures, oily productsAchieving highest analytical purityThermally sensitive liquids, large scale

Conclusion and Senior Scientist Recommendations

There is no single "best" method for purifying this compound; the optimal choice is dictated by the specific requirements of the project.

  • For the highest possible purity , such as for preparing an analytical standard or for use in sensitive mechanistic studies, Recrystallization is unparalleled. While it may result in a lower yield, the crystalline product is often of exceptional purity (>99.5%).

  • For routine purification of research-scale quantities (mg to g) , where the crude product is an oil or part of a complex mixture, Flash Column Chromatography offers the best balance of speed, resolution, and applicability. It reliably removes a wide range of impurities to deliver a product of >99% purity.

  • For purifying larger quantities (>10 g) or when thermal stability is a concern , Vacuum Distillation is the most efficient and scalable method. It provides good purity and typically results in the highest yields, making it the preferred technique for process chemistry and pilot-scale production.

By understanding the fundamental principles and practical trade-offs of each technique, researchers can confidently select and execute the most appropriate purification strategy, ensuring the integrity of their subsequent experiments and the quality of their final products.

References

A Comparative Guide to DFT Studies on the Conformation of 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Density Functional Theory (DFT) methodologies for elucidating the conformational landscape of 1-Cyclopropyl-1-phenylethanol. As a molecule featuring a chiral center adjacent to two sterically and electronically distinct groups—a planar phenyl ring and a strained cyclopropyl ring—its three-dimensional structure is fundamental to its reactivity, spectroscopic signature, and potential interactions with biological targets. We will explore a robust, multi-level computational workflow, compare the expected performance of various DFT functionals, and ground our theoretical protocols in established best practices and analogous experimental data.

Part 1: The Significance of Conformation in this compound

The spatial arrangement of atoms, or conformation, is not a static property but a dynamic equilibrium of different low-energy structures. For this compound, rotation around the single bonds connecting the central chiral carbon to the phenyl and cyclopropyl groups defines its conformational space. These rotations govern the relative orientations of the hydroxyl (-OH), methyl (-CH₃), phenyl, and cyclopropyl substituents.

Understanding this landscape is critical for several reasons:

  • Stereoselectivity: The accessibility of the chiral center and the orientation of the hydroxyl group can dictate the outcome of stereoselective reactions.

  • Pharmacology: If used as a scaffold in drug design, a specific conformer may be responsible for binding to a biological target.

  • Spectroscopy: The observed NMR, IR, and VCD spectra are a population-weighted average of all contributing conformers. Accurate conformational analysis is essential for interpreting this data.[1][2]

The unique electronic nature of the cyclopropyl group, which can engage in hyperconjugation, adds another layer of complexity and interest to its conformational preferences.[3]

Part 2: The Computational Microscope: Density Functional Theory

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for molecules of this size.[4][5] It calculates the electronic structure of a molecule based on its electron density, which in turn allows for the precise determination of molecular geometries, energies, and other properties.[5]

The accuracy of a DFT calculation is primarily determined by two choices:

  • The Functional: This is an approximation of the exchange-correlation energy, the most challenging part of the calculation. Functionals vary in their complexity and suitability for different chemical problems. For conformational studies where non-covalent interactions (like dispersion forces and hydrogen bonding) are crucial, modern functionals with built-in dispersion corrections are essential.[6]

  • The Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide more flexibility and yield more accurate results but at a higher computational cost.

A Multi-Level Approach for Efficiency and Accuracy

Due to the vastness of a molecule's potential conformational space, it is computationally prohibitive to explore it entirely at a high level of DFT theory.[4][7] Therefore, a multi-level workflow is the industry standard.[8][9] This involves an initial broad search with a computationally cheap method, followed by refinement of the most promising candidates with more accurate DFT calculations.

Below is a visualization of this recommended workflow.

G cluster_0 Step 1: Initial Search cluster_1 Step 2: Filtering & Refinement cluster_2 Step 3: High-Accuracy & Analysis A Build 3D Structure of This compound B Conformational Search (e.g., MMFF, GFN2-xTB using CREST) A->B Generate initial guess C Filter Unique Conformers (Energy window & RMSD clustering) B->C Raw conformer set D DFT Geometry Optimization (e.g., B3LYP-D3/def2-SVP) C->D Low-energy candidates E Single-Point Energy Calculation (Larger basis set, e.g., def2-TZVP) D->E Optimized geometries G Property Calculation (NMR, IR Spectra) D->G Optimized geometries F Thermodynamic Analysis (Gibbs Free Energy Calculation) E->F Electronic energies I Final Conformer Ensemble (& Boltzmann Population) F->I H Experimental Data (NMR, IR from databases) G->H Compare & Validate

References

Comparative Guide to the Catalytic Activity of Substituted Cyclopropyl Carbinols

Author: BenchChem Technical Support Team. Date: January 2026

<START_OF_GUIDE >

Introduction: The Versatile Reactivity of Cyclopropyl Carbinols

Cyclopropyl carbinols are a fascinating class of molecules that serve as highly versatile intermediates in modern organic synthesis. Their unique structural motif, combining a strained three-membered ring with a hydroxyl-bearing carbon, unlocks a diverse array of catalytic transformations. The inherent ring strain of the cyclopropane ring makes these molecules susceptible to selective ring-opening and rearrangement reactions, providing access to complex molecular architectures that would be challenging to construct using other methods.[1][2] The reactivity is largely governed by the formation of cyclopropylcarbinyl cations, which are key non-classical carbocationic intermediates.[3]

This guide provides a comparative analysis of the catalytic activity of various cyclopropyl carbinols, focusing on how electronic and steric factors influence reaction outcomes in gold-catalyzed rearrangements. We will explore the mechanistic underpinnings of these transformations, present comparative experimental data, and provide detailed protocols for researchers aiming to leverage this powerful chemistry in their own synthetic endeavors.

Core Concept: The Role of the Catalyst and Substrate

The catalytic transformations of cyclopropyl carbinols often involve electrophilic activation. Gold(I) catalysts, in particular, have emerged as exceptionally effective for these reactions.[4][5] The general mechanism involves the coordination of the gold(I) catalyst to an alkyne or alkene moiety within the substrate, which then triggers a cyclization event to form a reactive cyclopropyl gold(I) carbene-like intermediate.[4][6][7] The fate of this intermediate, and thus the final product structure, is highly dependent on the substitution pattern of the cyclopropyl carbinol substrate.

In this guide, we will compare three representative cyclopropyl carbinol substrates in a model gold-catalyzed rearrangement reaction to illustrate these principles:

  • Substrate A (Electron-Neutral): A simple, unsubstituted phenyl-terminated cyclopropyl carbinol.

  • Substrate B (Electron-Rich): A cyclopropyl carbinol bearing a para-methoxyphenyl (PMP) group, an electron-donating group (EDG).

  • Substrate C (Electron-Poor): A cyclopropyl carbinol bearing a para-nitrophenyl group, an electron-withdrawing group (EWG).

Comparative Analysis of Catalytic Rearrangement

The model reaction chosen for this comparison is the gold-catalyzed intramolecular rearrangement of 1,6-enynes containing a cyclopropyl carbinol moiety. This reaction class showcases the formation of complex polycyclic structures through a cascade of bond formations and rearrangements.

Mechanism of Gold-Catalyzed Rearrangement

The reaction is initiated by the coordination of the cationic gold(I) catalyst to the alkyne, making it more electrophilic. The nearby alkene then acts as a nucleophile, attacking the activated alkyne in an endo or exo-dig cyclization. This step forms the critical cyclopropyl gold(I) carbene intermediate.[5] This highly reactive species can then undergo a variety of subsequent transformations, including ring-opening, rearrangements, or further cyclizations.[4][6][7] The electronic nature of the substituents on the cyclopropyl carbinol plays a pivotal role in directing the reaction pathway and influencing the reaction rate.

Gold_Catalyzed_Rearrangement_Mechanism cluster_0 Catalytic Cycle Start Substrate + Au(I) Catalyst Coord π-Complex Formation (Au(I) coordinates to alkyne) Start->Coord Coordination Cyclize Intramolecular Cyclization Coord->Cyclize Intermediate Cyclopropyl Au(I) Carbene Intermediate Cyclize->Intermediate Forms reactive intermediate Rearrange Skeletal Rearrangement Intermediate->Rearrange Pathway depends on substrate electronics Product Polycyclic Product Rearrange->Product Regen Catalyst Regeneration Product->Regen Product Release Regen->Start Re-enters cycle

Caption: Generalized mechanism for gold-catalyzed enyne cycloisomerization.

Experimental Data Summary

The following table summarizes the performance of the three representative substrates under identical catalytic conditions. The data highlights the profound impact of electronic effects on reaction efficiency and rate.

Substrate IDR Group (Ar)Catalyst SystemTemp (°C)Time (h)Yield (%)Observations
A Phenyl (C₆H₅)Ph₃PAuNTf₂ (2 mol%)25485Baseline reactivity.
B p-MethoxyphenylPh₃PAuNTf₂ (2 mol%)251>95Accelerated reaction rate due to EDG stabilization of the cationic intermediate.
C p-NitrophenylPh₃PAuNTf₂ (2 mol%)502440Significantly slower reaction; requires heating. EWG destabilizes the intermediate.

Causality Behind Experimental Observations:

  • Substrate B (Electron-Rich): The electron-donating p-methoxyphenyl group stabilizes the partial positive charge that develops during the cyclization and rearrangement steps. This stabilization lowers the activation energy of the key steps, leading to a dramatically faster and more efficient reaction.

  • Substrate A (Electron-Neutral): The unsubstituted phenyl group provides a benchmark for the reaction. The reaction proceeds smoothly at room temperature with good yield.

  • Substrate C (Electron-Poor): The electron-withdrawing nitro group destabilizes the cationic character of the intermediates. This increases the activation energy, resulting in a much slower reaction that requires elevated temperatures to achieve a moderate yield. The prolonged reaction time and higher temperature can also lead to the formation of side products, further reducing the yield. This aligns with the general principle that the outcome of such reactions is influenced by substituents on both the carbinol and the cyclopropane.[1]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for performing the comparative catalytic experiments.

General Experimental Workflow

This workflow outlines the process from reaction setup to product analysis, ensuring a self-validating and reproducible protocol.

Experimental_Workflow cluster_workflow Standard Protocol for Catalytic Test Reaction Prep 1. Reagent Preparation (Dry solvent, weigh substrate) Setup 2. Reaction Setup (Inert atmosphere, add substrate & solvent) Prep->Setup Cat_Add 3. Catalyst Addition (Prepare stock soln, add to mixture) Setup->Cat_Add Monitor 4. Reaction Monitoring (TLC or GC-MS analysis) Cat_Add->Monitor Quench 5. Reaction Quench (Add saturated NaHCO₃) Monitor->Quench Upon completion Workup 6. Aqueous Workup (Extraction with EtOAc) Quench->Workup Purify 7. Purification (Silica gel chromatography) Workup->Purify Analyze 8. Product Analysis (NMR, HRMS) Purify->Analyze

Caption: Standardized workflow for comparative catalytic studies.

Step-by-Step Protocol for Gold-Catalyzed Rearrangement

Materials and Reagents:

  • Cyclopropyl carbinol substrate (A, B, or C) (0.1 mmol, 1.0 equiv)

  • (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (Ph₃PAuNTf₂) (0.002 mmol, 0.02 equiv)

  • Dichloromethane (DCM), anhydrous (2.0 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the cyclopropyl carbinol substrate (0.1 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous DCM via syringe. Stir the solution at the designated temperature (25°C or 50°C).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the gold catalyst in anhydrous DCM. Add the required amount of the catalyst solution (2 mol%) to the reaction flask dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure rearranged product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conclusion and Future Outlook

This guide demonstrates that the catalytic activity of cyclopropyl carbinols in gold-catalyzed rearrangements is exquisitely sensitive to electronic effects. Electron-donating groups on the aromatic ring of the substrate significantly accelerate the reaction, while electron-withdrawing groups have a pronounced inhibitory effect. This predictable relationship allows for the rational design of substrates and reaction conditions to achieve desired synthetic outcomes.

The principles outlined here are broadly applicable to a range of catalytic systems that proceed through carbocationic intermediates, including those mediated by other late transition metals or Brønsted acids.[8][9][10] Future research in this area will likely focus on the development of enantioselective variants of these reactions, further expanding the synthetic utility of these versatile building blocks.[11]

References

Safety Operating Guide

A Guide to the Proper Disposal of 1-Cyclopropyl-1-phenylethanol: A Protocol for Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

This directive is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to foster a culture of safety and self-validating protocols within the laboratory.

Hazard Assessment and Characterization

Before any disposal procedure can be established, a thorough understanding of the substance's potential hazards is critical. While a specific Safety Data Sheet (SDS) with complete hazard statements for 1-cyclopropyl-1-phenylethanol is not widely published[1], we can infer its likely hazard profile from the well-documented properties of 1-phenylethanol. This structurally similar tertiary alcohol is classified as a combustible liquid that is harmful if swallowed and causes serious eye damage.[2][3][4][5]

Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazardous characteristics.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryInferred Classification & Precautionary StatementRationale (Based on 1-Phenylethanol Analogue)
Flammability Combustible Liquid (Category 4)[2][4]. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.1-Phenylethanol is a known combustible liquid[2][4]. The presence of the cyclopropyl and phenyl groups does not significantly alter its combustible nature.
Acute Oral Toxicity Harmful if swallowed (Category 4)[2][3][5]. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor.1-Phenylethanol is classified as harmful if swallowed[3][5].
Skin Irritation Causes skin irritation (Category 2)[2][5]. Wash hands and any exposed skin thoroughly after handling.The parent alcohol, 1-phenylethanol, is a known skin irritant[2][5].
Eye Damage Causes serious eye damage (Category 1)[2][5]. Wear protective gloves, clothing, and eye/face protection.1-Phenylethanol is known to cause serious eye damage[2][5]. This is a critical hazard requiring mandatory eye protection.
Environmental Do not let this chemical enter the environment[2]. Avoid release to drains or waterways.Alcohols and their derivatives can be harmful to aquatic life. Standard practice for organic solvents is to prevent environmental release[3][6].

Immediate Safety & Personal Protective Equipment (PPE)

Based on the inferred hazards, the following PPE and handling protocols are mandatory when managing this compound waste.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[2][3]

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing mists or vapors.[2]

  • Workstation Setup : Ensure that an eyewash station and a safety shower are close to the workstation location.[2][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a regulated hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain.[8][9] The U.S. Environmental Protection Agency (EPA) establishes strict regulations for hazardous waste under the Resource Conservation and Recovery Act (RCRA), which prohibits the sewer disposal of such chemicals.[10]

Step 1: Waste Classification and Collection
  • Designate as Hazardous Waste : All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., absorbent pads, gloves), must be classified as hazardous waste.

  • Collect at the Source : Waste should be collected in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the operator.[11][12][13]

Step 2: Containerization
  • Select a Compatible Container : Use a container made of chemically compatible material (e.g., glass or high-density polyethylene) that is free from damage and has a secure, leak-proof closure.[10] The container must be appropriate for flammable/combustible liquids.

  • Avoid Incompatibles : Do not mix this compound waste with incompatible materials. Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides should be kept separate to prevent hazardous reactions.[2][7]

Step 3: Labeling
  • Proper Labeling is Critical : Each waste container must be clearly labeled with the words "Hazardous Waste."[11][12]

  • Full Chemical Identification : The label must include the full chemical name, "this compound," and list all other constituents in the waste stream.

  • Hazard Identification : The label should clearly indicate the associated hazards (e.g., "Combustible," "Harmful," "Irritant").

Step 4: Storage
  • Secure Storage : Store the sealed and labeled waste container in your designated SAA. This area must be inspected weekly for any signs of leakage.[11]

  • Time and Volume Limits : In an SAA, you can accumulate up to 55 gallons of hazardous waste.[13] Once a container is full, it must be moved to a central accumulation area within three days.[11] Partially filled containers may remain in the SAA for up to one year.[11]

Step 5: Professional Disposal
  • Engage a Licensed Service : The final disposal of the waste must be handled by a licensed hazardous waste disposal company.[8][10][14] These companies are permitted by the EPA to transport, treat, and dispose of chemical waste safely and in compliance with all federal and state regulations.[10]

  • Documentation : Maintain accurate records of all hazardous waste generated and disposed of. Your disposal service will provide a hazardous waste manifest, which is a legal document tracking the waste from your laboratory to its final destination.[15]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for the proper management of this compound waste in a laboratory setting.

G cluster_0 start Waste Generation: This compound (Pure, Solution, or Contaminated Material) classify Classify as Hazardous Waste (Precautionary Principle) start->classify Is waste generated? collect Collect in a designated, chemically compatible container with a secure lid. classify->collect Affirmative label_waste Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Warnings (e.g., Combustible) collect->label_waste store Store in designated Satellite Accumulation Area (SAA) away from incompatibles. label_waste->store arrange_pickup Arrange for collection by a licensed hazardous waste disposal company. store->arrange_pickup Container full or removal scheduled end_process Waste Manifested and Removed for Final Disposal arrange_pickup->end_process caption Figure 1. Disposal Workflow

Caption: Figure 1. Decision workflow for the safe disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate : Ensure adequate ventilation. For large spills, evacuate personnel from the immediate area.[3]

  • Control Ignition Sources : Remove all sources of ignition (e.g., open flames, hot surfaces, sparks) from the area.[2]

  • Containment and Cleanup :

    • Wear the appropriate PPE as described in Section 2.

    • Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[2] Do not use combustible materials like sawdust on a combustible liquid spill.

    • Carefully collect the absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[2]

    • Label the container appropriately and manage it according to the disposal protocol.

References

Operational Guide: Personal Protective Equipment for Handling 1-Cyclopropyl-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Briefing: Hazard Assessment

A thorough hazard assessment is the foundation of laboratory safety.[1][2] Given the limited specific data for 1-Cyclopropyl-1-phenylethanol[3], the following table outlines the assumed risks based on the known hazards of 1-Phenylethanol, a structurally similar alcohol. This conservative approach ensures a robust margin of safety.

Hazard CategoryAssumed Risk for this compoundRationale & Basis (1-Phenylethanol, CAS 98-85-1)
Flammability Combustible Liquid 1-Phenylethanol is a combustible liquid with a flash point of 86°C.[4] It should be kept away from heat, sparks, and open flames.[4][5]
Acute Oral Toxicity Harmful if Swallowed Analogous compounds are classified as harmful or toxic if ingested.[5][6] Accidental ingestion can lead to symptoms of overexposure such as headache, dizziness, and nausea.[4][5]
Eye Contact Causes Serious Eye Irritation/Damage Direct contact is likely to cause serious eye irritation or damage.[6][7] Immediate and prolonged rinsing is critical upon exposure.
Skin Contact Causes Skin Irritation; May be Harmful Prolonged or repeated contact may cause skin irritation.[6][7] Skin absorption may be a potential route of exposure.
Inhalation Potential for Respiratory Tract Irritation Vapors may cause irritation to the respiratory tract.[6] Handling should occur in well-ventilated areas to minimize inhalation exposure.
Reactivity Potential for Peroxide Formation Similar to other benzyl alcohols, there is a possibility of forming explosive peroxides upon storage, especially if exposed to air.

Core Directive: The Hierarchy of Controls

Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential hazard. However, it must be used in conjunction with a hierarchy of controls that prioritizes safer work practices.

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are the most critical physical installations to minimize risk. For this compound, the primary engineering control is a certified Chemical Fume Hood .[8][9][10] All manipulations of this compound that could generate aerosols or vapors must be performed within a fume hood. Ensure eyewash stations and safety showers are accessible within 10 seconds of your workstation.[8][9][11]

  • Administrative Controls: Adhere to your institution's Chemical Hygiene Plan (CHP) and Standard Operating Procedures (SOPs).[8][12] Never work alone in the laboratory.[9]

  • Personal Protective Equipment (PPE): The last line of defense, detailed below.

PPE Protocol: A Step-by-Step Guide

Step 1: Eye and Face Protection

The risk of serious eye damage necessitates robust protection.

  • Minimum Requirement: Wear sanitized, indirectly vented chemical splash goggles that meet the ANSI/ISEA Z87.1 D3 standard at all times.[1][9] Standard safety glasses with side shields are insufficient as they do not protect against liquid splashes.[1]

  • High-Risk Operations: When pouring larger volumes (>500 mL) or performing any operation with an elevated splash potential, a face shield must be worn over the chemical splash goggles .[1][2] The goggles protect from splashes, while the shield protects the face and neck.

Step 2: Hand Protection

To prevent skin contact and potential absorption, proper glove selection is critical.

  • Glove Type: Nitrile gloves are the standard choice for incidental contact with alcohols and provide sufficient protection for most laboratory manipulations.[2][11][13]

  • Glove Technique:

    • Inspect gloves for any signs of degradation or punctures before each use.

    • For prolonged handling or in situations where immersion is possible, consider double-gloving with two pairs of nitrile gloves or wearing a more resistant glove like Silver Shield under an outer nitrile glove.[1]

    • Remove gloves immediately upon contamination, wash hands thoroughly, and don a new pair. Never touch surfaces like doorknobs, keyboards, or pens with gloved hands.

Step 3: Body Protection

Your body and personal clothing must be shielded from spills and splashes.

  • Lab Coat: A clean, buttoned laboratory coat is mandatory.[1][2] Given that the compound is a combustible liquid, a fire-resistant (FR) lab coat is strongly recommended, especially when working with quantities greater than 100 mL or near potential ignition sources.[2]

  • Personal Attire: Long pants and closed-toe shoes are required at all times in the laboratory to protect your legs and feet from spills.[2][9]

Step 4: Respiratory Protection

Respiratory protection is not typically required when all work is conducted within a properly functioning chemical fume hood.

  • When Required: A NIOSH-approved respirator may be necessary in the event of a large spill outside of a fume hood or if ventilation is inadequate.[2][11] The specific type of respirator and cartridge would depend on the airborne concentration and must be determined by your institution's Environmental Health and Safety (EHS) department as part of a formal respiratory protection program that complies with OSHA standard 29 CFR 1910.134.[11]

Procedural Workflow: PPE Selection and Use

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Completion Phase start Start Task assess Assess Hazards (Volume, Splash Potential) start->assess fume_hood Confirm Work in Chemical Fume Hood assess->fume_hood select_ppe Select Appropriate PPE fume_hood->select_ppe Based on Assessment don_ppe Don PPE (Coat, Goggles, Gloves) select_ppe->don_ppe perform_task Perform Chemical Handling don_ppe->perform_task doff_ppe Doff PPE Correctly (Gloves First) perform_task->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_task End Task wash_hands->end_task

Caption: PPE selection and use workflow for chemical handling.

Operational and Disposal Plans

Handling and Storage
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][5][11] Keep the container away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.[4][7][11]

  • Handling: Ground all equipment when transferring large volumes to prevent static discharge.[13] Use the minimum quantity necessary for the experiment.

Spill Management
  • Small Spill (manageable in <15 minutes):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the contaminated material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with soap and water.

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's EHS or emergency response team.[10]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless directed by your EHS department.

  • Collection: Collect all liquid waste in a designated, leak-proof, and chemically compatible container with a sealed screw cap.[14][15] The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.

  • Disposal: DO NOT dispose of this chemical down the drain.[10][14] This is illegal and environmentally harmful. Arrange for pickup by your institution's certified hazardous waste management service.[14][16]

By adhering to this guide, you build a self-validating system of safety that protects you, your colleagues, and your research. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for any chemicals used in your workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-1-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.